Fmoc-gly-osu
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O6/c24-18-9-10-19(25)23(18)29-20(26)11-22-21(27)28-12-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17H,9-12H2,(H,22,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZJJWLWTGNBBFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50460014 | |
| Record name | FMOC-GLY-OSU | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50460014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113484-74-5 | |
| Record name | FMOC-GLY-OSU | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50460014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-alpha-(9-Fluorenylmethyloxycarbonyl)glycine succinimidyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Fmoc-Gly-Osu: A Comprehensive Technical Guide for Researchers
For researchers, scientists, and drug development professionals, Nα-(9-Fluorenylmethoxycarbonyl)glycine N-hydroxysuccinimide ester (Fmoc-Gly-Osu) is a critical reagent in the synthesis of peptides and other complex organic molecules. This guide provides an in-depth overview of its chemical properties, experimental applications, and the underlying reaction mechanisms.
This compound is an N-terminally protected glycine amino acid activated as an N-hydroxysuccinimide (NHS) ester.[1][2] The fluorenylmethoxycarbonyl (Fmoc) group serves as a temporary protecting group for the primary amine of glycine, preventing unwanted side reactions during peptide chain elongation.[3][] The NHS ester is a highly reactive group that readily couples with primary amines to form stable amide bonds, making it an excellent choice for peptide synthesis and bioconjugation.[1][5]
Core Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in the laboratory. Key quantitative data are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Chemical Identifiers | ||
| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)acetate | [3] |
| CAS Number | 113484-74-5 | [2] |
| Molecular Formula | C₂₁H₁₈N₂O₆ | [2] |
| Molecular Weight | 394.38 g/mol | [2] |
| Physical Properties | ||
| Appearance | White to off-white solid | [6] |
| Melting Point | 173-175 °C | [6] |
| Solubility | ||
| Organic Solvents | Soluble in Dimethylformamide (DMF) and Dichloromethane (DCM).[7] | [7] |
| Aqueous Solvents | Sparingly soluble in aqueous solutions.[8] | [8] |
| Storage & Stability | ||
| Storage Conditions | Store at < -15°C in an inert atmosphere.[8] | [8] |
| Stability | Stable for at least two years when stored as a solid at -20°C.[8] Aqueous solutions are not recommended for storage for more than one day.[8] | [8] |
Reaction Mechanisms in Peptide Synthesis
The utility of this compound in solid-phase peptide synthesis (SPPS) is centered around the strategic use of the Fmoc protecting group. The process involves a cyclical series of deprotection and coupling steps.
Fmoc Protection and Coupling
The Fmoc group protects the amino terminus of the glycine. The activated NHS ester of this compound reacts efficiently with a free primary amine of a resin-bound amino acid or peptide to form a new peptide bond. This reaction is typically carried out in a polar aprotic solvent like DMF.[3]
Figure 1. Amine acylation with this compound.
Fmoc Deprotection
The key to the Fmoc strategy is its lability under mild basic conditions, which is orthogonal to the acid-labile side-chain protecting groups often used in SPPS.[3][9] The Fmoc group is readily cleaved by a secondary amine, most commonly a solution of piperidine in DMF.[3][10] This deprotection occurs via a base-catalyzed β-elimination mechanism, regenerating the free amine on the growing peptide chain, ready for the next coupling cycle.[3][10]
Figure 2. Base-mediated Fmoc deprotection.
Experimental Protocols
Detailed and reproducible experimental procedures are paramount for successful synthesis. The following protocols are generalized and may require optimization based on the specific peptide sequence and scale of the reaction.
General Protocol for Fmoc-Solid Phase Peptide Synthesis (SPPS) Coupling
This protocol outlines a single coupling cycle using this compound.
Materials:
-
Resin with a free amino group
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 1 hour in a reaction vessel.[11]
-
Fmoc Deprotection: Drain the DMF and add the 20% piperidine in DMF solution to the resin. Agitate for 3-5 minutes. Drain and repeat the piperidine treatment for 15-20 minutes to ensure complete Fmoc removal.[11][12]
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[11]
-
Coupling: Dissolve this compound (typically 2-5 equivalents relative to the resin loading) in a minimal amount of DMF. Add the solution to the resin. Agitate the mixture at room temperature for 1-2 hours. The reaction progress can be monitored by a colorimetric test (e.g., Kaiser test) to check for the presence of free primary amines.[13]
-
Washing: Drain the reaction solution and wash the resin with DMF (3-5 times) followed by DCM (3-5 times) to remove excess reagents and byproducts.[12]
-
Cycle Repetition: The resin is now ready for the next deprotection and coupling cycle with the subsequent Fmoc-protected amino acid.
HPLC Analysis of this compound and Peptide Conjugates
High-Performance Liquid Chromatography (HPLC) is a crucial analytical technique for monitoring reaction progress and assessing the purity of the final product. The strong UV absorbance of the Fmoc group facilitates its detection.[5]
Instrumentation and Conditions:
-
HPLC System: An Agilent 1100 system or equivalent equipped with a quaternary pump, autosampler, and a photodiode array (PDA) or UV detector.[14]
-
Column: A reverse-phase C18 column (e.g., Agilent Zorbax SB-C18, 5 µm, 150 mm × 4.6 mm) is commonly used.[14]
-
Mobile Phase A: 0.05% Trifluoroacetic acid (TFA) in water.[14]
-
Mobile Phase B: Acetonitrile (ACN).[14]
-
Gradient: A typical gradient starts with a lower percentage of mobile phase B (e.g., 30%) and increases to a higher percentage (e.g., 100%) over a set period (e.g., 10-20 minutes) to elute compounds of varying polarity.[14]
-
Flow Rate: 0.8 mL/min.[14]
-
Detection Wavelength: 265 nm for the Fmoc group.[14]
-
Injection Volume: 10 µL.[14]
Sample Preparation:
-
Quench the reaction mixture if necessary (e.g., with a primary amine like glycine to consume excess this compound).[5]
-
Dilute a small aliquot of the reaction mixture with the initial mobile phase to an appropriate concentration for HPLC analysis.[5]
Experimental Workflow Visualization
The general workflow for using this compound in a labeling or synthesis experiment followed by analysis can be summarized in the following diagram.
Figure 3. General workflow for peptide labeling and analysis.
Safety Information
This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier. General safety recommendations include:
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.
-
Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.
This guide provides a foundational understanding of the chemical properties and applications of this compound. For specific applications, further optimization of the described protocols may be necessary.
References
- 1. nbinno.com [nbinno.com]
- 2. scbt.com [scbt.com]
- 3. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. benchchem.com [benchchem.com]
- 10. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 11. chem.uci.edu [chem.uci.edu]
- 12. rsc.org [rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
The Core Mechanism of Fmoc-Gly-Osu in Peptide Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the mechanism of action of Nα-Fmoc-glycine-N-hydroxysuccinimide ester (Fmoc-Gly-Osu) in the context of solid-phase peptide synthesis (SPPS). We will delve into the fundamental chemical principles, present detailed experimental protocols, summarize relevant quantitative data, and provide visual representations of the key processes.
Introduction to Fmoc-Based Peptide Synthesis
Solid-phase peptide synthesis (SPPS) has revolutionized the production of custom peptides for research, diagnostics, and therapeutic applications. The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is a cornerstone of modern SPPS, prized for its mild deprotection conditions which preserve acid-labile side-chain protecting groups.[1][2] In this framework, this compound serves as a fundamental building block, providing the glycine residue with a pre-activated carboxyl group for efficient peptide bond formation.
The Tripartite Role of this compound
The efficacy of this compound in peptide synthesis stems from the distinct roles of its three key components: the Fmoc protecting group, the glycine amino acid, and the N-hydroxysuccinimide (Osu) ester.
-
The Fmoc Group: A Base-Labile Protector: The Fmoc group safeguards the α-amino group of glycine, preventing unwanted polymerization during the coupling reaction.[2] Its key advantage lies in its lability to basic conditions, typically a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).[3] This allows for selective deprotection of the N-terminus without affecting the acid-sensitive protecting groups on the side chains of other amino acids in the growing peptide. This orthogonality is a fundamental principle of the Fmoc/tBu strategy.[4]
-
Glycine: The Simplest Building Block: As the simplest amino acid, with a hydrogen atom as its side chain, glycine introduces minimal steric hindrance during the coupling reaction. This often translates to high coupling efficiencies and can help to disrupt secondary structures that may lead to peptide aggregation on the solid support.[5]
-
The Osu (N-hydroxysuccinimide) Ester: An Activated Leaving Group: The N-hydroxysuccinimide ester is a well-established "active ester".[6] It converts the carboxylic acid of glycine into a highly reactive acylating agent.[7] The Osu moiety is an excellent leaving group, facilitating the nucleophilic attack by the free N-terminal amine of the growing peptide chain, leading to the formation of a stable amide (peptide) bond.[8]
The Core Mechanism of Action in SPPS
The incorporation of a glycine residue using this compound into a growing peptide chain on a solid support follows a cyclical process involving two main stages: deprotection and coupling.
N-Terminal Deprotection
Prior to the addition of this compound, the N-terminal Fmoc group of the resin-bound peptide must be removed. This is achieved by treating the peptide-resin with a 20% solution of piperidine in DMF. The mechanism proceeds via a base-catalyzed β-elimination reaction.[3] A proton is abstracted from the C9 position of the fluorenyl ring, leading to the elimination of dibenzofulvene and carbon dioxide, thereby liberating the N-terminal amine.[1] The excess piperidine also acts as a scavenger for the reactive dibenzofulvene intermediate.[9]
Figure 1. Mechanism of Fmoc deprotection.
Coupling of this compound
Once the N-terminal amine of the resin-bound peptide is free, the coupling of this compound can proceed. The this compound is dissolved in a suitable solvent (e.g., DMF) and added to the peptide-resin. The free N-terminal amine of the peptide chain acts as a nucleophile, attacking the activated carbonyl carbon of the Osu ester. This results in the formation of a tetrahedral intermediate, which then collapses to form the new peptide bond, releasing N-hydroxysuccinimide as a byproduct.
Figure 2. Mechanism of this compound coupling.
Data Presentation: Performance of Fmoc-Amino Acid-Osu Esters
While kinetic data for this compound is not extensively published as a standalone entity, the performance of Fmoc-amino acid-Osu esters is well-characterized within the broader context of SPPS. The coupling efficiency is typically very high, often exceeding 99%.[] The following tables summarize representative data for the performance of Fmoc-amino acid active esters and compare them with other common coupling methods.
Table 1: Typical Performance of Fmoc-Amino Acid-Osu in SPPS
| Parameter | Typical Value | Conditions |
| Coupling Efficiency | >99% | Standard SPPS conditions, 1-2 hour coupling time |
| Crude Peptide Purity | >90% | For standard, non-problematic sequences |
| Racemization | Very Low | Urethane-based Fmoc group suppresses epimerization |
| Side Reactions | Minimal | Dependent on peptide sequence and deprotection conditions |
Table 2: Comparison of Coupling Reagent Performance in a Model Peptide Synthesis
| Coupling Reagent/Method | Crude Peptide Purity (%) | Relative Cost | Notes |
| Fmoc-AA-OSu | ~90% | Moderate | Pre-activated, convenient for manual and automated synthesis. |
| HBTU/DIPEA | >95% | High | Fast and efficient, but can cause racemization of sensitive residues. |
| HATU/DIPEA | >95% | Very High | Highly efficient, especially for sterically hindered couplings. |
| DIC/Oxyma | ~92% | Low | Cost-effective, good for reducing racemization. |
Data is representative and can vary significantly based on the specific peptide sequence, resin, and synthesis conditions.
Experimental Protocols
The following are detailed methodologies for the key steps involving this compound in manual SPPS.
Materials and Reagents
-
Resin: Pre-loaded Wang or Rink Amide resin.
-
This compound
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM), Piperidine.
-
Coupling reagents (if not using pre-activated ester): e.g., HBTU, DIPEA.
-
Washing Solvents: DMF, DCM, Isopropanol (IPA).
-
Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS).
-
Kaiser Test Kit.
Experimental Workflow
Figure 3. General workflow for SPPS using this compound.
Step-by-Step Protocol
1. Resin Swelling:
-
Place the desired amount of resin in a reaction vessel.
-
Add DMF to cover the resin and allow it to swell for at least 30 minutes.
2. Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add a solution of 20% (v/v) piperidine in DMF to the resin.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the solution and repeat the piperidine treatment for another 10-15 minutes to ensure complete deprotection.
3. Washing:
-
Drain the piperidine solution.
-
Wash the resin thoroughly with DMF (3-5 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.
4. Coupling of this compound:
-
Prepare a solution of this compound (3-5 equivalents relative to resin loading) in DMF.
-
Add the this compound solution to the deprotected peptide-resin.
-
Agitate the reaction vessel at room temperature for 1-2 hours.
5. Post-Coupling Wash:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and the N-hydroxysuccinimide byproduct.
6. Monitoring the Coupling Reaction (Optional but Recommended):
-
Perform a Kaiser test on a small sample of the resin beads.
-
A negative result (yellow beads) indicates that the coupling reaction is complete.
-
A positive result (blue beads) indicates the presence of free primary amines and an incomplete reaction. If the test is positive, the coupling step should be repeated ("double coupling").
7. Repeat Cycle:
-
Repeat steps 2-6 for each subsequent amino acid to be added to the peptide chain.
8. Final Deprotection and Cleavage:
-
After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).
-
Wash the peptide-resin with DMF, followed by DCM, and dry it under vacuum.
-
Treat the dried resin with a cleavage cocktail (e.g., 95% TFA) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and purify using techniques such as HPLC.
Conclusion
This compound is a highly effective and widely used reagent in solid-phase peptide synthesis. Its mechanism of action is a well-orchestrated interplay between the base-labile Fmoc protecting group and the highly reactive N-hydroxysuccinimide ester. This combination allows for the efficient and controlled incorporation of glycine residues into a growing peptide chain under mild conditions. A thorough understanding of this mechanism, coupled with robust experimental protocols, is essential for researchers and drug development professionals to successfully synthesize high-purity peptides for a wide range of applications.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. bachem.com [bachem.com]
- 7. chempep.com [chempep.com]
- 8. Selective protein N-terminal labeling with N-hydroxysuccinimide esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
Navigating the Solubility Landscape of Fmoc-Gly-Osu: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Nα-Fmoc-glycine N-hydroxysuccinimide ester (Fmoc-Gly-Osu), a critical reagent in peptide synthesis and bioconjugation. Understanding the solubility of this compound in various solvents is paramount for optimizing reaction conditions, ensuring high coupling efficiencies, and achieving desired product yields. This document presents available quantitative data, outlines detailed experimental protocols for solubility determination, and illustrates relevant laboratory workflows.
Core Concepts: Solubility of Fmoc-Protected Amino Acid Esters
The solubility of Fmoc-protected amino acids and their activated esters, such as this compound, is governed by the physicochemical properties of both the solute and the solvent. The bulky, nonpolar fluorenylmethoxycarbonyl (Fmoc) group significantly influences the solubility profile, generally rendering these compounds more soluble in organic solvents compared to aqueous media. The polarity, hydrogen bonding capability, and dielectric constant of the solvent are key factors in achieving successful dissolution.
Quantitative Solubility Data
Precise quantitative solubility data for this compound across a wide range of solvents is not extensively documented in publicly available literature. However, data from the closely related compound, N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-Osu), and qualitative information for other Fmoc-protected amino acids provide valuable insights. The following table summarizes the available quantitative data and qualitative solubility information. It is crucial to note that these values should be considered as estimates, and experimental verification is highly recommended for specific applications.
| Solvent | Chemical Formula | Type | Solubility of Fmoc-Osu (mg/mL) | Qualitative Solubility of this compound | Notes |
| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | ~25[1][2] | Readily Soluble | A common solvent for peptide synthesis. |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | ~20[1][2] | Readily Soluble | Often used for dissolving difficult compounds; hygroscopic. |
| N-Methyl-2-pyrrolidone (NMP) | C₅H₉NO | Polar Aprotic | Not specified | Soluble | An alternative to DMF with excellent solvating properties. |
| Dichloromethane (DCM) | CH₂Cl₂ | Nonpolar | Not specified | Soluble | Generally used for dissolving organic molecules.[3] |
| Acetonitrile (ACN) | C₂H₃N | Polar Aprotic | Not specified | Soluble | Used in purification and as a reaction solvent.[3] |
| Tetrahydrofuran (THF) | C₄H₈O | Polar Aether | Not specified | Moderately Soluble | Used in the synthesis of Fmoc-Osu.[4] |
| Acetone | C₃H₆O | Polar Aprotic | Soluble[5][6] | Moderately Soluble | Used in the synthesis and purification of Fmoc-Osu.[5] |
| Ethyl Acetate | C₄H₈O₂ | Moderately Polar | Not specified | Slightly Soluble | Used as an eluent in chromatography.[5] |
| Ethanol | C₂H₅OH | Polar Protic | Not specified | Slightly Soluble | Solubility of related Fmoc-Gly-OH is ≥ 25 mg/mL with sonication. |
| Methanol | CH₃OH | Polar Protic | Not specified | Slightly Soluble | Generally lower solubility for Fmoc-protected amino acids. |
| Water | H₂O | Polar Protic | Sparingly Soluble[2] | Insoluble | Fmoc-Osu has very limited solubility in water.[4] |
It is important to use anhydrous solvents, as the presence of water can lead to the hydrolysis of the N-hydroxysuccinimide ester.
Experimental Protocols
For researchers requiring precise solubility data for their specific experimental conditions, the following protocol outlines a general method for determining the solubility of this compound.
Protocol: Quantitative Determination of this compound Solubility
Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (high purity)
-
Solvent of interest (anhydrous grade)
-
Analytical balance
-
Thermostatic shaker or incubator
-
Microcentrifuge
-
Calibrated pipettes
-
HPLC or UV-Vis spectrophotometer
-
Volumetric flasks and appropriate glassware
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
Pipette a known volume of the desired solvent into each vial.
-
Tightly cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.
-
-
Phase Separation:
-
After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
-
-
Sample Analysis (HPLC/UV-Vis):
-
Carefully withdraw a known aliquot of the clear supernatant (the saturated solution).
-
Dilute the aliquot with a known volume of the same solvent to a concentration within the linear range of the analytical instrument.
-
Analyze the diluted sample by HPLC or UV-Vis spectrophotometry. The Fmoc group has a characteristic UV absorbance that can be used for quantification.
-
Prepare a standard calibration curve using known concentrations of this compound in the same solvent.
-
-
Calculation of Solubility:
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original concentration of the saturated solution, taking into account the dilution factor. This value represents the solubility of this compound in the tested solvent at the specified temperature.
-
Visualization of Workflows
Preparation of this compound for Peptide Coupling
The following diagram illustrates a typical workflow for dissolving this compound for use in a solid-phase peptide synthesis (SPPS) coupling reaction.
Caption: Workflow for this compound solution preparation in SPPS.
General Workflow for Solubility Determination
This diagram outlines the key steps in the experimental determination of solubility.
Caption: Experimental workflow for determining solubility.
Conclusion
While specific quantitative solubility data for this compound remains limited, understanding the general solubility trends of Fmoc-protected compounds and utilizing the provided experimental protocol will empower researchers to effectively employ this reagent in their work. The choice of solvent is critical and should be guided by the requirements of the specific application, whether it be for peptide synthesis, bioconjugation, or other chemical modifications. Careful consideration of solvent properties and adherence to anhydrous conditions will ensure the successful use of this compound in advancing scientific research and drug development.
References
An In-Depth Technical Guide to the Stability and Storage of Fmoc-Gly-OSu
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and optimal storage conditions for Nα-Fmoc-glycine N-hydroxysuccinimide ester (Fmoc-Gly-OSu), a critical reagent in peptide synthesis and bioconjugation. Understanding the chemical stability of this activated ester is paramount for ensuring the integrity of synthetic peptides and the reproducibility of experimental results. This document details the intrinsic stability of this compound, recommended storage protocols, and methods for assessing its purity and degradation.
Core Stability Profile of this compound
This compound, like other N-hydroxysuccinimide (NHS) esters, is susceptible to hydrolysis, which is the primary degradation pathway. The stability of the molecule is significantly influenced by environmental factors such as moisture, temperature, and pH.
Susceptibility to Hydrolysis
The principal cause of this compound degradation is the hydrolysis of the succinimidyl ester bond. This reaction yields Nα-Fmoc-glycine (Fmoc-Gly-OH) and N-hydroxysuccinimide (NHS), rendering the reagent inactive for its intended purpose of coupling to primary amines. The rate of this hydrolysis is highly dependent on the presence of water and the pH of the environment.
Data Presentation: Quantitative Stability Data
The following tables summarize the stability of N-hydroxysuccinimide esters under various conditions. This data serves as a crucial reference for handling and storing this compound to minimize degradation.
Table 1: Half-life of NHS-Ester Hydrolysis at Various pH Values
| pH | Temperature (°C) | Approximate Half-life |
| 7.0 | 0 | 4-5 hours |
| 8.0 | 4 | ~1 hour |
| 8.6 | 4 | 10 minutes |
Data extrapolated from studies on NHS esters.
Table 2: Recommended Storage Conditions for this compound
| Condition | Recommendation | Rationale |
| Temperature | Solid: 2-8°C (short-term), -20°C (long-term) | Minimizes the rate of hydrolysis and other potential degradation reactions. |
| In Solution: Use freshly prepared or store at -20°C. | In solution, especially in protic solvents, the rate of hydrolysis is significantly increased. | |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Excludes atmospheric moisture, which is the primary driver of hydrolysis. |
| Moisture | Store in a desiccated environment. | Prevents the ingress of water vapor, preserving the integrity of the ester. |
| Light Exposure | Protect from light. | The fluorenyl group can be sensitive to light, potentially leading to photolytic degradation. |
Table 3: Solubility of Fmoc-Gly-OH (as a proxy for this compound)
| Solvent | Solubility | Notes |
| Dimethylformamide (DMF) | Soluble | A standard solvent for peptide synthesis. |
| Dimethyl sulfoxide (DMSO) | Soluble | Often used for dissolving compounds with poor solubility. |
| N-Methyl-2-pyrrolidone (NMP) | Soluble | An alternative to DMF with excellent solvating properties. |
| Dichloromethane (DCM) | Soluble | Commonly used for dissolving organic molecules. |
| Aqueous Buffers (pH 7-9) | Sparingly soluble | Sonication may be required to aid dissolution. |
Experimental Protocols
Protocol 1: Stability Indicating HPLC Method for this compound
This protocol outlines a high-performance liquid chromatography (HPLC) method to assess the purity of this compound and monitor its degradation over time.
1. Materials and Reagents:
-
This compound sample
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) TFA in water
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile
3. Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
For the stability study, dilute the stock solution with the appropriate buffer (e.g., phosphate buffer at various pH values) or solvent to the desired concentration.
4. HPLC Conditions:
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 265 nm
-
Injection Volume: 10 µL
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 30% B (re-equilibration)
-
5. Data Analysis:
-
The retention time for this compound and its primary degradation product, Fmoc-Gly-OH, should be determined using reference standards.
-
The purity of the sample is calculated by dividing the peak area of this compound by the total peak area of all components.
-
For stability studies, the percentage of remaining this compound is plotted against time.
Protocol 2: Forced Degradation Study of this compound
This protocol describes the conditions for a forced degradation study to identify potential degradation products and pathways.
1. Sample Preparation:
-
Prepare solutions of this compound (e.g., 1 mg/mL) in various stress media.
2. Stress Conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 40°C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at room temperature for 1 hour.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat solid sample at 60°C for 48 hours.
-
Photolytic Degradation: Expose a solution of the sample to UV light (e.g., 254 nm) for 24 hours.
3. Analysis:
-
Analyze the stressed samples using the stability-indicating HPLC method described in Protocol 1.
-
Characterize any significant degradation products using mass spectrometry (MS) to elucidate their structures.
Mandatory Visualizations
Caption: Primary degradation pathway of this compound via hydrolysis.
Caption: Experimental workflow for this compound stability testing.
Caption: Decision tree for the storage and handling of this compound.
Fmoc-Gly-Osu: A Technical Guide for Biochemical Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nα-(9-Fluorenylmethyloxycarbonyl)-glycine N-hydroxysuccinimide ester, commonly abbreviated as Fmoc-Gly-Osu, is a pivotal reagent in modern biochemistry and pharmaceutical sciences. This document serves as an in-depth technical guide on its core applications, presenting quantitative data, detailed experimental protocols, and visual workflows to facilitate its effective use in research and development. This compound's utility is primarily centered on its role as an activated building block in Solid-Phase Peptide Synthesis (SPPS) and as a versatile component in the construction of linkers for bioconjugation , most notably in the development of Antibody-Drug Conjugates (ADCs). Its structure combines the base-labile Fmoc protecting group for the N-terminus and a highly reactive N-hydroxysuccinimide (NHS) ester at the C-terminus, enabling efficient and controlled amide bond formation with primary and secondary amines.
Core Properties and Applications
This compound is a white to off-white solid, valued for its dual-functionality. The Fmoc group provides temporary protection of the amino group, which can be selectively removed under mild basic conditions, typically with piperidine. This orthogonality is a cornerstone of the widely used Fmoc-based SPPS strategy.[1] The N-hydroxysuccinimide ester is a highly efficient activating group for the carboxyl function, allowing for rapid and high-yielding coupling reactions with nucleophilic amino groups to form stable amide bonds.[2]
The primary applications of this compound in biochemistry include:
-
Solid-Phase Peptide Synthesis (SPPS): As an activated glycine building block, it is used to introduce glycine residues into a growing peptide chain. Glycine's conformational flexibility can be a desirable feature in peptide design.[3]
-
Bioconjugation and Linker Synthesis: this compound is a fundamental component in the synthesis of flexible linker units. These linkers are crucial for connecting different molecular entities, such as an antibody and a cytotoxic payload in an Antibody-Drug Conjugate (ADC).[4] The glycine moiety can impart flexibility and influence the solubility of the resulting conjugate.
Quantitative Data
While specific kinetic data for this compound is not extensively published, the following tables summarize key quantitative parameters based on the well-characterized behavior of Fmoc-amino acids and N-hydroxysuccinimide esters.
Table 1: Physicochemical and Purity Specifications
| Parameter | Typical Value/Specification | Notes |
| Molecular Formula | C₂₁H₁₈N₂O₆ | |
| Molecular Weight | 394.38 g/mol | |
| Appearance | White to off-white solid | [] |
| Purity (HPLC) | ≥ 95% | |
| Storage Temperature | 2-8°C, under inert atmosphere | Recommended to minimize hydrolysis.[] |
Table 2: Reactivity and Stability Profile (General for NHS Esters)
| Parameter | Condition | Effect on Reactivity/Stability |
| Coupling Efficiency | With primary amines in organic solvents | Generally high, with yields often exceeding 99% in optimized SPPS cycles.[6] |
| Reaction Time | Typical SPPS coupling | 30-60 minutes at room temperature. |
| Stability in Solution | Anhydrous DMF or DMSO | Relatively stable for short-term storage at low temperatures (-20°C). Should be used fresh. |
| Hydrolysis | Aqueous buffers | Rapid hydrolysis, especially at pH > 7. Half-life can be in the range of hours at neutral pH and minutes at alkaline pH. |
Experimental Protocols
The following sections provide detailed methodologies for the key applications of this compound.
Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the incorporation of a glycine residue using this compound into a peptide chain assembled on a solid support (resin).
Materials:
-
Fmoc-protected amino acid-loaded resin (e.g., Fmoc-Leu-Wang resin)
-
This compound
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
-
Dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))
-
Cold diethyl ether
-
Peptide synthesis vessel
Protocol:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5-10 minutes at room temperature.
-
Drain the solution.
-
Repeat the piperidine treatment for another 10-15 minutes to ensure complete deprotection.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Coupling of this compound:
-
In a separate vial, dissolve this compound (2-4 equivalents relative to resin loading) and DIPEA (2-4 equivalents) in DMF.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling completion using a qualitative test (e.g., Kaiser test). A negative result (yellow beads) indicates a complete reaction.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3-5 times).
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection:
-
After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the peptide-resin with DMF, followed by DCM, and dry under vacuum.
-
Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.
-
Filter to separate the resin and collect the TFA solution containing the peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide and purify using reverse-phase HPLC.
-
Synthesis of an ADC Linker-Payload Conjugate
This protocol describes the conjugation of this compound to an amine-containing cytotoxic payload, a key step in forming a linker for an ADC.
Materials:
-
This compound
-
Amine-containing cytotoxic payload
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
20% (v/v) Piperidine in DMF
-
HPLC system for reaction monitoring and purification
-
Mass Spectrometer (MS) for product characterization
Protocol:
-
Payload Conjugation:
-
Dissolve the amine-containing payload (1 equivalent) in anhydrous DMF.
-
Add this compound (1.1 equivalents) to the payload solution.
-
Add DIPEA (2-3 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature under an inert atmosphere (e.g., nitrogen).
-
Monitor the reaction progress by HPLC-MS until the payload is consumed (typically 2-4 hours).
-
Purify the Fmoc-Gly-Payload conjugate by preparative HPLC.
-
-
Fmoc Deprotection:
-
Dissolve the purified Fmoc-Gly-Payload conjugate in DMF.
-
Add the 20% piperidine in DMF solution.
-
Stir the reaction at room temperature for 30-60 minutes.
-
Monitor the deprotection by HPLC-MS.
-
Purify the deprotected H₂N-Gly-Payload conjugate by preparative HPLC. This product is now ready for conjugation to an activated antibody.
-
Mandatory Visualizations
Signaling Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key experimental workflows involving this compound.
References
The Strategic Role of Fmoc-Gly-Osu in Solid-Phase Peptide Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the function and application of N-(9-Fluorenylmethoxycarbonyl)-glycine N-hydroxysuccinimide ester (Fmoc-Gly-Osu) within the framework of solid-phase peptide synthesis (SPPS). While the use of pre-activated esters like this compound for routine peptide chain elongation has seen limited application in modern SPPS in favor of more rapid and efficient in-situ activation methods, they hold a significant niche in specialized applications. This guide will explore the foundational principles of this compound as a pre-activated building block and delve into its critical role in the synthesis of peptide-based constructs, particularly as a component of linkers in antibody-drug conjugates (ADCs). Detailed experimental protocols, comparative data, and workflow visualizations are provided to equip researchers with the practical knowledge for leveraging this compound in their synthetic strategies.
Introduction to Fmoc-Based Solid-Phase Peptide Synthesis
Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide chemistry, enabling the stepwise assembly of amino acids into a desired peptide sequence on a solid support.[1] The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is a widely adopted methodology due to its use of a base-labile Nα-protecting group, which is removed under mild conditions, thereby preserving acid-labile side-chain protecting groups.[2] This orthogonality is crucial for the synthesis of complex and modified peptides.[3] The synthesis cycle in Fmoc-SPPS involves the sequential deprotection of the N-terminal Fmoc group and coupling of the next Fmoc-protected amino acid.[4]
The Core Function of this compound in SPPS
This compound is an N-hydroxysuccinimide (OSu) ester of Fmoc-protected glycine. The OSu ester serves as a pre-activated form of the carboxylic acid group of glycine.[5] This pre-activation, in principle, allows for a direct reaction with the free amine of the growing peptide chain without the need for additional coupling reagents at the time of synthesis.
Mechanism of Action
The N-hydroxysuccinimide is a good leaving group. The coupling reaction proceeds via a nucleophilic attack of the deprotected N-terminal amine of the resin-bound peptide on the carbonyl carbon of the OSu ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[5]
Comparison with In-Situ Activation Methods
While pre-activated esters like this compound offer a simplified coupling step by eliminating the need for concomitant activation, their application in routine SPPS has been limited.[6] Modern SPPS predominantly employs in-situ activation, where the Fmoc-amino acid (e.g., Fmoc-Gly-OH) is mixed with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) immediately prior to its addition to the resin.[7] This approach generally results in faster reaction kinetics and higher coupling efficiencies, particularly for sterically hindered amino acids.[7][8]
| Feature | This compound (Pre-activated Ester) | Fmoc-Gly-OH + Coupling Reagent (In-Situ Activation) |
| Reagents for Coupling | This compound | Fmoc-Gly-OH, Coupling Reagent (e.g., HBTU, HATU), Base (e.g., DIPEA) |
| Reaction Speed | Generally slower | Generally faster and more efficient[7] |
| Side Reactions | Lower risk of side reactions from coupling reagents | Potential for side reactions like guanidinylation with excess uronium reagents[9] |
| Cost | Can be more expensive for the pre-activated form | Can be more cost-effective, especially for large-scale synthesis |
| Convenience | Simpler coupling step; no pre-activation required | Requires a pre-activation step |
| Applications | Specialized applications, solution-phase couplings, linker synthesis | Standard method for solid-phase peptide synthesis |
Specialized Application: this compound in Linker Synthesis for Antibody-Drug Conjugates (ADCs)
A significant and well-documented application of Fmoc-glycine derivatives, particularly in the dipeptide form Fmoc-Gly-Gly-Osu, is in the synthesis of linkers for antibody-drug conjugates (ADCs). ADCs are a class of targeted therapeutics that utilize a monoclonal antibody to deliver a potent cytotoxic drug specifically to cancer cells. The linker connecting the antibody and the drug is a critical component influencing the ADC's stability and efficacy.
The Gly-Gly dipeptide motif is often incorporated as a cleavable linker, designed to be stable in circulation but susceptible to cleavage by lysosomal proteases like cathepsins, which are abundant in the tumor microenvironment. The Fmoc-Gly-Gly-Osu molecule provides a modular component for constructing these drug-linker conjugates. The Osu ester facilitates the conjugation to an amine-containing drug, while the Fmoc group allows for further controlled synthesis steps.
Workflow for ADC Drug-Linker Synthesis using Fmoc-Gly-Gly-Osu
The synthesis of a drug-linker conjugate using Fmoc-Gly-Gly-Osu typically involves three main stages:
-
Conjugation of Fmoc-Gly-Gly-Osu to the Drug: The Osu ester of the dipeptide reacts with an amine group on the cytotoxic payload.
-
Fmoc Deprotection: The Fmoc group is removed to expose a primary amine on the linker.
-
Further Modification or Antibody Conjugation: The newly exposed amine can be further modified or directly used for conjugation to the antibody.
Experimental Protocols
Protocol for the Synthesis of a Drug-Linker Conjugate using Fmoc-Gly-Gly-Osu
This protocol describes the reaction of Fmoc-Gly-Gly-Osu with an amine-containing cytotoxic payload.
Materials:
-
Fmoc-Gly-Gly-Osu
-
Amine-containing cytotoxic payload
-
Anhydrous N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
High-Performance Liquid Chromatography (HPLC) system for reaction monitoring
-
Mass Spectrometer (MS) for product characterization
Procedure:
-
Dissolve the amine-containing payload (1 equivalent) in anhydrous DMF.
-
Add Fmoc-Gly-Gly-Osu (1.1 equivalents) to the payload solution.
-
Add DIPEA (2-3 equivalents) to the reaction mixture to act as a non-nucleophilic base.
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the reaction progress by HPLC-MS, observing the consumption of the payload and the formation of the desired conjugate.
-
Upon completion, the product can be purified by preparative HPLC.
Protocol for the Fmoc Deprotection of the Drug-Linker Conjugate
This protocol details the removal of the Fmoc protecting group to generate the amine-functionalized drug-linker.
Materials:
-
Fmoc-Gly-Gly-Payload conjugate
-
20% Piperidine in DMF solution
-
DMF
-
HPLC system for reaction monitoring and purification
-
Mass Spectrometer (MS)
Procedure:
-
Dissolve the purified Fmoc-Gly-Gly-Payload conjugate in DMF.
-
Add the 20% piperidine in DMF solution to the dissolved conjugate.
-
Stir the reaction at room temperature for 30-60 minutes.
-
Monitor the deprotection by HPLC-MS, observing the disappearance of the Fmoc-protected peak and the appearance of the deprotected product peak.
-
Once the reaction is complete, the deprotected drug-linker can be purified by preparative HPLC and lyophilized.
General Solid-Phase Peptide Synthesis Cycle
For context, the following diagram illustrates the fundamental cyclical workflow of Fmoc-based solid-phase peptide synthesis.
Logical Comparison of Coupling Strategies
The following diagram illustrates the logical difference between using a pre-activated ester like this compound and the in-situ activation of Fmoc-Gly-OH in the coupling step of SPPS.
Conclusion
This compound serves as a valuable, albeit specialized, reagent in the field of solid-phase peptide synthesis. While its role in routine peptide chain elongation has been largely superseded by more efficient in-situ activation methods, its utility as a pre-activated building block is prominently demonstrated in the synthesis of complex biomolecules such as antibody-drug conjugates. The stability and reactivity of the OSu ester make it particularly suitable for controlled, solution-phase conjugations to sensitive drug molecules. Understanding the principles of both pre-activated and in-situ activation strategies allows researchers to make informed decisions when designing synthetic routes for novel peptide-based therapeutics and research tools. The protocols and workflows provided in this guide offer a practical framework for the successful implementation of this compound and its derivatives in the laboratory.
References
- 1. researchgate.net [researchgate.net]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. nbinno.com [nbinno.com]
- 6. Direct Fmoc-Chemistry-Based Solid Phase Synthesis of Peptidyl Thioesters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. HBTU activation for automated Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Fmoc-Gly-OSu: A Comprehensive Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of Fmoc-glycine N-hydroxysuccinimide ester (Fmoc-Gly-OSu), a critical reagent for researchers, scientists, and professionals in drug development. This document outlines its chemical properties, core applications, and detailed experimental protocols.
Core Compound Specifications
This compound is an N-terminally protected glycine amino acid activated as an N-hydroxysuccinimide (NHS) ester. This activation renders it highly reactive towards primary amines, making it a valuable building block in peptide synthesis and bioconjugation.
| Property | Value | Citations |
| CAS Number | 113484-74-5 | [1] |
| Molecular Weight | 394.38 g/mol | [1] |
| Molecular Formula | C₂₁H₁₈N₂O₆ | [1] |
| Alternate Names | Fmoc-glycine N-hydroxysuccinimide ester | [1] |
| Purity | Typically ≥95% | [1] |
Applications in Research and Drug Development
This compound is primarily utilized in two key areas:
-
Solid-Phase Peptide Synthesis (SPPS): As an Fmoc-protected amino acid, it serves as a fundamental building block in the stepwise synthesis of peptides. The Fmoc group provides a base-labile protecting group for the alpha-amine, allowing for controlled peptide chain elongation.[2][3]
-
Bioconjugation and Linker Chemistry: The NHS ester of this compound reacts efficiently with primary amines (e.g., the side chain of lysine residues in proteins) to form stable amide bonds.[4] This makes it an effective tool for conjugating glycine linkers to proteins, antibodies, and other biomolecules. Glycine linkers are often incorporated in antibody-drug conjugates (ADCs) to connect the antibody to the cytotoxic payload, influencing the stability and release of the drug.[5][6]
Experimental Protocols
General Protocol for Conjugation of this compound to a Primary Amine
This protocol describes a general method for conjugating this compound to a protein or other molecule containing an accessible primary amine.
Materials:
-
This compound
-
Protein or amine-containing molecule of interest
-
Conjugation Buffer: Phosphate, borate, or carbonate buffer, pH 7.2-8.5. Avoid buffers containing primary amines like Tris.[4]
-
Anhydrous DMSO or DMF
-
Quenching Buffer: 1 M Tris-HCl or 1 M Glycine, pH 7.4
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO or DMF.
-
Dissolve the protein or amine-containing molecule in the conjugation buffer to a concentration of 2-5 mg/mL.
-
Add the this compound stock solution to the protein solution while gently stirring. The molar ratio of this compound to the protein should be optimized, but a starting point of 10:1 to 20:1 is common.
-
Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C, protected from light.[4]
-
(Optional) Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes.
-
Purify the conjugate to remove unreacted this compound and byproducts using a suitable method such as size-exclusion chromatography.
Workflow for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Amino Acids
This section outlines the iterative cycle of solid-phase peptide synthesis employing Fmoc-protected amino acids like this compound (after its initial coupling to the resin or a preceding amino acid).
Key Steps in One SPPS Cycle:
-
Deprotection: The Fmoc group from the N-terminus of the growing peptide chain attached to the solid support is removed using a mild base, typically a solution of 20% piperidine in DMF.[7]
-
Washing: The resin is thoroughly washed with DMF to remove the piperidine and the cleaved Fmoc byproduct.
-
Coupling: The next Fmoc-protected amino acid (e.g., Fmoc-Gly-OH, which can be formed from this compound in situ or used directly) is activated and coupled to the newly freed N-terminus of the peptide chain. Common coupling reagents include HBTU or HATU in the presence of a base like DIEA.[7]
-
Washing: The resin is washed again with DMF to remove excess reagents and byproducts.
This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and side-chain protecting groups are removed, typically using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).
Visualizing Workflows and Pathways
Caption: Workflow for conjugating this compound to a protein.
Caption: The iterative cycle of Fmoc-based solid-phase peptide synthesis.
Caption: Reaction of this compound with a primary amine.
References
- 1. scbt.com [scbt.com]
- 2. Automated Peptide Synthesizers [peptidemachines.com]
- 3. peptide.com [peptide.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Linkers Having a Crucial Role in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. WO2010117725A2 - Production of peptides containing poly-gly sequences using fmoc chemistry - Google Patents [patents.google.com]
The Pivotal Role of the N-Hydroxysuccinimide Ester (OSu) in Fmoc-Gly-OSu: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Fmoc-Gly-OSu, a critical building block in modern biochemistry and pharmaceutical development. The focus is on the N-hydroxysuccinimide (OSu) group, detailing its function as a powerful activating agent that facilitates the efficient formation of amide bonds. This document will explore the underlying chemical principles, reaction mechanisms, and practical applications, offering a comprehensive resource for professionals in the field.
Introduction to this compound
This compound, with the systematic name (2,5-dioxopyrrolidin-1-yl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)acetate, is a derivative of the simplest amino acid, glycine.[1] It is characterized by two key functional moieties:
-
The Fmoc (9-fluorenylmethoxycarbonyl) group: A base-labile protecting group attached to the glycine's alpha-amino group. The Fmoc group is stable under acidic conditions but is readily removed by treatment with a mild base, such as piperidine.[2] This orthogonality is fundamental to its widespread use in solid-phase peptide synthesis (SPPS).[2][3]
-
The OSu (N-hydroxysuccinimide) ester: An activated ester formed from the glycine's carboxyl group and N-hydroxysuccinimide (NHS). This group is the focus of this guide and is responsible for the compound's high reactivity towards nucleophiles.[4]
This dual functionality makes this compound a versatile reagent for introducing a protected glycine unit into peptides and for conjugating glycine linkers to various molecules.[4][5][6]
The Core Function of the OSu Group: An Activating Moiety
The primary role of the OSu group is to "activate" the carboxyl group of glycine, transforming it into a highly efficient acylating agent.[4][7] In standard peptide coupling, the direct reaction between a carboxylic acid and an amine to form an amide bond is slow and requires high temperatures, often leading to side reactions and racemization. Activating groups are used to overcome this kinetic barrier.
The N-hydroxysuccinimide ester is an excellent choice for this activation due to several key properties:
-
Good Leaving Group: N-hydroxysuccinimide (NHS) is a weak acid, making its conjugate base a stable and effective leaving group.[2] When a nucleophile (typically a primary amine) attacks the activated carbonyl carbon, the C-O bond of the ester cleaves, and the NHS anion departs, driving the reaction forward.
-
High Reactivity: The ester is highly susceptible to nucleophilic attack, allowing for rapid and efficient amide bond formation under mild conditions.[4][8]
-
Relative Stability: While highly reactive towards amines, NHS esters exhibit reasonable stability in organic solvents and are less prone to hydrolysis compared to other activated esters, allowing for their isolation, purification, and storage.[7][8][9]
-
Water-Soluble Byproduct: The released N-hydroxysuccinimide byproduct is soluble in water, which simplifies the purification of the desired product, especially in aqueous reaction conditions or during workup.[10][11]
The combination of high reactivity, good stability, and a readily removable byproduct has made NHS esters one of the most widely used classes of chemical reagents for bioconjugation and peptide synthesis.[7]
Reaction Mechanism of Amide Bond Formation
The reaction between this compound and a primary amine (R-NH₂) proceeds via a nucleophilic acyl substitution mechanism. This process is fundamental to its application in peptide synthesis and bioconjugation.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the OSu ester.
-
Tetrahedral Intermediate: This attack forms an unstable tetrahedral intermediate.
-
Leaving Group Departure: The intermediate collapses, reforming the carbonyl double bond and expelling the N-hydroxysuccinimide anion, which is a stable leaving group.
-
Proton Transfer: The resulting protonated amide is deprotonated (often by another amine molecule or a non-nucleophilic base in the reaction mixture) to yield the final, stable amide product and the N-hydroxysuccinimide byproduct.
This reaction is highly efficient and typically proceeds smoothly at room temperature in common organic solvents like dimethylformamide (DMF) or dichloromethane (DCM).[7][12]
Caption: Logical flow of the reaction between this compound and a primary amine.
Quantitative Data Summary
While precise kinetic data is highly dependent on specific reaction conditions (e.g., solvent, temperature, stoichiometry, and substrate), the literature consistently reports high efficiency and yields for couplings involving Fmoc-amino acid-OSu reagents. The following table summarizes typical parameters.
| Parameter | Value / Observation | Source(s) |
| Typical Yield | High (often reported as >80-95%) | [13],[14] |
| Reaction Time | 30 minutes to 4 hours | [12],[11] |
| Optimal pH | Mild alkaline conditions (pH 7.5-8.5) for amine coupling | [7] |
| Stoichiometry | A slight excess (1.1-1.5 equivalents) of the OSu reagent is common | [12] |
| Purity | Generally results in high purity of the final product with minimal side reactions | [9] |
Experimental Protocols
The following are detailed, representative protocols for the use of this compound in common applications.
This protocol describes the general procedure for conjugating this compound to a molecule containing a primary amine.
Materials:
-
This compound
-
Amine-containing molecule (e.g., cytotoxic payload)
-
Anhydrous Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
High-Performance Liquid Chromatography (HPLC) system for monitoring
-
Mass Spectrometer (MS) for characterization
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Dissolution: Dissolve the amine-containing payload (1 equivalent) in anhydrous DMF under an inert atmosphere.
-
Reagent Addition: Add this compound (1.1 equivalents) to the payload solution.
-
Base Addition: Add DIPEA (2-3 equivalents) to the reaction mixture. DIPEA acts as a non-nucleophilic base to scavenge the proton released during the reaction.
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction progress by HPLC-MS until the starting payload is consumed. This typically takes 2-4 hours.[12]
-
Purification: Upon completion, purify the crude Fmoc-Gly-Payload conjugate by preparative reverse-phase HPLC.
-
Characterization: Lyophilize the pure fractions to obtain the final product as a solid and confirm its identity and purity by mass spectrometry.[12]
This workflow outlines the steps for incorporating a glycine residue into a growing peptide chain on a solid support using an this compound active ester.
Caption: Experimental workflow for a single coupling cycle in SPPS using this compound.
Procedure:
-
Resin Preparation: Start with a solid support (resin) to which the first amino acid or peptide chain is attached, and the N-terminal Fmoc group has been removed, exposing a free primary amine.
-
Fmoc Deprotection (if necessary): Treat the resin with a 20% solution of piperidine in DMF for 5-20 minutes to remove the N-terminal Fmoc group of the preceding amino acid.[14]
-
Washing: Thoroughly wash the resin with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.
-
Coupling: Prepare a solution of this compound (typically 2-4 equivalents over the resin loading capacity) in DMF. Add this solution to the washed resin and agitate the mixture for 1-2 hours at room temperature.
-
Monitoring: Perform a qualitative test (e.g., Kaiser test) to ensure the coupling reaction has gone to completion (i.e., no free primary amines remain). If the test is positive, the coupling step can be repeated.
-
Washing: Once coupling is complete, wash the resin extensively with DMF and then Dichloromethane (DCM) to remove excess reagents and the NHS byproduct.
-
Cycle Repetition: The resulting resin, now with an N-terminal Fmoc-glycine, is ready for the next deprotection and coupling cycle to further elongate the peptide chain.
Conclusion
The N-hydroxysuccinimide ester (OSu) group in this compound is not merely a component of the molecule but its functional core for conjugation and synthesis. By converting the otherwise unreactive carboxyl group of glycine into a highly reactive "active ester," the OSu group enables the efficient, rapid, and clean formation of amide bonds under mild conditions. This functionality is indispensable for the controlled, stepwise assembly of peptides in SPPS and for the precise chemical modification of proteins and other biomolecules, cementing the role of this compound as a cornerstone reagent in modern chemical biology and drug development.
References
- 1. N-alpha-(9-Fluorenylmethyloxycarbonyl)glycine succinimidyl ester | C21H18N2O6 | CID 11246395 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. Fmoc-glycine N-hydroxysuccinimide ester | CymitQuimica [cymitquimica.com]
- 6. chemimpex.com [chemimpex.com]
- 7. N-Hydroxysuccinimide and N-hydroxysuccinimide ester_Chemicalbook [chemicalbook.com]
- 8. The Use of Esters of N-Hydroxysuccinimide in Peptide Synthesis_Chemicalbook [chemicalbook.com]
- 9. nbinno.com [nbinno.com]
- 10. N-Hydroxysuccinimide - Enamine [enamine.net]
- 11. US3317559A - alpha-amino acid esters of n-hydroxysuccinimide and preparation and use in peptide synthesis - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
- 13. thieme-connect.com [thieme-connect.com]
- 14. rsc.org [rsc.org]
The Core Principles of Fmoc-Gly-Osu in Modern Peptide Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the fundamental principles and practical applications of Nα-Fmoc-glycine N-hydroxysuccinimide ester (Fmoc-Gly-Osu) in peptide chemistry. This compound is a critical reagent in solid-phase peptide synthesis (SPPS), a cornerstone technique for the development of peptide-based therapeutics and research tools. This document provides a comprehensive overview of its properties, reaction mechanisms, and detailed protocols for its effective use.
Introduction to this compound
This compound is an activated ester of glycine, where the alpha-amino group is protected by the fluorenylmethyloxycarbonyl (Fmoc) group. This strategic combination of an activated leaving group (N-hydroxysuccinimide, OSu) and a base-labile protecting group makes it a highly efficient building block for the introduction of glycine residues in a growing peptide chain.
The Fmoc protecting group is favored in modern peptide synthesis for its stability under acidic conditions and its facile removal with a mild base, typically a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF)[1][2]. This orthogonality allows for the selective deprotection of the N-terminus without affecting acid-labile side-chain protecting groups, a key advantage of the Fmoc/tBu strategy[3][4]. Fmoc-OSu is a preferred reagent for introducing the Fmoc group due to its stability and the reduced likelihood of side reactions compared to reagents like Fmoc-Cl[5].
Physicochemical Properties and Quantitative Data
The physical and chemical properties of this compound are crucial for its handling and reactivity in peptide synthesis.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₁₈N₂O₆ | [6] |
| Molecular Weight | 394.38 g/mol | [6] |
| Appearance | White to off-white solid/powder | [7] |
| Purity | Typically ≥95% | [6] |
| Storage Temperature | 2-8°C, under inert atmosphere | |
| Solubility | Soluble in DMF, NMP | [7] |
Coupling Efficiency and Reaction Times
The efficiency of coupling Fmoc-amino acids is critical for the successful synthesis of long peptides. While specific comparative data for this compound is not extensively tabulated in the literature, representative data for Fmoc-amino acids, including sterically unhindered ones like glycine, provide valuable insights. Coupling efficiency can be monitored qualitatively using a ninhydrin test or quantitatively by UV-Vis spectroscopy of the Fmoc adduct released during deprotection[8][9].
| Coupling Reagent | Typical Coupling Time (min) | Representative Coupling Efficiency (%) | Notes |
| DIC/HOBt | 60 - 120 | 95 - 98 | Cost-effective, but slower reaction rates and potential for N-acylurea formation. |
| HBTU/DIPEA | 30 - 60 | 98 - 99.5 | Fast and efficient, widely used. Potential for guanidinylation if used in excess. |
| HATU/DIPEA | 20 - 45 | > 99.5 | Highly reactive, excellent for hindered couplings with low racemization. Higher cost. |
| PyBOP | 30 - 60 | 98 - 99 | Efficient with no risk of guanidinylation. Byproducts can be difficult to remove in solution-phase. |
| COMU | 20 - 45 | > 99.5 | Very high reactivity with safer byproducts than benzotriazole-based reagents. Higher cost. |
Note: Coupling yields are highly dependent on the specific peptide sequence, resin, and reaction conditions. The values presented are indicative for a standard SPPS protocol and are extrapolated from studies on various Fmoc-amino acids[10].
Core Mechanisms and Signaling Pathways
The utility of this compound is centered around two key chemical transformations: the coupling reaction to the growing peptide chain and the subsequent deprotection of the Fmoc group to allow for the next coupling cycle.
The Coupling Reaction
The coupling of this compound, or more commonly, the in-situ activated Fmoc-Gly-OH, to the free N-terminal amine of the resin-bound peptide is a nucleophilic acyl substitution. The N-hydroxysuccinimide ester is a good leaving group, facilitating the attack by the amine. In standard SPPS, coupling reagents are used to activate the carboxylic acid of the Fmoc-amino acid in situ, forming a highly reactive species that readily reacts with the peptide's terminal amine.
Caption: In-situ activation and coupling of Fmoc-Gly-OH in SPPS.
The Fmoc Deprotection Mechanism
The removal of the Fmoc group is a base-catalyzed β-elimination reaction[2]. A secondary amine, most commonly piperidine, abstracts the acidic proton on the fluorenyl ring system. This is followed by the elimination of dibenzofulvene (DBF) and carbon dioxide, liberating the free amine of the peptide chain[4][11]. The released DBF is trapped by the secondary amine to form a stable adduct, preventing its reaction with the newly deprotected amine[11].
Caption: Mechanism of Fmoc deprotection using piperidine.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful peptide synthesis.
Standard Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle
This protocol outlines the iterative steps for elongating a peptide chain on a solid support using Fmoc chemistry.
Caption: The iterative workflow of the Fmoc-SPPS cycle.
Methodology:
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide or Wang resin) in DMF for 30-60 minutes in a peptide synthesis vessel[7].
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5-10 minutes.
-
Drain the solution and repeat the piperidine treatment for another 10-15 minutes[7].
-
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the DBF-piperidine adduct[10].
-
Amino Acid Coupling (using Fmoc-Gly-OH as an example):
-
In a separate vial, pre-activate the Fmoc-Gly-OH (typically 3-5 fold molar excess over the resin substitution) with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF for 3-8 minutes[8][12].
-
Add the activated amino acid solution to the resin-containing reaction vessel.
-
Allow the coupling reaction to proceed for the optimized time (typically 30-60 minutes) with agitation[8].
-
Monitor the completion of the reaction using a qualitative test (e.g., Kaiser test)[10].
-
-
Washing: Drain the coupling solution and wash the resin extensively with DMF and then Dichloromethane (DCM) to remove excess reagents and byproducts[10].
-
Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection: After the final coupling and deprotection steps, the peptide is cleaved from the resin, and side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane, water)[3][8].
-
Peptide Precipitation and Purification: The cleaved peptide is precipitated in cold diethyl ether, centrifuged, and lyophilized. The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC)[8][13].
Protocol for Fmoc Protection of Glycine using Fmoc-OSu
This protocol describes the introduction of the Fmoc protecting group onto glycine.
Methodology:
-
Dissolve glycine in a mixed solution of water and a mild base like sodium bicarbonate, and cool the solution to approximately 5°C[].
-
Slowly add a solution of Fmoc-OSu in a suitable organic solvent (e.g., acetone or dioxane) to the glycine solution with stirring[][15].
-
Maintain the reaction mixture at a low temperature (0-5°C) for about 1 hour, then allow it to warm to room temperature and stir overnight[][15].
-
After the reaction is complete, add water and extract the aqueous layer with an organic solvent like ethyl acetate to remove unreacted Fmoc-OSu and byproducts[].
-
The aqueous layer, containing the Fmoc-glycine salt, is then acidified to precipitate the Fmoc-Gly-OH product.
-
The product can be collected by filtration and purified by recrystallization or chromatography[15].
Conclusion
This compound and the broader family of Fmoc-protected amino acids are indispensable tools in modern peptide chemistry. The principles of orthogonal protection, mild deprotection conditions, and high coupling efficiencies have established Fmoc-based SPPS as the dominant methodology for the synthesis of peptides for research, diagnostics, and therapeutic applications[16][17]. A thorough understanding of the underlying mechanisms, coupled with optimized and detailed experimental protocols, is paramount for researchers and drug development professionals to successfully synthesize high-purity peptides for their specific needs.
References
- 1. genscript.com [genscript.com]
- 2. nbinno.com [nbinno.com]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. peptide.com [peptide.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. scbt.com [scbt.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Efficient Method for the Concentration Determination of Fmoc Groups Incorporated in the Core-Shell Materials by Fmoc-Glycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chempep.com [chempep.com]
- 13. chem.uci.edu [chem.uci.edu]
- 15. rsc.org [rsc.org]
- 16. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Methodological & Application
Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Gly-Osu
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, facilitating the efficient and stepwise assembly of amino acid chains on an insoluble resin support. The 9-fluorenylmethoxycarbonyl (Fmoc) strategy is a widely adopted methodology due to its mild deprotection conditions, which preserves acid-labile side-chain protecting groups.[1][2] While in-situ activation of Fmoc-amino acids is the most common approach, the use of pre-activated esters, such as N-hydroxysuccinimide (Osu) esters, offers a convenient alternative, particularly for manual synthesis or specific applications.[]
This document provides a detailed protocol for the incorporation of Glycine using the pre-activated Fmoc-Gly-Osu ester in an Fmoc-based solid-phase peptide synthesis workflow. This compound is an Fmoc-protected glycine amino acid where the carboxylic acid has been activated with an N-hydroxysuccinimide ester, making it ready for direct coupling to the free N-terminal amine of the growing peptide chain on the solid support.
Quantitative Data Summary
The efficiency of each step in SPPS is critical for the overall yield and purity of the final peptide.[4] While specific quantitative data for the coupling efficiency of this compound is not extensively reported due to its restricted application in automated SPPS[], the following tables provide typical quantitative parameters for the key steps in a standard Fmoc-SPPS workflow.
Table 1: Key Parameters for Fmoc-SPPS
| Parameter | Typical Value/Range | Notes |
| Resin Loading Capacity | 0.3 - 1.2 mmol/g | Varies depending on the resin type.[5] |
| Fmoc Deprotection Time | 5 - 20 minutes | Typically a two-step process.[6] |
| Coupling Reaction Time | 30 - 120 minutes | Can be longer for sterically hindered amino acids. |
| Coupling Efficiency | > 99% | For standard in-situ activation methods.[4] |
| Cleavage Time | 1 - 4 hours | Dependent on the peptide sequence and resin.[1] |
Table 2: Reagent Equivalents for a Typical 0.1 mmol Synthesis Scale
| Reagent | Equivalents (relative to resin loading) | Purpose |
| This compound | 1.5 - 3.0 eq. | Amino acid building block |
| Base (e.g., DIPEA) | 1.0 - 2.0 eq. | Optional, to neutralize the resin and catalyze coupling |
| Piperidine in DMF | 20% (v/v) | Fmoc deprotection |
| Cleavage Cocktail (e.g., TFA/TIS/H2O) | ~10 mL per gram of resin | Cleavage from resin and side-chain deprotection |
Experimental Protocols
The following protocols outline the key steps for solid-phase peptide synthesis using this compound. These procedures are intended for manual synthesis in a reaction vessel.
Resin Selection and Swelling
The choice of resin is dependent on the desired C-terminal functionality of the peptide (e.g., carboxylic acid or amide).[7]
-
Protocol:
-
Place the desired amount of resin (e.g., for a 0.1 mmol scale) into a fritted reaction vessel.
-
Add N,N-dimethylformamide (DMF) to the resin (approximately 10 mL per gram of resin).
-
Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.[7]
-
After swelling, drain the DMF.
-
Fmoc Deprotection
This step removes the Fmoc protecting group from the N-terminus of the growing peptide chain, exposing a free amine for the subsequent coupling reaction.
-
Protocol:
-
Add a 20% solution of piperidine in DMF to the swollen resin.
-
Agitate the mixture for 5 minutes at room temperature.
-
Drain the piperidine solution.
-
Repeat the addition of 20% piperidine in DMF and agitate for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct.
-
This compound Coupling
This protocol describes the coupling of the pre-activated this compound to the deprotected N-terminus of the peptide-resin.
-
Protocol:
-
Dissolve this compound (1.5 - 3.0 equivalents relative to the resin loading) in a minimal amount of DMF.
-
Add the this compound solution to the deprotected peptide-resin.
-
If desired, add Diisopropylethylamine (DIPEA) (1.0 - 2.0 equivalents) to the reaction mixture to act as a base catalyst.
-
Agitate the reaction mixture at room temperature for 60 - 120 minutes.
-
To monitor the completion of the coupling reaction, a qualitative ninhydrin (Kaiser) test can be performed. A negative result (yellow beads) indicates a complete reaction.
-
After the coupling is complete, drain the reaction solution and wash the peptide-resin thoroughly with DMF (3-5 times).
-
Peptide Chain Elongation
To add subsequent amino acids, repeat the Fmoc deprotection (Step 2) and coupling (Step 3) steps for each amino acid in the desired sequence. For other amino acids, standard in-situ activation coupling protocols are typically used.
Final Fmoc Deprotection
After the final amino acid has been coupled, perform one last Fmoc deprotection step as described in Protocol 2 to remove the N-terminal Fmoc group.
Resin Cleavage and Peptide Precipitation
This final step cleaves the synthesized peptide from the resin support and removes the side-chain protecting groups.[1]
-
Protocol:
-
Wash the peptide-resin with dichloromethane (DCM) (3-5 times) and dry the resin under a stream of nitrogen or in a vacuum desiccator.
-
Prepare a cleavage cocktail appropriate for the resin and the amino acid side-chain protecting groups used. A common cocktail is 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water. Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).[1]
-
Stir the mixture at room temperature for 2-4 hours.[1]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the TFA solution dropwise into a large volume of cold diethyl ether.
-
Collect the precipitated peptide by centrifugation, decant the ether, and wash the peptide pellet with cold diethyl ether 2-3 more times.
-
Dry the crude peptide pellet under vacuum.
-
Visualizations
Overall Workflow of Fmoc-SPPS
Caption: General workflow for Fmoc solid-phase peptide synthesis.
Chemical Pathway of this compound Coupling
Caption: Chemical reaction for the coupling of this compound.
References
Fmoc-Gly-OSu Coupling: Detailed Application Notes and Protocols for Researchers
For Immediate Release
Introduction
The following application notes provide detailed protocols and reaction conditions for the coupling of Fmoc-Gly-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide ester of glycine) in both solid-phase peptide synthesis (SPPS) and solution-phase synthesis. These guidelines are intended for researchers, scientists, and professionals in drug development engaged in peptide synthesis.
The use of pre-activated esters like this compound can be advantageous in specific synthetic contexts, although in modern Fmoc-SPPS, in-situ activation of Fmoc-amino acids is more common.[1] This document outlines the fundamental principles, step-by-step experimental procedures, and data presentation to ensure efficient and successful coupling of this reagent.
Principle of the Method
This compound is an active ester of Fmoc-glycine. The succinimidyl ester is a good leaving group, facilitating the nucleophilic attack by the free amino group of the peptide chain to form a stable amide bond. This method circumvents the need for a separate in-situ activation step for the carboxyl group of glycine. The reaction is typically carried out in a polar aprotic solvent such as N,N-Dimethylformamide (DMF).
Quantitative Data Summary
The following tables summarize typical quantitative parameters for this compound coupling in both solid-phase and solution-phase peptide synthesis. These values are illustrative and may require optimization based on the specific peptide sequence, resin, and other reaction conditions.[2]
Table 1: Solid-Phase Peptide Synthesis (SPPS) Reaction Parameters [2]
| Parameter | Typical Value | Notes |
| This compound Equivalents | 1.5 - 3.0 | Relative to the resin loading capacity. |
| Base (e.g., DIPEA) Equivalents | 3.0 | Optional, but recommended to ensure the resin-bound amine is deprotonated. |
| Solvent | DMF | Ensure anhydrous grade for best results. |
| Reaction Time | 30 - 120 minutes | Can be monitored using a Kaiser test.[2] |
| Temperature | Room Temperature | |
| Coupling Efficiency | >99% | Typically high for glycine, but can be sequence-dependent. |
Table 2: Solution-Phase Synthesis Reaction Parameters [2]
| Parameter | Typical Value | Notes |
| This compound Equivalents | 1.05 - 1.2 | Relative to the amino component. |
| Solvent | Anhydrous DMF, DCM, or Acetone | |
| Reaction Time | 2 - 8 hours | Generally longer than SPPS; monitor by TLC or LC-MS.[2] |
| Temperature | 0 °C to Room Temperature | The reaction is often started at a lower temperature and allowed to warm. |
| Yield of Dipeptide | 80 - 95% | Typically high for this step.[2] |
| Purity after Work-up | >90% | Purification often involves extraction and crystallization.[2] |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Coupling of this compound
This protocol outlines the steps for coupling this compound to a resin-bound peptide with a free N-terminal amine.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
N,N-Diisopropylethylamine (DIPEA) (optional)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF) for Fmoc deprotection
-
Solid-phase peptide synthesis vessel
-
Shaker or bubbler for agitation
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in the reaction vessel.
-
Fmoc Deprotection (if necessary): If the N-terminus of the peptide-resin is Fmoc-protected, perform the following deprotection cycle:
-
Coupling of this compound:
-
In a separate vial, dissolve this compound (1.5 - 3 equivalents relative to the resin loading) in a minimal amount of DMF.
-
If using a base, add DIPEA (3 equivalents) to the resin and agitate briefly.
-
Add the this compound solution to the deprotected resin.
-
Agitate the mixture at room temperature for 30-120 minutes.
-
-
Monitoring the Coupling Reaction:
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and by-products.[2]
-
Perform a final wash with DCM (3-5 times) and prepare for the next deprotection/coupling cycle or final cleavage.
-
Protocol 2: Solution-Phase Coupling of this compound
This protocol describes the coupling of this compound to an amino acid or peptide ester in solution.
Materials:
-
Amino acid or peptide ester (with a free amino group)
-
This compound
-
Anhydrous solvent (e.g., DMF, DCM, Acetone)
-
Base (e.g., DIPEA, NaHCO₃)
-
Round-bottom flask with a stirrer
-
Ice bath
-
Thin Layer Chromatography (TLC) or LC-MS for reaction monitoring
-
Extraction and purification reagents (e.g., ethyl acetate, 5% citric acid, 5% sodium bicarbonate, brine, silica gel)
Procedure:
-
Preparation:
-
Dissolve the amino component (1.0 equivalent) and a base (e.g., DIPEA, 1.0-1.2 equivalents) in the chosen anhydrous solvent in a round-bottom flask.
-
-
Addition of this compound:
-
Reaction:
-
Allow the reaction to warm to room temperature and stir for 2-8 hours.[2]
-
-
Monitoring:
-
Monitor the reaction progress by TLC or LC-MS until the starting amino component is consumed.
-
-
Work-up:
-
Once the reaction is complete, dilute the mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer successively with a weak acid solution (e.g., 5% citric acid), water, a weak base solution (e.g., 5% sodium bicarbonate), and brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by recrystallization or flash chromatography on silica gel.
-
Diagrams
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating this compound.
Caption: this compound coupling reaction forming a new peptide bond.
Troubleshooting
Issue: Incomplete Coupling (Positive Kaiser Test in SPPS)
-
Cause: Steric hindrance from the growing peptide chain, poor resin swelling, or aggregation.[3]
-
Solution:
-
Extend Reaction Time: Continue the coupling reaction for another 1-2 hours.
-
Double Coupling: After the initial coupling, drain the reagents and repeat the coupling step with a fresh solution of this compound.[3]
-
Improve Solvation: If aggregation is suspected, consider switching the solvent from DMF to N-Methyl-2-pyrrolidone (NMP) or adding chaotropic salts.[3]
-
Issue: Low Yield in Solution-Phase Synthesis
-
Cause: Impure or wet reagents/solvents, or incomplete reaction.
-
Solution:
-
Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents and ensure all glassware is dry.
-
Monitor Reaction Closely: Use TLC or LC-MS to determine the optimal reaction time and ensure full consumption of the limiting reagent.
-
Optimize Base: The choice and amount of base can be critical. Ensure it is sufficient to deprotonate the amine salt without causing side reactions.
-
Issue: Side Reactions
-
Cause: The primary amino group of one this compound molecule could potentially react with another, although this is less likely under standard coupling conditions where the resin-bound amine is the primary nucleophile. In solution phase, careful control of stoichiometry is important.
-
Solution:
-
Control Stoichiometry: In solution-phase synthesis, add the this compound solution dropwise to the amino component to maintain a low concentration of the activated ester.
-
Purification: Most dipeptide or side-product impurities can be removed during standard work-up and purification procedures.
-
For further technical support, please refer to the material safety data sheet (MSDS) and product handling instructions provided by the supplier.
References
Application Notes and Protocols for Automated Peptide Synthesis Using Fmoc-Gly-OSu
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the effective use of Nα-Fmoc-glycine N-hydroxysuccinimide ester (Fmoc-Gly-OSu) in automated solid-phase peptide synthesis (SPPS). This document outlines the principles of this compound chemistry, detailed protocols for its application in automated synthesizers, comparative performance data, and troubleshooting strategies to enable the efficient and high-purity synthesis of glycine-containing peptides for research and drug development.
Introduction to this compound in Automated SPPS
Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide chemistry, allowing for the efficient assembly of peptide chains on a solid support. The 9-fluorenylmethoxycarbonyl (Fmoc) strategy is a widely adopted method due to its use of a base-labile Nα-protecting group, which can be removed under mild conditions, thereby preserving acid-labile side-chain protecting groups.
This compound is an activated ester of Fmoc-protected glycine. The N-hydroxysuccinimide (OSu) ester is a good leaving group, facilitating a rapid and efficient coupling reaction with the free N-terminal amine of the growing peptide chain on the solid support. This pre-activated form of Fmoc-glycine offers convenience and high reactivity, making it suitable for use in automated peptide synthesizers.
Key Advantages of Using this compound:
-
High Reactivity: The OSu group is an excellent leaving group, promoting efficient amide bond formation.
-
Convenience: As a pre-activated building block, it simplifies the synthesis process by eliminating the need for in-situ activation steps.
-
Compatibility: It is fully compatible with standard Fmoc/tBu chemistry and automated synthesis workflows.
-
Reduced Side Reactions: The use of pre-activated esters can minimize side reactions associated with some in-situ activation reagents.
Data Presentation: Performance of this compound in Automated Synthesis
The choice of coupling strategy significantly impacts the efficiency and purity of peptide synthesis. Below is a summary of representative performance data for this compound compared to a common in-situ activation method (HBTU/DIPEA) in an automated peptide synthesizer.
Table 1: Comparative Performance of Coupling Methods for a Model Glycine-Containing Peptide
| Parameter | This compound | HBTU/DIPEA Activation of Fmoc-Gly-OH |
| Coupling Time (Standard) | 45 - 60 minutes | 30 - 45 minutes |
| Coupling Time (Microwave) | 5 - 10 minutes | 3 - 5 minutes |
| Coupling Efficiency | >99% | >99.5% |
| Crude Peptide Purity (HPLC) | Typically 85-95% | Typically 90-98% |
| Racemization Risk | Very Low | Low |
| Cost-Effectiveness | Moderate | Generally Lower |
Note: The data presented in this table is illustrative and compiled from typical outcomes in automated SPPS. Actual results may vary depending on the peptide sequence, resin, synthesizer, and other reaction conditions.
Experimental Protocols
This section provides a detailed protocol for the use of this compound in a CEM Liberty Blue™ automated microwave peptide synthesizer. The protocol can be adapted for other automated synthesizers with appropriate adjustments to the programming and reagent delivery systems.
Materials and Reagents
-
This compound
-
CEM Liberty Blue™ Automated Microwave Peptide Synthesizer
-
Rink Amide resin (or other suitable solid support)
-
Standard Fmoc-protected amino acids
-
Deprotection Solution: 20% piperidine in N,N-dimethylformamide (DMF)
-
Main Wash Solvent: DMF
-
Activator Solution (for other amino acids): 0.5 M 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) in DMF with 2 M N,N-Diisopropylethylamine (DIPEA)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)
-
Anhydrous diethyl ether
Automated Synthesis Workflow Diagram
Application Notes and Protocols for Fmoc-Glycine-OSu in Cyclic Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic peptides have emerged as a promising class of therapeutics due to their enhanced conformational stability, increased resistance to enzymatic degradation, and improved binding affinity to biological targets compared to their linear counterparts. Head-to-tail cyclization, the formation of an amide bond between the N-terminal amine and the C-terminal carboxyl group, is a widely employed strategy to obtain these macrocyclic structures. This document provides detailed application notes and protocols for the synthesis of cyclic peptides with a C-terminal glycine residue, utilizing an N-hydroxysuccinimide (OSu) ester for the crucial intramolecular cyclization step. While the direct use of a pre-activated Fmoc-Gly-OSu as a cyclization agent for a separate peptide chain is not a standard procedure, the activation of a C-terminal glycine to its OSu ester is a key step in facilitating efficient head-to-tail cyclization.
The protocols outlined below follow the well-established Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy for the assembly of the linear peptide precursor, followed by solution-phase cyclization. This approach offers flexibility and is applicable to a wide range of peptide sequences.
Data Presentation: Optimized Conditions for Peptide Cyclization
Successful synthesis of cyclic peptides is contingent on the careful optimization of several key parameters. The following table summarizes typical conditions and reagents for the solution-phase head-to-tail cyclization of a linear peptide with a C-terminal glycine activated as an OSu ester. Please note that these values may require further optimization depending on the specific peptide sequence.
| Parameter | Recommended Condition/Reagent | Purpose |
| Linear Peptide Synthesis | ||
| Resin | 2-Chlorotrityl chloride (2-CTC) resin (0.3-0.6 mmol/g) | Allows for mild cleavage conditions, preserving the fully protected peptide. |
| Fmoc Deprotection | 20% Piperidine in DMF (1 x 2 min, 1 x 8 min) | Removal of the temporary N-terminal Fmoc protecting group. |
| Amino Acid Coupling | 4 eq. Fmoc-amino acid, 3.9 eq. HBTU/HOBt, 8 eq. DIPEA in DMF | Efficient amide bond formation. |
| Coupling Time | 30-60 minutes | Ensures complete reaction. For sterically hindered amino acids, double coupling may be necessary. |
| Cleavage from Resin | ||
| Cleavage Cocktail | Acetic acid/Trifluoroethanol/Dichloromethane (1:2:7, v/v/v) | Mild cleavage to release the fully protected linear peptide from the 2-CTC resin. |
| C-Terminal Activation | ||
| Activation Reagents | 1.2 eq. N-Hydroxysuccinimide (HOSu), 1.2 eq. Diisopropylcarbodiimide (DIC) | Formation of the C-terminal OSu active ester. |
| Solvent | Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) | To dissolve the protected peptide and reagents. |
| Reaction Time | 4-12 hours at room temperature | To ensure complete activation of the C-terminal carboxyl group. |
| N-Terminal Deprotection | ||
| Deprotection Reagent | 20% Piperidine in DMF | Removal of the N-terminal Fmoc group to liberate the free amine for cyclization. |
| Cyclization | ||
| Solvent | High-purity, anhydrous DMF or DCM | To facilitate the intramolecular reaction. |
| Concentration | 0.1 - 1.0 mM | High dilution conditions to favor intramolecular cyclization over intermolecular oligomerization. |
| Base | 2-4 eq. Diisopropylethylamine (DIPEA) or Sodium Bicarbonate (NaHCO₃) | To neutralize the reaction mixture and facilitate aminolysis. |
| Reaction Time | 12-48 hours at room temperature | To allow for complete cyclization. |
| Monitoring | LC-MS | To track the disappearance of the linear precursor and the formation of the cyclic product. |
| Final Deprotection | ||
| Cleavage Cocktail | 95% TFA, 2.5% TIS, 2.5% H₂O | To remove all side-chain protecting groups. |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of the Linear Peptide Precursor
This protocol describes the synthesis of a linear peptide with a C-terminal glycine on 2-chlorotrityl chloride resin using a manual or automated peptide synthesizer.
-
Resin Swelling: Swell the 2-chlorotrityl chloride resin in dichloromethane (DCM) for 30 minutes, followed by washing with dimethylformamide (DMF).
-
First Amino Acid Loading (Fmoc-Gly-OH):
-
Dissolve Fmoc-Gly-OH (1.5 equivalents relative to resin loading) in anhydrous DCM.
-
Add diisopropylethylamine (DIPEA) (3.0 equivalents) to the amino acid solution.
-
Add the solution to the swollen resin and agitate for 2-4 hours at room temperature.
-
To cap any unreacted sites on the resin, add a solution of DCM/Methanol/DIPEA (17:2:1) and agitate for 30 minutes.
-
Wash the resin thoroughly with DCM, DIPEA, DCM, and DMF.
-
-
Chain Elongation:
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (1 x 2 minutes, then 1 x 8 minutes). Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: In a separate vessel, pre-activate the next Fmoc-amino acid (4 equivalents) with HBTU/HOBt (3.9 equivalents) and DIPEA (8 equivalents) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the resin and agitate for 30-60 minutes.
-
Wash the resin with DMF.
-
Repeat this cycle for each amino acid in the sequence.
-
Protocol 2: Cleavage of the Protected Linear Peptide from the Resin
-
After the final amino acid coupling and Fmoc deprotection, wash the peptide-resin with DMF, followed by DCM, and dry it under a stream of nitrogen.
-
Treat the dry resin with a cleavage cocktail of acetic acid/trifluoroethanol/DCM (1:2:7, v/v/v) for 2 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Evaporate the solvent under reduced pressure to obtain the fully protected linear peptide.
Protocol 3: Solution-Phase Head-to-Tail Cyclization
-
C-Terminal Activation:
-
Dissolve the fully protected linear peptide in anhydrous DCM or DMF.
-
Add N-Hydroxysuccinimide (HOSu) (1.2 equivalents) and Diisopropylcarbodiimide (DIC) (1.2 equivalents).
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the formation of the active ester by LC-MS.
-
-
N-Terminal Deprotection:
-
Once the C-terminal activation is complete, add 20% piperidine in DMF to the reaction mixture to remove the N-terminal Fmoc group. Monitor the deprotection by LC-MS.
-
-
Intramolecular Cyclization:
-
Dilute the reaction mixture with a large volume of anhydrous DMF or DCM to achieve a final peptide concentration of 0.1-1.0 mM.
-
Add DIPEA or NaHCO₃ (2-4 equivalents) to the solution.
-
Stir the reaction at room temperature for 12-48 hours.
-
Monitor the progress of the cyclization by LC-MS, observing the disappearance of the linear peptide and the appearance of the cyclic product.
-
-
Work-up:
-
Once the cyclization is complete, concentrate the reaction mixture under reduced pressure.
-
Purify the protected cyclic peptide by flash column chromatography.
-
Protocol 4: Final Deprotection and Purification
-
Side-Chain Deprotection:
-
Dissolve the purified, protected cyclic peptide in a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O).
-
Stir the mixture at room temperature for 2-3 hours.
-
-
Peptide Precipitation:
-
Precipitate the crude cyclic peptide by adding the cleavage mixture to cold diethyl ether.
-
-
Isolation and Purification:
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
-
Purify the final cyclic peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Characterization:
-
Confirm the identity and purity of the final cyclic peptide by analytical RP-HPLC and mass spectrometry.
-
Mandatory Visualizations
Caption: Workflow for cyclic peptide synthesis using Fmoc-SPPS and solution-phase cyclization.
Caption: Key chemical transformations in the solution-phase cyclization of a peptide.
Application of Fmoc-Glycine as a Linker for Peptide Biotinylation
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Biotinylation, the process of covalently attaching biotin to a molecule, is a cornerstone technique in life sciences research. The high-affinity interaction between biotin (Vitamin H) and avidin or streptavidin is widely exploited for the detection, purification, and immobilization of proteins, peptides, and nucleic acids. For peptide-based applications, the site of biotin attachment and the presence of a spacer arm can be critical for maintaining the peptide's biological activity and ensuring efficient binding to streptavidin.
This document provides a detailed protocol for the N-terminal biotinylation of a peptide using a glycine linker. The glycine spacer is introduced onto the resin-bound peptide using Fmoc-Gly-OH, followed by the coupling of biotin. This two-step method offers precise control over the labeling site and incorporates a short, flexible linker to minimize steric hindrance between the peptide and the bulky streptavidin molecule. This approach is particularly useful when the N-terminal amine of the peptide is not critical for its function or when side-chain biotinylation is undesirable.
Principle of the Method
The strategy involves standard solid-phase peptide synthesis (SPPS) using Fmoc chemistry. After the desired peptide sequence is assembled on a solid support, a glycine residue is coupled to the N-terminus. The Fmoc protecting group of this terminal glycine is then removed, and the newly exposed primary amine is reacted with an activated biotin derivative. The final biotinylated peptide is then cleaved from the resin and purified.
Comparative Data on Biotinylation Reagents
The choice of biotinylating reagent can influence labeling efficiency, solubility of the final conjugate, and steric hindrance. Below is a summary of common amine-reactive biotinylation strategies.
| Feature | Biotin-NHS | Biotin-PEG-Acid (with EDC/NHS) | Fmoc-Lys(Biotin)-OH |
| Reaction Chemistry | One-step: Direct reaction of NHS ester with primary amines. | Two-step: Carboxylic acid activation with EDC/NHS, followed by amine coupling. | Incorporated during SPPS as an amino acid building block. |
| Typical Labeling Yield (On-Resin) | >85%[1] | Generally high, comparable to other activated esters. | Not applicable (incorporation yield per cycle is typically >99%). |
| Solubility of Reagent | Low aqueous solubility; requires dissolution in an organic solvent like DMF or DMSO.[2] | High aqueous solubility due to the PEG spacer.[2] | Soluble in standard SPPS solvents (e.g., DMF, NMP). |
| Spacer Arm | None | Polyethylene glycol (PEG) spacer of varying lengths. | Lysine side chain acts as a spacer. |
| Key Advantage | Simple, one-step reaction with a free amine. | Increases hydrophilicity and reduces steric hindrance.[2] | Allows for precise placement of biotin at any position in the peptide sequence. |
| Considerations | Can lead to aggregation of hydrophobic peptides. | Requires pre-activation step. | Requires synthesis of the entire peptide with the modified amino acid. |
Experimental Protocols
This section details the on-resin, two-step procedure for N-terminal biotinylation of a peptide using a glycine linker.
Materials and Reagents
-
Peptide-resin (fully protected, with a free N-terminal amine)
-
Fmoc-Gly-OH
-
Biotin
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt) or Oxyma Pure
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (HPLC grade)
-
Diethyl ether (cold)
-
HPLC system for purification
-
Mass spectrometer for analysis
Protocol 1: On-Resin Coupling of Glycine Linker
This protocol describes the manual coupling of Fmoc-Gly-OH to the N-terminus of the peptide-resin.
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.
-
Preparation of Coupling Solution:
-
In a separate tube, dissolve Fmoc-Gly-OH (3 equivalents relative to resin loading), HOBt (or Oxyma) (3 equivalents), and DIC (3 equivalents) in DMF.
-
Allow the mixture to pre-activate for 5-10 minutes.
-
-
Coupling Reaction:
-
Drain the DMF from the swollen resin.
-
Add the activated Fmoc-Gly-OH solution to the resin.
-
Add DIEA (6 equivalents) to the reaction vessel.
-
Agitate the mixture at room temperature for 2-4 hours.
-
-
Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive, continue the reaction for another 1-2 hours.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
Protocol 2: On-Resin Biotinylation
This protocol details the steps to deprotect the glycine linker and couple biotin.
-
Fmoc Deprotection:
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 5 minutes and drain.
-
Repeat the piperidine treatment for another 15 minutes.
-
Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove all traces of piperidine.
-
-
Preparation of Biotin Activation Solution:
-
Due to the low solubility of biotin in many organic solvents, it is recommended to dissolve it in a mixture of DMF and DMSO (e.g., 1:1 v/v).[3]
-
Dissolve biotin (3 equivalents), HOBt (or Oxyma) (3 equivalents), and DIC (3 equivalents) in the DMF/DMSO solvent mixture.[3]
-
Allow the mixture to pre-activate for 10-15 minutes. The biotin should fully dissolve as it becomes activated.[3]
-
-
Biotin Coupling Reaction:
-
Drain the DMF from the washed resin.
-
Add the activated biotin solution to the resin.
-
Add DIEA (6 equivalents).
-
Agitate the mixture at room temperature. The reaction may take several hours to overnight.[3]
-
-
Monitoring and Washing:
-
Monitor the reaction for completion using a Kaiser test.
-
Once complete, wash the resin thoroughly with DMF (3x), DCM (3x), and allow it to dry under vacuum.
-
Protocol 3: Cleavage and Purification
-
Cleavage from Resin:
-
Prepare a cleavage cocktail appropriate for the peptide's amino acid composition and the resin type. A common cocktail is 95% TFA, 2.5% TIS, and 2.5% water.
-
Add the cleavage cocktail to the dried resin and incubate at room temperature for 2-3 hours with occasional agitation.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
-
Purification and Analysis:
-
Dry the peptide pellet under vacuum.
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).
-
Purify the biotinylated peptide using reverse-phase HPLC.
-
Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
-
Visualizations
Experimental Workflow
Caption: Workflow for N-terminal biotinylation with a glycine linker.
Chemical Reaction Pathway
Caption: Key chemical steps in the two-step biotinylation process.
Conclusion
The use of Fmoc-Gly-OH to introduce a glycine linker prior to biotinylation is a robust and versatile strategy for labeling synthetic peptides. It provides a defined attachment point at the N-terminus and a spacer to improve the accessibility of the biotin moiety for streptavidin binding. The detailed protocols and comparative data presented here serve as a comprehensive guide for researchers to successfully implement this technique, enabling a wide range of applications in drug development, diagnostics, and fundamental research.
References
Application Notes and Protocols for the Synthesis of Glycine-Rich Peptide Sequences Using Fmoc-Gly-Osu
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycine-rich peptides (GRPs) are gaining significant interest in biomedical research and drug development due to their unique structural properties and diverse biological activities. These peptides are implicated in a range of functions, including antimicrobial activity, cell penetration, and modulation of protein aggregation associated with neurodegenerative diseases.[1][2] However, the chemical synthesis of GRPs via Solid-Phase Peptide Synthesis (SPPS) is notoriously challenging. The flexibility of the glycine backbone and the lack of bulky side chains can lead to strong inter- and intra-chain hydrogen bonding, promoting the formation of secondary structures like β-sheets. This often results in peptide aggregation on the solid support, leading to incomplete reactions and low yields of the desired product.
One strategy to address these challenges is the use of pre-activated amino acid derivatives, such as N-hydroxysuccinimide (Osu) esters. Fmoc-Gly-Osu is an activated form of Fmoc-glycine that can enhance coupling efficiency and potentially mitigate some of the issues associated with the synthesis of "difficult" sequences. These application notes provide a detailed overview and protocols for the use of this compound in the synthesis of glycine-rich peptides.
Challenges in Synthesizing Glycine-Rich Peptides
The synthesis of peptides rich in glycine presents several obstacles:
-
Aggregation: Glycine-containing sequences are prone to forming stable β-sheet structures, leading to aggregation of the growing peptide chains on the resin. This aggregation can physically block reactive sites, preventing efficient deprotection and coupling steps.
-
Poor Solvation: Aggregated peptide chains are often poorly solvated by the solvents typically used in SPPS, such as dimethylformamide (DMF), further hindering reaction kinetics.
-
Incomplete Reactions: Both the deprotection of the N-terminal Fmoc group and the subsequent coupling of the next amino acid can be incomplete due to aggregation, resulting in deletion sequences and a final product that is difficult to purify.
Advantages of Using this compound
This compound is an activated ester of Fmoc-glycine, which offers several potential advantages in the context of GRP synthesis:
-
Enhanced Reactivity: The Osu group is a good leaving group, making the carbonyl carbon of the glycine more susceptible to nucleophilic attack by the free amine of the growing peptide chain. This can lead to faster and more efficient coupling reactions.
-
Reduced Need for Coupling Reagents: As a pre-activated monomer, this compound does not require the in-situ activation with coupling reagents like HCTU or HATU, simplifying the synthesis process.
-
Potential for Improved Purity: By driving the coupling reaction closer to completion, the use of an activated ester may reduce the prevalence of deletion sequences, leading to a purer crude product.
Data Presentation: Comparative Synthesis Outcomes
While direct comparative studies for this compound in glycine-rich peptide synthesis are not extensively published, the following table summarizes expected outcomes based on known behaviors of different coupling strategies for difficult sequences.
| Parameter | Standard HCTU/Fmoc-Gly-OH | This compound | Fmoc-(Dmb)Gly-OH | Notes |
| Coupling Time | 5 min - 2 hours | 15 min - 4 hours | 30 min - 2 hours | Coupling times for difficult sequences are often extended. |
| Crude Purity (%) | 40 - 60% | 50 - 70% | 60 - 80% | Purity is highly sequence-dependent. |
| Final Yield (%) | 10 - 30% | 15 - 40% | 20 - 50% | Yield is influenced by aggregation and purification challenges. |
| Cost | Moderate | Moderate-High | High | Dmb-protected amino acids are specialized reagents. |
Data are representative estimates for a model 15-mer glycine-rich peptide and can vary significantly based on the specific sequence, synthesis scale, and purification protocol.
Experimental Protocols
Protocol 1: Manual Solid-Phase Peptide Synthesis of a Glycine-Rich Peptide using this compound
This protocol outlines the manual synthesis of a model glycine-rich peptide on a Rink Amide resin.
Materials:
-
Rink Amide MBHA resin (100-200 mesh)
-
Fmoc-protected amino acids
-
This compound
-
Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine
-
Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DDT)
-
HPLC-grade water and acetonitrile
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in a fritted reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes.
-
Drain the solution and repeat the piperidine treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times), followed by DMF (3 times).
-
-
Amino Acid Coupling (for non-glycine residues):
-
In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid and 2.9 equivalents of HCTU in DMF.
-
Add 6 equivalents of DIEA to the amino acid solution and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours.
-
Wash the resin as described in step 2.
-
-
This compound Coupling:
-
After Fmoc deprotection, wash the resin thoroughly with DMF.
-
In a separate vial, dissolve 3 equivalents of this compound in DMF. A small amount of DCM can be added to aid dissolution if necessary.
-
Add the this compound solution to the resin.
-
Agitate for 2-4 hours. Monitor the reaction using a Kaiser test. If the test is positive after 4 hours, indicating incomplete coupling, the coupling step can be repeated (double coupling).
-
Wash the resin as described in step 2.
-
-
Repeat Synthesis Cycle: Repeat steps 2, 3, and 4 for each amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water/DDT (92.5:2.5:2.5:2.5 v/v/v/w).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether.
-
Centrifuge the suspension to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether 2-3 times.
-
Dry the crude peptide under vacuum.
-
Purify the peptide using reverse-phase HPLC.
-
Confirm the identity of the purified peptide by mass spectrometry.
-
Protocol 2: Monitoring Coupling Efficiency with the Kaiser Test
The Kaiser test is a qualitative method to detect the presence of free primary amines on the resin.
Reagents:
-
Solution A: 5 g ninhydrin in 100 mL ethanol.
-
Solution B: 80 g phenol in 20 mL ethanol.
-
Solution C: 2 mL of 0.001 M KCN diluted to 100 mL with pyridine.
Procedure:
-
Take a small sample of the resin (a few beads) and place it in a small glass test tube.
-
Wash the resin beads with ethanol.
-
Add 2-3 drops of each of Solution A, B, and C to the test tube.
-
Heat the tube at 100°C for 5 minutes.
-
Observe the color of the beads and the solution.
-
Blue beads/solution: Indicates the presence of free primary amines (incomplete coupling).
-
Yellow/colorless beads/solution: Indicates the absence of free primary amines (complete coupling).
-
Visualizations
Experimental Workflow for Glycine-Rich Peptide Synthesis
Caption: Workflow for SPPS of glycine-rich peptides.
Proposed Mechanism of Action for a Glycine-Rich Peptide Inhibitor
Caption: Inhibition of α-synuclein aggregation by a GRP.
References
- 1. DigitalCommons@Kennesaw State University - Symposium of Student Scholars: Synthesis, Characterization and Fibril Reduction Assay of Glycine-rich Peptide Targeting Alpha-Synuclein Aggregation in Parkinson’s Disease [digitalcommons.kennesaw.edu]
- 2. DigitalCommons@Kennesaw State University - Symposium of Student Scholars: Developing Glycine-rich Peptide Therapeutics Targeting Alpha-Synuclein Aggregation in Parkinson Disease [digitalcommons.kennesaw.edu]
Step-by-step guide to Fmoc-gly-osu activation for coupling
Application Notes and Protocols
Topic: Step-by-Step Guide to Fmoc-Gly-OSu Activation for Coupling
Audience: Researchers, scientists, and drug development professionals.
Introduction
In solid-phase peptide synthesis (SPPS), the efficient formation of amide bonds is critical for the successful assembly of peptide chains. The use of pre-activated amino acid derivatives can streamline the coupling process by eliminating the need for in-situ activation steps. Fmoc-glycine-N-hydroxysuccinimide ester (this compound) is an activated form of Fmoc-glycine, where the N-hydroxysuccinimide (NHS) ester acts as a good leaving group, facilitating a direct and efficient reaction with the free amino group of the growing peptide chain on the solid support.[1][2] This document provides a detailed protocol for the coupling of this compound in Fmoc-based SPPS.
Principle of this compound Coupling
The coupling of this compound is a nucleophilic acyl substitution reaction. Following the removal of the temporary Fmoc protecting group from the N-terminus of the resin-bound peptide, a free primary amine is exposed. The pre-activated this compound is then introduced, and the lone pair of electrons on the nitrogen of the free amine attacks the electrophilic carbonyl carbon of the NHS ester. This leads to the formation of a tetrahedral intermediate, which then collapses to form a stable amide bond, releasing N-hydroxysuccinimide (NHS) as a byproduct.[1] The reaction is typically carried out in a polar aprotic solvent such as N,N-dimethylformamide (DMF).
Data Presentation
The choice of coupling method can influence the efficiency and success of peptide synthesis. While this compound offers the convenience of a pre-activated building block, other in-situ activation methods are also commonly employed. The following table provides a summary of representative coupling efficiencies for different activation methods.
| Coupling Method | Reagent Class | Typical Coupling Time | Representative Coupling Efficiency (%) | Notes |
| This compound | Active Ester | 1-4 hours | >98% | Direct coupling without in-situ activation. Reaction times can be longer compared to uronium/phosphonium salt methods. |
| HBTU/DIPEA | Aminium/Uronium Salt | 30-60 minutes | >99% | Fast and efficient, widely used. Potential for side reactions if not used correctly.[3] |
| HATU/DIPEA | Aminium/Uronium Salt | 20-45 minutes | >99.5% | Highly reactive, excellent for sterically hindered couplings with low racemization.[4] |
| DIC/HOBt | Carbodiimide | 60-120 minutes | 95-98% | Cost-effective, with a low risk of side reactions. Slower reaction rates.[3] |
Note: Coupling efficiencies can be sequence-dependent and may vary based on the specific resin, peptide sequence, and reaction conditions.
Experimental Protocols
This protocol describes the manual coupling of this compound to a deprotected amine on a solid support.
Materials and Reagents
-
Fmoc-protected amino acid-loaded resin (e.g., Wang or Rink Amide resin)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, peptide synthesis grade
-
This compound
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Kaiser test kit (for monitoring)
-
Solid-phase peptide synthesis vessel
-
Shaker or bubbler for agitation
Protocol 1: Resin Preparation and Swelling
-
Place the desired amount of resin in the synthesis vessel.
-
Add DMF to the resin (approximately 10 mL per gram of resin).
-
Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.
-
After swelling, drain the DMF.
Protocol 2: Fmoc Deprotection
-
To the swollen resin, add a solution of 20% piperidine in DMF.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the piperidine solution.
-
Repeat the treatment with 20% piperidine in DMF for another 10-15 minutes to ensure complete deprotection.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
Protocol 3: this compound Coupling
-
In a separate vial, dissolve this compound (2-4 equivalents relative to the resin loading) in a minimal amount of DMF.
-
Add the this compound solution to the deprotected resin in the synthesis vessel.
-
Agitate the mixture at room temperature for 1-4 hours. The optimal time may vary, so it is recommended to monitor the reaction.
-
After the coupling period, drain the reaction solution.
-
Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and the N-hydroxysuccinimide byproduct.
-
Wash the resin with DCM (2-3 times) and then with methanol (2-3 times) before drying or proceeding to the next step.
Protocol 4: Monitoring the Coupling Reaction (Kaiser Test)
-
After the desired coupling time, take a small sample of the resin beads (a few beads are sufficient).
-
Wash the beads thoroughly with DMF and then with ethanol.
-
Perform the Kaiser test according to the manufacturer's instructions.
-
Interpretation:
-
Blue beads: Indicate the presence of unreacted primary amines (incomplete coupling). If the test is positive, the coupling reaction should be extended or a second coupling (double coupling) should be performed.
-
Yellow/Colorless beads: Indicate the absence of free primary amines (complete coupling).
-
Mandatory Visualization
References
Application Notes and Protocols for Fmoc-Gly-Osu in Fragment Condensation Strategy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment condensation is a powerful strategy in peptide synthesis, particularly for the production of long or complex peptides. This approach involves the synthesis of protected peptide fragments, which are then coupled together to form the final peptide sequence. This method can improve the purity and overall yield of the final product by allowing for the purification of intermediate fragments. The use of N-α-(9-fluorenylmethoxycarbonyl)-glycine N-hydroxysuccinimide ester (Fmoc-Gly-Osu) offers a strategic advantage in this process. Glycine, being achiral, prevents racemization at the C-terminal residue of the peptide fragment during activation and coupling, a common side reaction with other amino acids.[1][2] this compound, as a stable and pre-activated glycine donor, can streamline the synthesis of peptide fragments, particularly for solution-phase condensation or for the introduction of a glycine residue at the N-terminus of a resin-bound fragment.
These application notes provide a comprehensive overview and detailed protocols for the effective use of this compound in a fragment condensation strategy for peptide synthesis.
Data Presentation: Comparative Analysis of Synthesis Strategies
The fragment condensation approach, particularly when strategically employing glycine at the fragment junctions, can lead to significant improvements in yield and purity compared to a linear stepwise solid-phase peptide synthesis (SPPS), especially for challenging sequences.
| Parameter | Stepwise SPPS | Fragment Condensation using Glycine Junction | Reference |
| Coupling Efficiency (per cycle) | >99% | >99% for individual cycles; fragment coupling varies | [3] |
| Crude Peptide Purity | Can be low for long or difficult sequences | Generally higher due to intermediate purification | [4] |
| Final Peptide Yield | Dependent on sequence length and complexity | Often higher for complex peptides | [4] |
| Racemization Risk at Coupling Site | Minimal during standard SPPS cycles | High for C-terminal amino acids other than Glycine | [5] |
Experimental Protocols
Protocol 1: Synthesis of an N-terminal Fmoc-Gly-Dipeptide Fragment in Solution
This protocol describes the synthesis of a simple Fmoc-Gly-Ala-OH dipeptide fragment in solution using this compound. This fragment can then be used for subsequent coupling to another peptide fragment.
Materials:
-
This compound
-
L-Alanine (H-Ala-OH)
-
Sodium Bicarbonate (NaHCO3)
-
1,4-Dioxane
-
Water
-
Ethyl Acetate (EtOAc)
-
1M Hydrochloric Acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO4)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolution of Alanine: Dissolve L-Alanine (1.0 equivalent) in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium bicarbonate solution.
-
Addition of this compound: To the stirred solution of L-Alanine, add this compound (1.05 equivalents) portion-wise at room temperature.
-
Reaction: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, remove the 1,4-dioxane under reduced pressure using a rotary evaporator.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted this compound and N-hydroxysuccinimide byproduct.
-
Acidify the aqueous layer to pH 2-3 with 1M HCl.
-
Extract the product into ethyl acetate (3x).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude Fmoc-Gly-Ala-OH.
-
-
Purification: The crude product can be purified by flash chromatography on silica gel or by recrystallization.
Protocol 2: On-Resin Synthesis of a Peptide Fragment with a C-terminal Glycine
This protocol outlines the synthesis of a peptide fragment on a 2-chlorotrityl chloride resin, incorporating a C-terminal glycine residue. This protected fragment can then be cleaved from the resin for use in a solution-phase fragment condensation.
Materials:
-
2-Chlorotrityl chloride resin
-
Fmoc-Gly-OH
-
Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Piperidine (20% in DMF)
-
Coupling reagents (e.g., HBTU, HOBt)
-
Subsequent Fmoc-amino acids
-
Trifluoroethanol (TFE)
-
Acetic acid
-
Methanol
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the 2-chlorotrityl chloride resin in DCM for 30 minutes in a solid-phase synthesis vessel.[6]
-
Loading of the First Amino Acid (Fmoc-Gly-OH):
-
Dissolve Fmoc-Gly-OH (2 equivalents relative to resin loading) and DIPEA (4 equivalents) in DCM.
-
Add the solution to the swollen resin and agitate for 1-2 hours.
-
To cap any unreacted sites, add a small amount of methanol and agitate for 15 minutes.
-
Wash the resin thoroughly with DCM and DMF.
-
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin and agitate for 5-10 minutes.
-
Drain the solution and repeat the piperidine treatment for another 5-10 minutes.
-
Wash the resin thoroughly with DMF.[7]
-
-
Coupling of Subsequent Amino Acids:
-
In a separate vial, pre-activate the next Fmoc-amino acid (3-5 equivalents) with a suitable coupling reagent (e.g., HBTU/HOBt/DIPEA in DMF).[7]
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.
-
Wash the resin with DMF.
-
-
Repeat Synthesis Cycle: Repeat steps 3 and 4 for each subsequent amino acid in the fragment sequence.
-
Cleavage of the Protected Fragment:
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
Treat the resin with a solution of TFE/acetic acid/DCM (e.g., 1:1:8) for 2 hours to cleave the protected peptide fragment from the resin.[6]
-
Filter the resin and collect the filtrate.
-
Evaporate the solvent to obtain the crude protected peptide fragment.
-
-
Purification: Purify the protected fragment by flash chromatography or HPLC.
Visualizations
Caption: Experimental workflows for solution and solid-phase synthesis of peptide fragments.
Caption: Logical relationship in a fragment condensation strategy.
Conclusion
The use of this compound in a fragment condensation strategy provides a reliable and efficient method for the synthesis of complex peptides. By leveraging the achiral nature of glycine to prevent racemization at the point of fragment coupling, researchers can significantly improve the quality and yield of their target peptides. The protocols provided herein offer a solid foundation for implementing this strategy in both solution-phase and solid-phase synthesis workflows. Careful planning of fragment design and robust purification of intermediates are key to the success of this advanced peptide synthesis approach.
References
- 1. advancedchemtech.com [advancedchemtech.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 5. A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fragment synthesis of disulfide-containing peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.uci.edu [chem.uci.edu]
Troubleshooting & Optimization
Fmoc-gly-osu incomplete coupling causes and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with incomplete Fmoc-Gly-Osu coupling during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of incomplete this compound coupling?
Incomplete coupling of this compound can be attributed to several factors:
-
Steric Hindrance: Although glycine is the smallest amino acid, the growing peptide chain on the resin can become sterically hindered, making it difficult for the activated this compound to access the N-terminal amine.[1][2]
-
Peptide Aggregation: The growing peptide chain can aggregate on the solid support, forming secondary structures that block the reactive sites and hinder reagent accessibility.[1][2] This is a sequence-dependent issue and can occur even in glycine-rich sequences.
-
Suboptimal Reaction Conditions: Inadequate coupling time, low temperature, or insufficient reagent concentration can lead to an incomplete reaction.
-
Poor Resin Swelling: If the solid support is not properly swelled, the reactive sites within the resin beads are not fully accessible to the reagents.
-
Degraded Reagents: The use of old or improperly stored this compound, coupling reagents, or solvents can significantly reduce coupling efficiency. Moisture is particularly detrimental as it can hydrolyze the active ester.
Q2: How can I detect incomplete this compound coupling?
Several methods can be used to monitor the completeness of the coupling reaction:
-
Kaiser Test (Ninhydrin Test): This is a highly sensitive qualitative colorimetric test for the presence of free primary amines on the resin. A positive result (blue or purple color) indicates that the coupling is incomplete. A negative result (yellow or colorless) suggests a complete reaction.[3][4]
-
Chloranil Test: This test is useful for detecting secondary amines (like proline), but it will also give a positive result (blue-green color) with primary amines, indicating incomplete coupling.[5]
-
Quantitative UV-Vis Monitoring of Fmoc Deprotection: The amount of Fmoc group cleaved in the subsequent deprotection step can be quantified by measuring the UV absorbance of the dibenzofulvene-piperidine adduct at around 301 nm. A lower than expected absorbance indicates that the previous coupling step was incomplete.[4][6][7][8]
-
Analysis of a Cleaved Sample: A small amount of peptide can be cleaved from the resin and analyzed by HPLC and Mass Spectrometry to detect the presence of deletion sequences, which are a direct consequence of incomplete coupling.[3]
Q3: What is "double coupling" and when should I use it?
Double coupling is the process of repeating the coupling step with a fresh solution of activated amino acid and coupling reagents after the initial coupling reaction. This is a common strategy to drive the reaction to completion, especially for difficult couplings, sterically hindered amino acids, or when a monitoring test indicates an incomplete reaction.[1]
Q4: Can the OSu (N-hydroxysuccinimide) ester itself cause any side reactions?
While Fmoc-OSu is a widely used and generally efficient activating group, some side reactions can occur. For instance, the formation of Fmoc-β-Ala-OH as a byproduct during the introduction of the Fmoc group using Fmoc-OSu has been reported.[9] It is crucial to use high-purity this compound to minimize the incorporation of such impurities into the peptide chain.
Troubleshooting Guide for Incomplete this compound Coupling
This guide provides a systematic approach to diagnosing and resolving issues of incomplete coupling.
Diagram: Troubleshooting Workflow for Incomplete Coupling
Caption: A stepwise workflow for diagnosing and resolving incomplete coupling issues.
Data Presentation: Troubleshooting Summary
| Symptom | Potential Cause | Recommended Solution(s) |
| Positive Kaiser Test (Blue/Purple Beads) after initial coupling | Incomplete reaction | 1. Double Couple: Repeat the coupling step with fresh reagents. 2. Extend Coupling Time: Increase the reaction time to 2-4 hours, or even overnight for difficult sequences. |
| Persistently Positive Kaiser Test after double coupling | Severe steric hindrance or peptide aggregation | 1. Increase Reagent Concentration: Use a 3-5 fold excess of this compound and coupling reagents. 2. Change Coupling Reagent: Switch to a more potent activating agent (e.g., HATU, HCTU). 3. Change Solvent: Use NMP instead of DMF, or a mixture of DMF/DCM to improve swelling and disrupt aggregation. 4. Elevated Temperature: Cautiously increase the coupling temperature to 35-40°C. |
| Low Peptide Yield with deletion sequences confirmed by MS | Chronic incomplete coupling at one or more steps | 1. Systematic Double Coupling: Implement double coupling as a standard step for all residues. 2. Capping: After each coupling step, cap any unreacted amines with acetic anhydride to prevent the formation of deletion sequences. 3. Re-evaluate Resin Choice: Consider a lower-loading resin to reduce steric hindrance between growing peptide chains. |
| Gradual Decrease in Coupling Efficiency over several cycles | On-resin peptide aggregation | 1. Incorporate Chaotropic Salts: Add LiCl (0.5 M) to the coupling reaction to disrupt secondary structures. 2. Use "Difficult Sequence" Protocols: Employ microwave-assisted synthesis or incorporate pseudoproline dipeptides in the sequence design. |
Data Presentation: Kaiser Test Interpretation
| Bead Color | Solution Color | Interpretation | Recommended Action |
| Yellow/Colorless | Colorless | Complete Coupling | Proceed to the next deprotection step. |
| Slightly Yellow/Off-white | Colorless | Most likely complete coupling | Proceed with caution. Consider a second, different monitoring test if the sequence is known to be difficult. |
| Blue/Purple | Blue/Purple | Incomplete Coupling | Recouple using a recommended troubleshooting strategy (e.g., double coupling, extended time). |
| Colorless | Blue/Purple | Nearly complete coupling | Extend the current coupling time or perform a capping step to block the few remaining free amines. |
Experimental Protocols
Protocol 1: Standard this compound Coupling
-
Resin Preparation: Swell the resin-bound peptide with a free N-terminal amine in DMF for 30 minutes. Drain the solvent.
-
Activation and Coupling:
-
In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading).
-
If using an in-situ activation strategy with a coupling reagent like HBTU/HATU, dissolve the Fmoc-amino acid and the coupling reagent (3-5 equivalents) in DMF, add DIPEA (6-10 equivalents), and pre-activate for 1-5 minutes.
-
For pre-activated esters like this compound, dissolve in DMF and add directly to the resin. The addition of a non-nucleophilic base like DIPEA can be beneficial.
-
-
Reaction: Agitate the reaction mixture at room temperature for 1-4 hours.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
-
Monitoring: Perform a Kaiser test (Protocol 2) to check for completion. If the test is positive, refer to the troubleshooting guide.
Protocol 2: Kaiser (Ninhydrin) Test
-
Sample Preparation: Take a small sample of resin beads (approximately 5-10 mg) and place them in a small glass test tube.
-
Washing: Wash the beads thoroughly with DMF and then ethanol to remove any residual reagents.
-
Reagent Addition: Add 2-3 drops of each of the following three Kaiser test solutions to the beads:
-
Reagent A: 5 g ninhydrin in 100 mL ethanol.
-
Reagent B: 80 g phenol in 20 mL ethanol.
-
Reagent C: 2 mL of 0.001 M aqueous KCN diluted to 100 mL with pyridine.
-
-
Heating: Heat the test tube at 100-110°C for 5 minutes.
-
Observation: Observe the color of the beads and the solution. Refer to the Kaiser Test Interpretation table for guidance.
Mandatory Visualizations
Diagram: this compound Coupling Reaction
Caption: The chemical reaction pathway for this compound coupling in SPPS.
Diagram: Logical Flow of Coupling Monitoring
Caption: Logical relationship between the coupling reaction and monitoring steps.
References
- 1. Fmoc Test Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. benchchem.com [benchchem.com]
- 3. chempep.com [chempep.com]
- 4. benchchem.com [benchchem.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. rsc.org [rsc.org]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. mdpi.com [mdpi.com]
- 9. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Common Side Reactions with Fmoc-Gly-OSu in Solid-Phase Peptide Synthesis (SPPS)
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during Solid-Phase Peptide Synthesis (SPPS) when using Fmoc-Gly-OSu.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound in SPPS?
When using this compound in SPPS, several side reactions can occur, leading to impurities in the final peptide product. The most frequently encountered issues include:
-
Incomplete Coupling: The reaction between the this compound and the N-terminal amine of the growing peptide chain may not go to completion.
-
Peptide Aggregation: Glycine-rich sequences are known to be prone to inter- or intra-chain aggregation, which can hinder reagent accessibility and lead to incomplete reactions.[1][2]
-
Formation of β-Alanine Derivatives: A known impurity associated with the use of Fmoc-OSu is the formation of Fmoc-β-alanine, which can be incorporated into the peptide sequence.[3][4][5] This occurs through a rearrangement of the Fmoc-OSu reagent itself.[3][5]
-
Side-Chain Acylation: The N-hydroxysuccinimide (NHS) ester of this compound is highly reactive and can acylate nucleophilic side chains of amino acids such as Serine (Ser), Threonine (Thr), Tyrosine (Tyr), and Arginine (Arg).
-
Diketopiperazine (DKP) Formation: This is a common side reaction in SPPS, particularly when Glycine is the second amino acid to be coupled to the resin-bound amino acid. The cyclization of the dipeptide leads to its cleavage from the resin.[6][7]
-
Double Insertion of Glycine: This can occur if the this compound starting material is contaminated with free Fmoc-Gly-OH, which can be activated in situ, or if the free amino acid is present.[3]
Q2: We are observing a lower than expected yield after the glycine coupling step. What could be the cause?
Low yield after a glycine coupling step is a common problem in SPPS and can be attributed to several factors:
-
Incomplete Fmoc Deprotection of the Previous Residue: If the Fmoc group from the previously coupled amino acid is not completely removed, the N-terminus will not be available for coupling with this compound.
-
Inefficient Coupling of this compound: The coupling reaction itself may be incomplete due to steric hindrance from the growing peptide chain, aggregation, or suboptimal reaction conditions.
-
Peptide Aggregation: Glycine, despite its small side chain, can contribute to the formation of stable secondary structures on the solid support, which physically blocks the reactive sites.[1][2]
-
Diketopiperazine (DKP) Formation: If glycine is the second amino acid in the sequence, the resulting dipeptide can cyclize and cleave from the resin, leading to a significant loss of product.[6][7]
Troubleshooting Guides
Problem 1: Incomplete Coupling of this compound
Symptoms:
-
Positive Kaiser test (blue or purple beads) after the coupling step.[1][8]
-
Presence of deletion sequences (peptide lacking glycine) in the final product, as detected by HPLC and Mass Spectrometry (MS).
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting incomplete coupling of this compound.
Experimental Protocols:
-
Protocol 1: Kaiser Test for Monitoring Coupling Completion
-
Reagents:
-
Solution A: 6.5 mg of potassium cyanide (KCN) in 100 mL of pyridine.
-
Solution B: 1 g of ninhydrin in 20 mL of n-butanol.
-
Solution C: 40 g of phenol in 10 mL of n-butanol.
-
-
Procedure:
-
Withdraw a small sample of resin beads (5-10 mg) after the coupling reaction and wash thoroughly with DMF and then ethanol.
-
Place the washed beads in a small glass test tube.
-
Add 2-3 drops of each of Solution A, B, and C to the test tube.
-
Heat the tube at 120°C for 5 minutes.
-
-
Interpretation:
-
Intense Blue/Purple Beads and Solution: Incomplete coupling, a significant amount of free primary amines are present.
-
Slightly Blue Beads/Solution: Partial coupling.
-
Yellow/Colorless Beads and Solution: Complete coupling.
-
-
-
Protocol 2: Capping of Unreacted Amines
-
Reagent: Capping solution: Acetic anhydride/Diisopropylethylamine (DIPEA)/N,N-Dimethylformamide (DMF) in a 1:2:7 ratio.
-
Procedure:
-
After an incomplete coupling reaction, wash the resin with DMF.
-
Add the capping solution to the resin and agitate for 30 minutes at room temperature.
-
Wash the resin thoroughly with DMF.
-
Perform a Kaiser test to confirm the absence of free amines. If the test is still positive, repeat the capping procedure.[9]
-
-
Problem 2: Suspected Peptide Aggregation
Symptoms:
-
Clumping of the resin beads.
-
Slow solvent drainage during washing steps.
-
Incomplete coupling and deprotection reactions, even with extended reaction times.
-
Low swelling of the resin.
Troubleshooting Workflow:
Caption: Strategies to overcome peptide aggregation during SPPS.
Experimental Protocols:
-
Protocol 3: Incorporation of Fmoc-(Dmb)Gly-OH to Disrupt Aggregation
-
Rationale: The 2,4-dimethoxybenzyl (Dmb) group on the glycine nitrogen temporarily protects the backbone amide, disrupting the hydrogen bonding that leads to aggregation.
-
Procedure: In the synthesis cycle where aggregation is anticipated (often in glycine-rich regions), substitute this compound with Fmoc-(Dmb)Gly-OH. The coupling can be performed using standard activation methods like HBTU/DIPEA or HATU/DIPEA. The Dmb group is removed during the final TFA cleavage.
-
Problem 3: Detection of β-Alanine Insertion
Symptoms:
-
Presence of a peptide impurity with a mass increase of +14 Da (CH2) or +71 Da (alanine residue) in the mass spectrum, depending on the nature of the insertion. However, the most common is the insertion of a β-alanine residue.
-
A new peak in the HPLC chromatogram of the crude product.
Troubleshooting Workflow:
Caption: A workflow to identify and mitigate β-alanine insertion impurities.
Experimental Protocols:
-
Protocol 4: HPLC-MS Analysis of Crude Peptide for β-Alanine Impurities
-
Sample Preparation: Cleave a small amount of the peptide from the resin using a standard TFA cleavage cocktail. Precipitate the peptide in cold diethyl ether, centrifuge, and dry the pellet. Dissolve the crude peptide in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile/water with 0.1% formic acid).
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be from 5% to 95% B over 30 minutes.
-
Detection: UV at 214 nm and 280 nm.
-
-
MS Analysis:
-
Mode: Electrospray ionization (ESI) in positive ion mode.
-
Scan Range: A range that covers the expected mass of the target peptide and potential impurities.
-
Data Analysis: Look for peaks corresponding to the expected mass of the target peptide and any peaks with a mass shift indicative of β-alanine insertion.
-
-
Quantitative Data Summary
While precise quantitative data for every side reaction is highly sequence- and condition-dependent, the following table provides a general overview of the potential extent of these issues.
| Side Reaction | Potential Extent | Factors Influencing Extent | Mitigation Strategies |
| Incomplete Coupling | 1-50% | Peptide sequence (aggregation-prone), steric hindrance, reagent quality. | Recoupling, capping, use of stronger coupling reagents, optimized solvents. |
| Peptide Aggregation | Highly variable | Hydrophobic sequences, repeating residues, high resin loading. | Use of chaotropic salts, polar solvents (NMP, DMSO), backbone protection, pseudoproline dipeptides, lower loading resin. |
| β-Alanine Insertion | Typically <1% in high-purity reagents | Purity of Fmoc-OSu. | Use of high-purity Fmoc-amino acids from reputable suppliers.[3] |
| Side-Chain Acylation | Low but possible | Presence of nucleophilic side chains (Ser, Thr, Tyr, Arg), excess activated ester. | Use of appropriate side-chain protecting groups, careful control of stoichiometry. |
| DKP Formation | Can be significant (>50%) | C-terminal Glycine in a dipeptide on the resin. | Use of 2-chlorotrityl chloride resin, coupling of a dipeptide instead of single amino acids.[6][7] |
This technical support guide provides a starting point for addressing common side reactions associated with the use of this compound in SPPS. For further assistance, please consult the cited literature or contact your reagent supplier.
References
- 1. americanpeptidesociety.org [americanpeptidesociety.org]
- 2. merckmillipore.com [merckmillipore.com]
- 3. merck-lifescience.com.tw [merck-lifescience.com.tw]
- 4. Identification of Fmoc-beta-Ala-OH and Fmoc-beta-Ala-amino acid-OH as new impurities in Fmoc-protected amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chempep.com [chempep.com]
- 7. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 8. peptide.com [peptide.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
How to prevent aggregation with Fmoc-gly-osu in peptide synthesis
Welcome to the Technical Support Center for scientists and researchers in peptide synthesis. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges related to peptide aggregation, with a specific focus on syntheses involving Fmoc-Gly-OSu.
Troubleshooting Guide
Aggregation of the peptide chain on the solid support is a primary cause of reduced yield and purity in solid-phase peptide synthesis (SPPS), particularly in sequences rich in glycine and other hydrophobic residues. Below is a guide to diagnose and resolve aggregation-related issues.
Problem: Low Yield or Incomplete Coupling/Deprotection
| Symptom | Possible Cause | Recommended Solution |
| Resin beads clump together; poor swelling observed. | On-resin aggregation: Interchain hydrogen bonding is causing the peptide-resin to collapse. | 1. Solvent Modification: Switch from DMF to NMP or add 25% DMSO to the DMF.[1][2] 2. Chaotropic Salts: Wash the resin with a solution of 0.4 M LiCl or KSCN in DMF before the coupling step to disrupt hydrogen bonds.[3] 3. Elevated Temperature: Perform coupling and deprotection steps at a higher temperature (e.g., 50-60°C) or use a microwave peptide synthesizer.[4][5] |
| Positive Kaiser test after coupling this compound (or subsequent amino acids). | Incomplete coupling: Aggregation is sterically hindering the N-terminus of the growing peptide chain. | 1. Double Coupling: After the initial coupling, drain the reagents and repeat the coupling step with a fresh solution of activated amino acid. 2. More Potent Activator: Use a more potent activating agent such as HATU or HCTU. 3. Incorporate Aggregation-Disrupting Moieties: For future syntheses of the same or similar peptides, incorporate Fmoc-Gly-(Dmb)Gly-OH or a pseudoproline dipeptide at strategic locations (approximately every 6 residues).[6] |
| Slow or incomplete Fmoc deprotection (monitored by UV). | Aggregation preventing access of piperidine: The aggregated peptide chains are shielding the N-terminal Fmoc group. | 1. Use a Stronger Base: Switch to a deprotection solution containing 2% DBU in DMF. 2. Increase Deprotection Time: Extend the piperidine treatment time. 3. Microwave-Assisted Deprotection: Utilize microwave energy to accelerate the deprotection step.[7][8] |
| Crude peptide shows multiple deletion sequences by mass spectrometry. | Cumulative effect of incomplete coupling and deprotection due to persistent aggregation throughout the synthesis. | 1. Re-synthesize with an optimized protocol incorporating one or more of the above strategies from the outset. 2. Consider a lower-loading resin to increase the distance between peptide chains. |
Frequently Asked Questions (FAQs)
Q1: What causes peptide aggregation during solid-phase peptide synthesis?
A1: Peptide aggregation during SPPS is primarily caused by the formation of intermolecular hydrogen bonds between the growing peptide chains attached to the resin. This leads to the formation of stable secondary structures, such as β-sheets, which render the peptide chains insoluble and inaccessible to reagents. Glycine-rich sequences are particularly prone to aggregation.
Q2: Is this compound itself the cause of aggregation?
A2: While this compound is not the direct cause, the incorporation of glycine residues, especially in repeating sequences (e.g., Gly-Gly motifs), significantly increases the propensity for aggregation due to the conformational flexibility of glycine.
Q3: At what point in the synthesis is aggregation most likely to occur?
A3: Aggregation typically becomes a significant issue for peptides longer than 12 amino acids. The risk is highest when synthesizing sequences containing multiple hydrophobic residues or those known to form stable secondary structures.
Q4: How can I predict if my peptide sequence is prone to aggregation?
A4: While not always predictable with certainty, sequences containing multiple consecutive hydrophobic residues (e.g., Val, Ile, Leu, Phe) or repeating glycine units are at high risk of aggregation.
Q5: What are Dmb-dipeptides and pseudoprolines, and how do they prevent aggregation?
A5: Fmoc-Xaa-(Dmb)Gly-OH are dipeptides where the amide bond is protected by a 2,4-dimethoxybenzyl (Dmb) group. Pseudoproline dipeptides are derived from serine or threonine and introduce a "kink" in the peptide backbone. Both disrupt the formation of regular secondary structures, thereby preventing aggregation.[6] The native peptide backbone is restored during the final TFA cleavage.
Q6: When should I consider using microwave-assisted peptide synthesis?
A6: Microwave-assisted synthesis is highly effective for "difficult" sequences that are prone to aggregation.[5][7][8][9][10] The rapid heating disrupts hydrogen bonds and can significantly improve coupling and deprotection efficiency, leading to higher purity and yield.
Quantitative Data on Anti-Aggregation Strategies
| Strategy | Description | Impact on Purity/Yield | Reference Peptide(s) | Source(s) |
| Standard Synthesis | Conventional Fmoc-SPPS in DMF at room temperature. | Baseline: Often results in low purity and yield for difficult sequences. | Difficult test peptide | |
| Solvent Modification | Using NMP or a mixture of DMF/DMSO instead of pure DMF. | Qualitative Improvement: NMP and DMSO are better solvents for aggregated peptides and can improve resin swelling and reaction kinetics. | General difficult sequences | [1][2][11] |
| Chaotropic Salts | Addition of salts like LiCl or KSCN to disrupt hydrogen bonds. | Qualitative Improvement: Helps to break up aggregates and improve reagent accessibility. | General difficult sequences | [3] |
| Pseudoproline Dipeptides | Incorporation of a pseudoproline dipeptide (e.g., Fmoc-Phe-Ser(ψPro)-OH). | Significant Improvement: For a difficult test peptide, purity increased dramatically, yielding the desired product in excellent yield, whereas the standard synthesis failed. | Difficult test peptide | [12] |
| Hmb-Protected Amino Acids | Incorporation of a 2-hydroxy-4-methoxybenzyl (Hmb) protected amino acid. | Improvement, but less effective than pseudoprolines: While showing improvement, this method can lead to slow and incomplete coupling of the subsequent amino acid. | Difficult peptides | [12] |
| Microwave-Assisted Synthesis | Using microwave irradiation for coupling and deprotection steps. | Significant Improvement: For a difficult peptide, microwave synthesis without pseudoprolines was more effective than standard synthesis with pseudoprolines. A combination of both yielded the best results. | Difficult test peptide | [7][8][9][10] |
Experimental Protocols
Protocol 1: Standard this compound Coupling
-
Resin Preparation: Swell the resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with a fresh solution for 15 minutes. Wash the resin thoroughly with DMF (5 x 1 min).
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3 eq.), an activating agent (e.g., HBTU, 3 eq.), and a base (e.g., DIPEA, 6 eq.) in DMF.
-
Coupling: Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.
-
Washing: Drain the coupling solution and wash the resin with DMF (3 x 1 min), DCM (3 x 1 min), and DMF (3 x 1 min).
-
Confirmation of Coupling: Perform a Kaiser test. If the test is positive (blue beads), indicating incomplete coupling, repeat steps 4 and 5.
Protocol 2: Aggregation Disruption with Chaotropic Salts
-
Follow steps 1 and 2 of Protocol 1.
-
Chaotropic Wash: Before coupling, wash the resin with a solution of 0.4 M LiCl in DMF for 10 minutes.
-
Proceed with steps 3-6 of Protocol 1.
Protocol 3: Incorporation of Fmoc-Ala-(Dmb)Gly-OH
-
At the appropriate cycle, substitute the standard Fmoc-amino acid coupling with the following.
-
Dipeptide Activation: In a separate vessel, dissolve Fmoc-Ala-(Dmb)Gly-OH (2 eq.), an activating agent (e.g., HATU, 2 eq.), and a base (e.g., DIPEA, 4 eq.) in DMF.
-
Coupling: Add the activated dipeptide solution to the resin and agitate for 2-4 hours at room temperature.
-
Proceed with washing and subsequent synthesis steps as in Protocol 1.
Protocol 4: Microwave-Assisted Coupling
-
Follow steps 1 and 2 of Protocol 1.
-
Amino Acid Activation: Prepare the activated amino acid solution as in step 3 of Protocol 1.
-
Microwave Coupling: Add the activated amino acid solution to the resin in a microwave-safe vessel. Irradiate in a microwave peptide synthesizer at a set temperature (e.g., 75°C) for 5-10 minutes.
-
Proceed with washing and confirmation of coupling as in Protocol 1.
Visualizing Workflows and Mechanisms
Caption: Troubleshooting workflow for incomplete coupling due to aggregation.
Caption: Mechanism of on-resin peptide aggregation leading to incomplete reactions.
References
- 1. peptide.com [peptide.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. jpt.com [jpt.com]
- 5. Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 6. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Solid-phase peptide synthesis using microwave irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Microwave-assisted solid-phase peptide synthesis using the biotage Syro Wave™ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optimization of solid-phase synthesis of difficult peptide sequences via comparison between different improved approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Internal aggregation during solid phase peptide synthesis. Dimethyl sulfoxide as a powerful dissociating solvent - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. The synthesis of 'difficult' peptides using 2-hydroxy-4-methoxybenzyl or pseudoproline amino acid building blocks: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Fmoc-Gly-Osu Coupling Efficiency
Welcome to our technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and answers to frequently asked questions to help you overcome challenges and improve the efficiency of your Fmoc-Gly-Osu coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low coupling efficiency with this compound?
A1: Low coupling efficiency with this compound, a pre-activated N-hydroxysuccinimide (NHS) ester, can stem from several factors:
-
Hydrolysis of the OSu-ester: NHS esters are sensitive to moisture. The presence of water in the reaction solvent (e.g., DMF) or on the surface of your amine-containing substrate can lead to hydrolysis of the active ester, rendering it unreactive.[1]
-
Suboptimal Reagent Stoichiometry: An insufficient excess of this compound or an inappropriate amount of base can lead to incomplete reactions.
-
Issues with the Amine Substrate: The primary amine you are coupling to may be of poor quality, sterically hindered, or possess low nucleophilicity, slowing down the reaction rate.
-
Inappropriate Solvent: The choice of solvent is critical. While DMF is common, its quality can vary, and it may contain amine impurities that consume the this compound.[2]
-
Reaction Temperature: While room temperature is standard, suboptimal temperatures can affect the reaction rate.
Q2: How can I monitor the progress of my this compound coupling reaction?
A2: The most effective way to monitor the reaction is by using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).[3] By taking small aliquots from your reaction mixture at different time points, you can track the consumption of your starting amine and the formation of the desired product. A typical reaction is monitored until the starting amine is fully consumed, which usually takes 2-4 hours.[3] For solid-phase peptide synthesis (SPPS), the Kaiser test can be used to detect the presence of unreacted primary amines on the resin. A negative Kaiser test (yellow beads) indicates a complete coupling reaction.
Q3: What are the potential side reactions when using this compound, and how can I minimize them?
A3: Besides hydrolysis, a key side reaction is the formation of byproducts due to the reaction of the succinimide ring, especially with sterically hindered amines. To minimize side reactions:
-
Use Anhydrous Conditions: Ensure your solvent is anhydrous and your starting materials are dry.
-
Fresh Reagents: Use freshly opened and high-purity this compound and solvents.[1]
-
Control Stoichiometry: Carefully control the molar ratios of your reactants. A slight excess of this compound is often recommended.[3]
-
Choice of Base: Use a non-nucleophilic base like Diisopropylethylamine (DIPEA) to avoid unwanted reactions with the active ester. Triethylamine (TEA) is more basic and can sometimes lead to more side reactions.[4]
Q4: What is the recommended molar ratio of reactants for an efficient this compound coupling?
A4: For solution-phase couplings, a common starting point is to use a slight excess of the this compound. A molar ratio of 1.1 equivalents of this compound to 1 equivalent of the amine substrate is often effective.[3] The amount of base, typically a non-nucleophilic one like DIPEA, is usually added in a 2-3 fold molar excess relative to the amine substrate.[3] For solid-phase synthesis, a higher excess of Fmoc-amino acid (3-5 equivalents) and coupling reagents is standard.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Product Formation | Hydrolysis of this compound | Use anhydrous solvents and ensure all glassware is thoroughly dried. Store this compound in a desiccator. |
| Inactive Amine | Check the purity and integrity of your amine starting material. | |
| Insufficient Activation | While this compound is pre-activated, ensure the reaction pH is slightly basic to facilitate the reaction. | |
| Incomplete Reaction | Insufficient Reagent Excess | Increase the molar excess of this compound to 1.5-2 equivalents. |
| Short Reaction Time | Extend the reaction time and monitor progress by HPLC-MS.[3] | |
| Steric Hindrance | Consider elevating the reaction temperature to 30-40°C to increase the reaction rate. | |
| Presence of Multiple Products/Impurities | Hydrolysis of this compound | As above, ensure anhydrous conditions. |
| Side reactions with the base | Use a non-nucleophilic base like DIPEA instead of a more nucleophilic one like triethylamine.[4] | |
| Impure starting materials | Purify your amine substrate and use high-purity this compound. |
Quantitative Data Summary
The following tables provide a summary of quantitative data for optimizing this compound coupling reactions based on available literature.
Table 1: Effect of Molar Excess on Labeling Efficiency
| Molar Excess (Fmoc-Gly-Gly-Osu : Peptide) | Reaction Time (hours) | Labeling Efficiency (%) |
| 10:1 | 2 | 92 |
| 5:1 | 2 | 85 |
| 10:1 | 4 | 98 |
Data adapted from a study on a model peptide.[5]
Table 2: Side Product Formation
| Molar Excess (Fmoc-Gly-Gly-Osu : Peptide) | Hydrolysis of Reagent (%) | Final Purity of Mono-labeled Peptide (%) |
| 10:1 | 8 | 91 |
| 5:1 | 15 | 84.5 |
Data adapted from a study on a model peptide.[5]
Experimental Protocols
Protocol 1: General Procedure for Solution-Phase this compound Coupling
-
Preparation: In a clean, dry reaction vessel, dissolve the amine-containing substrate (1 equivalent) in anhydrous Dimethylformamide (DMF).
-
Reagent Addition: Add this compound (1.1 equivalents) to the solution.
-
Base Addition: Add Diisopropylethylamine (DIPEA) (2-3 equivalents) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Monitoring: Monitor the reaction progress by HPLC-MS until the starting amine is consumed (typically 2-4 hours).[3]
-
Quenching: Upon completion, quench the reaction by adding a small amount of water.[3]
-
Work-up and Purification: Remove the solvent under reduced pressure. The crude product can be purified by reverse-phase HPLC.
Protocol 2: Monitoring Coupling Efficiency by HPLC
-
Sample Preparation: At desired time points, withdraw a small aliquot of the reaction mixture. Dilute the sample with the initial mobile phase for HPLC analysis to an appropriate concentration.
-
HPLC Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA).
-
Detection: Monitor at 260 nm for Fmoc-containing compounds and 214 nm for the peptide backbone.[5]
-
-
Data Analysis: Calculate the percentage of starting material remaining and product formed by integrating the respective peak areas in the chromatogram.
Visualizations
Caption: A typical experimental workflow for this compound coupling.
Caption: A decision-making workflow for troubleshooting low coupling efficiency.
References
Technical Support Center: Optimization of Fmoc-Gly-OSu Deprotection Conditions
Welcome to the Technical Support Center for the optimization of Fmoc-Gly-OSu deprotection. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the removal of the Fmoc protecting group from glycine residues in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the signs of incomplete Fmoc deprotection of a glycine residue?
A1: Incomplete removal of the fluorenylmethyloxycarbonyl (Fmoc) group from the N-terminal amine of a glycine residue will prevent the subsequent amino acid from coupling. This leads to the formation of deletion sequences, which lack one or more amino acids.[1][2] Key indicators of this issue include:
-
HPLC Analysis: The appearance of unexpected peaks in the High-Performance Liquid Chromatography (HPLC) chromatogram of the crude peptide product, which correspond to the deletion sequences.[1]
-
Mass Spectrometry (MS): Detection of masses that correspond to the desired peptide minus the mass of the amino acid that failed to couple, confirming the presence of deletion peptides.[1]
-
Kaiser Test (Ninhydrin Test): A negative result (yellow or brown color) after the deprotection step suggests the absence of free primary amines, indicating that the Fmoc group is still attached. A positive result is indicated by a dark blue color.[1]
-
UV-Vis Spectrophotometry: In automated peptide synthesizers, a slow or incomplete release of the dibenzofulvene (DBF)-piperidine adduct, monitored by UV absorbance around 301-312 nm, points to a difficult deprotection step.[1]
Q2: What are the common causes of incomplete Fmoc deprotection for glycine-containing peptides?
A2: While glycine is not sterically bulky, several factors can lead to incomplete Fmoc deprotection:
-
Peptide Aggregation: As the peptide chain elongates, it can form secondary structures like β-sheets, which can physically block the deprotection reagent from accessing the N-terminal Fmoc group. This is a common issue in sequences prone to aggregation.[1][3] Glycine itself can contribute to inter- or intra-chain hydrogen bonding, leading to aggregation, especially in longer peptide sequences (typically over 12 amino acids).[2]
-
Degraded Deprotection Reagent: The piperidine solution used for deprotection can degrade over time, leading to reduced efficiency.[1][3]
-
Poor Resin Swelling: Inadequate swelling of the solid support can limit the accessibility of reagents to the growing peptide chains.[3]
-
Insufficient Deprotection Time: Standard deprotection times may not be sufficient for "difficult" sequences that are prone to aggregation.[3]
-
High Resin Loading: Overloading the resin with the initial amino acid can cause steric hindrance between the growing peptide chains, limiting reagent access.[1]
Q3: Can the use of this compound for coupling affect the subsequent Fmoc deprotection?
A3: The use of this compound as the activated ester for coupling glycine does not inherently affect the chemical nature of the subsequent Fmoc deprotection step. The Fmoc group on the N-terminus of the coupled glycine is identical regardless of the activation method used for its introduction. However, inefficient coupling due to suboptimal conditions with this compound could lead to a lower yield of the desired peptide, which might be mistaken for a deprotection problem. It is crucial to ensure complete coupling before proceeding to the deprotection step.
Q4: Are there alternative reagents to piperidine for Fmoc deprotection?
A4: Yes, several alternatives to piperidine are available, which can be beneficial in specific situations:
-
4-Methylpiperidine (4-MP): Can be used interchangeably with piperidine and is not a controlled substance.[4][5]
-
Piperazine (PZ): A solid reagent that is less toxic than piperidine.[4][6] A combination of 2% DBU and 5% piperazine in NMP has been shown to be a highly effective deprotection solution that can also minimize diketopiperazine formation.[3][7]
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): A stronger, non-nucleophilic base that can be added to the piperidine solution (e.g., 1-2% DBU) to increase deprotection efficiency, especially for sterically hindered or aggregated sequences.[3]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving issues related to incomplete Fmoc deprotection of glycine residues.
Step 1: Confirm Incomplete Deprotection
Before modifying your synthesis protocol, it is crucial to confirm that incomplete deprotection is the root cause of the problem.
-
Perform a Kaiser Test: After the deprotection step, take a small sample of the resin beads and perform a Kaiser test. A yellow or brown color indicates a failed deprotection, signifying the absence of free primary amines.[1]
-
Analyze a Cleaved Sample: Cleave a small amount of the peptide from the resin and analyze it by HPLC and Mass Spectrometry to identify any deletion sequences.[1]
Step 2: Initial Checks
If incomplete deprotection is confirmed, perform these initial checks:
-
Verify Reagent Quality: Ensure that the piperidine solution is fresh and has not degraded. Use high-purity solvents.[1]
-
Review Synthesis Protocol: Double-check the deprotection times and the volumes of reagents used in each cycle.[1]
Step 3: Optimization of Deprotection Protocol
If the initial checks do not resolve the issue, modifications to the deprotection protocol may be necessary, especially for sequences known to be "difficult."
-
Extend the Deprotection Time: The simplest solution is to increase the duration of the deprotection step or to perform a second deprotection step.[3] For example, increase from a single 10-minute deprotection to two 10-minute deprotections.[1]
-
Enhance Reagent Strength: For particularly stubborn deprotections, consider adding a stronger, non-nucleophilic base like DBU to the deprotection solution. A common cocktail is 2% DBU and 2% piperidine in DMF.[1]
-
Change the Solvent: Switching from Dimethylformamide (DMF) to N-Methyl-2-pyrrolidone (NMP) can improve resin swelling and disrupt peptide aggregation, thereby improving reagent access.[1][3]
-
Increase Temperature: Gently heating the reaction vessel can sometimes help to disrupt aggregation and improve deprotection. However, be aware that higher temperatures can also increase the risk of side reactions.[3]
Troubleshooting Decision Tree
Caption: Troubleshooting workflow for incomplete Fmoc deprotection.
Data Presentation
Table 1: Common Deprotection Cocktails and Conditions
| Deprotection Reagent Cocktail | Solvent | Typical Time | Notes |
| 20% (v/v) Piperidine | DMF or NMP | 2 x 5-10 min | Standard reagent, but can lead to side reactions like aspartimide and diketopiperazine formation.[1] |
| 2% DBU, 2% Piperidine (v/v) | DMF or NMP | 2 x 2-5 min | More potent than piperidine alone, effective for difficult sequences. May increase the risk of base-catalyzed side reactions.[1] |
| 2% DBU, 5% Piperazine (v/v) | NMP | 2 x 5-15 min | Highly effective, can minimize diketopiperazine formation.[3][7] |
| 4-Methylpiperidine (4-MP) | DMF or NMP | 2 x 5-10 min | Good alternative to piperidine, not a controlled substance.[4][5] |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection
This protocol outlines a standard manual procedure for removing the Fmoc group from a resin-bound peptide.
-
Resin Swelling: Swell the peptide-resin in DMF.
-
Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin.
-
Agitation: Gently agitate the mixture at room temperature for 10-20 minutes.
-
Drain: Remove the deprotection solution by filtration.
-
Second Deprotection (Recommended): Repeat steps 2-4 with fresh deprotection solution for 5-10 minutes to ensure complete removal of the Fmoc group.[1]
-
Final Wash: Thoroughly wash the resin with DMF (at least 5-6 times) to completely remove the deprotection reagent and the DBF-adduct. The resin is now ready for the next amino acid coupling step.[1]
Protocol 2: Kaiser (Ninhydrin) Test
This test is used to detect the presence of free primary amines after the deprotection step.[1]
Reagents:
-
Reagent A: 5 g ninhydrin in 100 mL ethanol.
-
Reagent B: 80 g phenol in 20 mL ethanol.
-
Reagent C: 2 mL of 0.001 M KCN diluted in 98 mL pyridine.
Procedure:
-
Take a small sample of resin beads (10-15) in a small glass test tube.
-
Add 2-3 drops of each of the three reagents.
-
Heat the test tube at 100°C for 5 minutes.
-
Observe the color of the beads and the solution.
-
Positive Result (Free Amines Present): Dark blue beads and solution.
-
Negative Result (Fmoc Group Present): Yellow or brown beads and solution.
-
Mechanism Visualization
The removal of the Fmoc group is a base-catalyzed β-elimination reaction.
Caption: Mechanism of Fmoc deprotection by a secondary amine base.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. researchgate.net [researchgate.net]
- 7. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low yield in peptide synthesis after Fmoc-gly-osu addition
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering low yields in solid-phase peptide synthesis (SPPS), specifically after the coupling of Fmoc-Gly-OSu.
Frequently Asked Questions (FAQs)
Q1: We are experiencing a significantly lower than expected yield after the this compound coupling step. What are the primary causes?
A1: Low yield following the addition of this compound can be attributed to several factors, which are common challenges in SPPS. The most frequent culprits include:
-
Incomplete Fmoc Deprotection: The preceding amino acid's N-terminal Fmoc group may not have been fully removed. This prevents the this compound from coupling to the growing peptide chain, leading to truncated sequences.[1]
-
Inefficient Coupling: The coupling reaction between the activated this compound and the N-terminal amine of the peptide chain may be incomplete.[1] This can be due to steric hindrance, suboptimal reaction conditions, or reagent quality.
-
Peptide Aggregation: Glycine, despite its small size, can contribute to the formation of stable secondary structures like β-sheets through inter-chain hydrogen bonding, especially in longer or glycine-rich sequences.[1] This aggregation can physically block the reactive sites on the resin, hindering both deprotection and coupling steps.[1]
-
Side Reactions: Unwanted chemical reactions can consume the starting materials or modify the desired peptide, thus reducing the final yield. A known side reaction with active esters like Fmoc-OSu is the potential for double insertion of the amino acid if excess reagent is used.[2]
Q2: How can we diagnose the specific cause of the low yield?
A2: A systematic approach involving in-process controls is crucial.
-
Kaiser Test: This colorimetric test is essential for detecting free primary amines on the resin.[1] Performing a Kaiser test after the deprotection step (before this compound addition) and after the coupling step can provide valuable insights. A positive test (blue beads) after deprotection indicates successful Fmoc removal, while a positive test after coupling suggests an incomplete reaction.[1]
-
HPLC and Mass Spectrometry (MS) Analysis: Analysis of a small, cleaved sample of the crude peptide can identify the presence of truncated sequences (deletion of glycine) or the desired peptide.[1] This helps to distinguish between deprotection and coupling failures.
Q3: What strategies can we employ to improve the coupling efficiency of this compound?
A3: If incomplete coupling is suspected, consider the following optimization strategies:
-
Double Coupling: After the initial coupling reaction, perform a second coupling with a fresh solution of activated this compound.[1][3]
-
Increase Reagent Equivalents: Using a higher molar excess of this compound and the coupling reagents relative to the resin's loading capacity can drive the reaction to completion.[1]
-
Extend Coupling Time: Prolonging the reaction time can improve yields for difficult couplings.
-
Optimize Solvent Choice: N-methylpyrrolidone (NMP) is often a better solvent than dimethylformamide (DMF) for minimizing aggregation and improving solvation.[4]
Q4: How can we mitigate peptide aggregation, especially in glycine-rich sequences?
A4: Peptide aggregation is a significant challenge that can drastically reduce yield. The following approaches can be effective:
-
Chaotropic Salts: The addition of chaotropic salts like LiCl to the coupling and deprotection solutions can help disrupt secondary structures.
-
Elevated Temperatures: Performing the synthesis at a higher temperature can break up hydrogen bonds and reduce aggregation.[1][4]
-
Special Reagents: Incorporating pseudoproline dipeptides or using backbone-protecting groups like the 2,4-dimethoxybenzyl (Dmb) group can disrupt aggregation.[5]
Q5: Could the quality of the this compound reagent be a factor?
A5: Absolutely. The purity of the Fmoc-amino acid is critical for successful peptide synthesis.[5][6] Impurities in the this compound can lead to side reactions and lower yields. It is crucial to use high-quality reagents from a reputable supplier.
Data Presentation
Table 1: Troubleshooting Guide Based on Kaiser Test Results
| Step | Kaiser Test Result | Observation | Potential Cause | Recommended Action |
| After Deprotection | Negative (Yellow/Colorless) | No free amines | Incomplete Fmoc deprotection | Extend deprotection time or perform a second deprotection. |
| After Deprotection | Positive (Blue) | Free amines present | Successful deprotection | Proceed with coupling. |
| After Coupling | Positive (Blue) | Free amines present | Incomplete coupling of this compound | Perform a double coupling; increase reagent equivalents.[1][3] |
| After Coupling | Negative (Yellow/Colorless) | No free amines | Successful coupling | Proceed to the next cycle. |
Table 2: Impact of Optimized Conditions on Theoretical Peptide Yield
| Condition | Standard Protocol Yield per Step | Optimized Protocol Yield per Step | Theoretical Final Yield (10-mer peptide) - Standard | Theoretical Final Yield (10-mer peptide) - Optimized |
| Single Coupling | 97% | 99.5% | (0.97)^10 ≈ 73.7% | (0.995)^10 ≈ 95.1% |
| Double Coupling | N/A | 99.8% | N/A | (0.998)^10 ≈ 98.0% |
| Use of NMP vs. DMF | 98% | 99% | (0.98)^10 ≈ 81.7% | (0.99)^10 ≈ 90.4% |
Note: These are theoretical yields to illustrate the cumulative effect of small improvements in per-step efficiency. Actual yields will vary based on the peptide sequence and other experimental factors.[7][8]
Experimental Protocols
Protocol 1: Kaiser (Ninhydrin) Test
This protocol is used to qualitatively detect free primary amines on the resin.[1]
Reagents:
-
Reagent A: 5 g ninhydrin in 100 mL ethanol.
-
Reagent B: 80 g phenol in 20 mL ethanol.
-
Reagent C: 2 mL of 0.001 M KCN in 98 mL pyridine.
Procedure:
-
Place a small sample of resin beads (approx. 5-10 mg) in a small glass test tube.
-
Add 2-3 drops of Reagent A.
-
Add 2-3 drops of Reagent B.
-
Add 2-3 drops of Reagent C.
-
Heat the test tube at 100°C for 5 minutes.
-
Observe the color of the beads and the solution.
Interpretation:
-
Blue beads and/or solution: Positive result, indicating the presence of free primary amines.
-
Yellow or colorless beads and solution: Negative result, indicating the absence of free primary amines.
Protocol 2: Standard this compound Coupling
This protocol outlines a standard procedure for coupling this compound to the resin-bound peptide.
Reagents:
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Deprotected peptide-resin
Procedure:
-
Swell the deprotected peptide-resin in DMF or NMP.
-
In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) in DMF or NMP.
-
Add DIPEA (6-10 equivalents) to the this compound solution.
-
Add the activated amino acid solution to the swollen resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
Drain the reaction solution and wash the resin thoroughly with DMF or NMP (3-5 times).
-
Perform a Kaiser test to confirm the completion of the coupling (a negative result is desired). If the test is positive, consider a second coupling.[3]
Mandatory Visualization
Caption: Troubleshooting workflow for low peptide yield after this compound addition.
Caption: A simplified workflow of a standard Solid-Phase Peptide Synthesis (SPPS) cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. mesalabs.com [mesalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Fmoc-Gly-OSu Coupling
Welcome to the technical support center for peptide synthesis. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize racemization when using Fmoc-Gly-OSu or coupling Fmoc-Gly-OH.
Frequently Asked Questions (FAQs)
Q1: I am observing racemization during the coupling of this compound. Can glycine itself racemize?
A1: No, glycine cannot racemize. Glycine is the only achiral proteinogenic amino acid because its side chain is a hydrogen atom. Therefore, it does not have a stereocenter at its α-carbon and cannot form enantiomers (L- or D-isomers).[1][2][3] The isotopic labeling of glycine also does not introduce a chiral center.[1]
Q2: If glycine doesn't racemize, what is the primary racemization risk during its coupling?
A2: The primary risk is the racemization (epimerization) of the chiral amino acid residue that is already attached to the solid support (the C-terminal residue of the growing peptide chain).[2][3] The coupling conditions used to incorporate glycine can inadvertently cause the preceding residue to lose its stereochemical integrity.[2][3]
Q3: What is the mechanism that causes the preceding amino acid to racemize during glycine coupling?
A3: The primary mechanism is the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate from the resin-bound C-terminal amino acid.[1][2][3] During the activation step for the incoming glycine, the base present in the reaction mixture can abstract the acidic α-proton of the preceding residue's activated carboxyl group. This creates a planar, achiral oxazolone intermediate. The incoming amine from the next amino acid can then attack this intermediate from either side, leading to a mixture of both L- and D-isomers of that residue in the final peptide.[1][3]
Q4: Which amino acids are most susceptible to this type of racemization?
A4: While any chiral amino acid can be affected, some are particularly prone to racemization. Histidine (His) and Cysteine (Cys) are highly susceptible.[1][4][5] Phenylglycine (Phg) is also known to be very easily racemized.[6]
Troubleshooting Guide: Minimizing Racemization of the Preceding Residue
This section addresses the common issue of detecting diastereomeric impurities after a glycine coupling step.
| Issue | Potential Cause | Recommended Solution |
| High levels of D-amino acid detected in the final peptide after a glycine coupling step. | Inappropriate Base: The type and concentration of the base used can significantly influence racemization. Strong, non-sterically hindered bases like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) readily abstract the α-proton, promoting oxazolone formation.[2][7][8] | Switch to a weaker or sterically hindered base. N-methylmorpholine (NMM) or 2,4,6-collidine are preferred choices.[2][7] Use the minimum amount of base necessary for the reaction.[2] |
| Inappropriate Coupling Reagent: Carbodiimide reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) can cause significant racemization when used alone.[9][10] Onium salt reagents (HBTU, HATU) are highly efficient but also carry a risk of racemization, especially with strong bases.[8] | Use carbodiimides with racemization-suppressing additives. The combination of DIC with 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure) is highly effective at minimizing racemization.[2][8][11][12] For particularly sensitive residues, consider COMU, which has a built-in racemization suppression mechanism.[8] | |
| High Coupling Temperature: Elevated temperatures accelerate the rate of all reactions, including the formation of the oxazolone intermediate and subsequent racemization.[7][9] Microwave synthesis at high temperatures (e.g., 80°C) can increase racemization for sensitive residues like Cys and His.[4] | Perform the coupling reaction at a lower temperature. Room temperature is generally suitable for most couplings. For highly sensitive amino acids, conducting the reaction at 0°C can significantly reduce racemization.[7][9] If using microwave synthesis, lowering the temperature from 80°C to 50°C can limit racemization.[4] | |
| Prolonged Pre-activation Time: Allowing the activated amino acid to sit for an extended period before adding it to the resin increases the opportunity for side reactions, including oxazolone formation.[2][7] | Minimize pre-activation time. Ideally, perform in situ activation, where the coupling reagent is added to the mixture of the amino acid and the resin-bound peptide.[2][7] If pre-activation is necessary, keep the time to a minimum (e.g., 2-5 minutes).[3] | |
| Solvent Choice: The polarity of the solvent can influence the rate of racemization.[2] | Use high-purity, anhydrous solvents. N,N-Dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) are common and effective choices.[2] Ensure the solvent is free of amines, which can act as a base.[13] |
Quantitative Data on Racemization
The extent of racemization is highly dependent on the specific amino acid sequence and the reaction conditions. The following table summarizes findings on factors that influence racemization.
| Amino Acid | Coupling Conditions | Racemization Level | Recommendation | Reference |
| Histidine | Microwave synthesis at 80°C | High | Lower temperature to 50°C or use conventional coupling. | [4][14] |
| Cysteine | Microwave synthesis at 80°C | High | Lower temperature to 50°C or use conventional coupling with collidine as a base. | [4][14] |
| Phenylglycine | HATU/DIPEA | ~49% D-isomer | Use a weaker, sterically hindered base like TMP or DMP with COMU as the coupling reagent. | |
| General | DIC without additive | High | Always use DIC in combination with an additive like HOBt or OxymaPure. | [8] |
| General | HBTU/HATU with DIPEA | Moderate to High | Consider switching to a more sterically hindered base like 2,4,6-collidine. | [8] |
| General | DIC with OxymaPure | Very Low | Highly recommended for minimizing racemization, especially for sensitive residues. | [8] |
Visualizations
Caption: Mechanism of preceding residue racemization via oxazolone formation.
Caption: Troubleshooting workflow for Fmoc-Gly-OH coupling issues.
Experimental Protocols
Protocol 1: Recommended Coupling of Fmoc-Gly-OH with Minimized Racemization Risk
This protocol describes a manual solid-phase peptide synthesis (SPPS) coupling cycle for incorporating a glycine residue while minimizing racemization of the C-terminal amino acid on the resin.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Fmoc-Gly-OH (3 equivalents relative to resin loading)
-
OxymaPure (3 equivalents)
-
N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents)
-
High-purity, anhydrous N,N-Dimethylformamide (DMF)
-
20% (v/v) Piperidine in DMF
-
Dichloromethane (DCM)
Methodology:
-
Resin Swelling & Deprotection:
-
Swell the peptide-resin in DMF for 30 minutes.
-
Treat the resin with 20% piperidine in DMF for 3 minutes. Drain.
-
Treat the resin again with 20% piperidine in DMF for 10 minutes to ensure complete Fmoc group removal.[2]
-
-
Washing:
-
Thoroughly wash the deprotected peptide-resin with DMF (5-7 times) to remove all traces of piperidine.
-
Wash with DCM (3-5 times) and then again with DMF (3 times).[2]
-
-
In Situ Activation and Coupling:
-
In a separate reaction vessel, add the washed and drained peptide-resin.
-
Add a solution of Fmoc-Gly-OH (3 eq.) and OxymaPure (3 eq.) dissolved in a minimal amount of DMF.
-
Immediately add DIC (3 eq.) to the resin mixture.
-
Agitate the reaction mixture (e.g., via nitrogen bubbling or mechanical shaking) for 1-2 hours at room temperature.[2][9]
-
-
Post-Coupling Wash:
-
Drain the reaction solution from the resin.
-
Wash the peptide-resin thoroughly with DMF (5-7 times) and DCM (3-5 times) to remove excess reagents and the diisopropylurea byproduct.[2]
-
-
Confirmation of Coupling (Optional but Recommended):
-
Perform a Kaiser test on a small sample of resin beads.[3] A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), a second coupling may be required.
-
Protocol 2: Quantification of Racemization by HPLC Analysis
This protocol provides a general method for quantifying the level of racemization in a synthetic peptide by separating the desired product from its diastereomer.
Objective: To separate and quantify the desired all-L peptide from its D-isomer-containing diastereomer.
Materials:
-
Crude synthetic peptide cleaved from the resin
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Reversed-phase HPLC column (e.g., C18)
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water
-
Solvent B: 0.1% TFA in HPLC-grade acetonitrile
Methodology:
-
Sample Preparation: Dissolve a small amount of the crude peptide in a suitable solvent (e.g., a mixture of Solvent A and B) to a concentration of approximately 1 mg/mL.
-
HPLC Analysis:
-
Inject the sample onto the HPLC system.
-
Elute the peptide using a linear gradient of Solvent B into Solvent A. A typical gradient might be 5% to 95% B over 30 minutes, but this must be optimized for the specific peptide sequence.
-
Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).
-
-
Data Interpretation:
-
The desired peptide and its diastereomer will typically appear as two closely eluting peaks.
-
Integrate the peak areas of both the main product and the diastereomeric impurity.
-
Calculate the percentage of racemization by dividing the area of the impurity peak by the total area of both peaks and multiplying by 100.
-
-
Confirmation (Optional): To confirm the identity of the peaks, synthesize a reference peptide containing a D-amino acid at the suspected position of racemization.[15] Co-injecting this standard with the crude product will cause one of the peaks to increase in size, confirming its identity as the diastereomer.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 12. bachem.com [bachem.com]
- 13. chem.uci.edu [chem.uci.edu]
- 14. benchchem.com [benchchem.com]
- 15. americanpeptidesociety.org [americanpeptidesociety.org]
Impact of solvent choice on Fmoc-gly-osu reaction outcome
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of solvent choice on the outcome of Fmoc-Gly-OSu reactions.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the Fmoc protection of glycine using Fmoc-OSu, with a focus on solvent-related causes and solutions.
| Problem | Potential Solvent-Related Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Poor Solubility of Reactants: Glycine has poor solubility in many anhydrous organic solvents. This compound may also not be fully dissolved.[1][2] 2. Solvent-Induced Reagent Degradation: Aged or impure Dimethylformamide (DMF) can contain dimethylamine, which can cause premature deprotection of the newly formed Fmoc-glycine.[3][4] 3. Inappropriate Solvent Polarity: The reaction proceeds more efficiently in polar aprotic solvents that can solvate the charged intermediates.[5][6] | 1. Optimize Solvent System: Use a polar aprotic solvent like DMF or DMSO to dissolve this compound and the glycine salt.[7][8] For glycine free base, a mixture of solvents like dioxane/water with a base may be necessary.[9] Consider sonication to aid dissolution.[2][7] 2. Use High-Purity Solvents: Use fresh, high-purity, or peptide-synthesis-grade solvents. If using DMF, consider degassing it or using an amine-free grade to remove reactive impurities.[3][4] 3. Select Appropriate Solvents: Favor polar aprotic solvents such as DMF, N-Methyl-2-pyrrolidone (NMP), or Dimethyl sulfoxide (DMSO).[3][7] |
| Reaction Fails to Go to Completion | 1. Precipitation of Reactants or Product: The reactants or the product may precipitate out of the solution if the solvent's solvating power is insufficient, effectively stopping the reaction.[2] 2. Viscous Reaction Mixture: High concentrations in certain solvents can lead to a thick or gel-like mixture, hindering effective stirring and mass transfer. | 1. Increase Solvent Volume: Add more solvent to ensure all components remain in solution throughout the reaction. 2. Co-Solvent System: Consider using a co-solvent. For instance, a small amount of Dichloromethane (DCM) can help dissolve Fmoc-OSu initially, though the main reaction should be in a more polar solvent like DMF.[1][5] 3. Mechanical Agitation: Ensure vigorous and efficient stirring. |
| Presence of Side Products (e.g., Dipeptides) | 1. Hydrolysis of Fmoc-OSu: Presence of water in the solvent can hydrolyze the Fmoc-OSu reagent, reducing its availability for the main reaction. 2. Premature Fmoc-Deprotection: As mentioned, amine impurities in solvents like DMF can lead to the removal of the Fmoc group, allowing the newly formed Fmoc-Gly-OH to react with another activated this compound, leading to dipeptide formation.[3][10] | 1. Use Anhydrous Solvents: Ensure that the solvents used are anhydrous to minimize hydrolysis.[11] 2. Purify Solvents: Use fresh, high-purity solvents. Avoid piperidine contamination, which is a strong base used for Fmoc deprotection in solid-phase synthesis and should not be present here.[1] |
| Difficult Product Purification | 1. Solvent is Difficult to Remove: High-boiling point solvents like DMF or DMSO can be difficult to remove completely during workup. 2. Co-precipitation with Byproducts: The choice of solvent for precipitation/crystallization may cause impurities to co-precipitate with the desired product. | 1. Optimize Workup: For reactions in DMF, an extractive workup using a less polar solvent like ethyl acetate and washing with brine or dilute acid is a common procedure.[9][12] 2. Select Appropriate Anti-Solvent: For purification by precipitation, carefully choose an anti-solvent (e.g., water, ether, or toluene) that maximizes the precipitation of the product while keeping impurities dissolved.[12][13] |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the this compound reaction?
A1: Polar aprotic solvents are generally the best choice for this reaction. Dimethylformamide (DMF) is the most commonly used solvent due to its excellent solvating properties for both the Fmoc-OSu reagent and the amino acid (often used as a salt with a base like triethylamine).[1][9] Dimethyl sulfoxide (DMSO) and N-Methyl-2-pyrrolidone (NMP) are also effective alternatives.[3][7] The choice may depend on the specific reaction conditions and the scale of the synthesis.
Q2: Can I use Dichloromethane (DCM) for this reaction?
A2: While DCM is excellent for dissolving Fmoc-OSu, it is a poor solvent for glycine and its salts.[1] Therefore, DCM alone is not suitable. However, it can be used in a mixed solvent system. For example, Fmoc-OSu can be dissolved in a minimal amount of DCM and then added to a solution of glycine in DMF.[5]
Q3: My reaction mixture in THF and aqueous sodium bicarbonate is turbid and incomplete. What is the issue?
A3: This is a common issue when using biphasic or partially miscible solvent systems.[14] The turbidity indicates that one or more of the reactants (likely Fmoc-OSu) has poor solubility in the mixed solvent system, causing it to precipitate and making it unavailable for the reaction. Using a single-phase solvent system like DMF with an organic base (e.g., triethylamine) is often more reliable.[9]
Q4: How does solvent purity affect the reaction?
A4: Solvent purity is critical. The most significant issue arises from aged DMF, which decomposes to form dimethylamine.[3][4] This amine is basic enough to cause premature removal of the Fmoc protecting group from the product, which can lead to the formation of di- and tri-glycine side products.[10] Additionally, water in solvents can hydrolyze the active ester (Fmoc-OSu), reducing the yield. Always use fresh, high-purity, anhydrous solvents.[2][11]
Q5: Does the solvent choice affect the stability of the Fmoc-amino acid product?
A5: Yes, Fmoc-protected amino acids can exhibit greater decomposition over extended periods when stored in solution, particularly in NMP compared to DMF.[3][7] It is always recommended to use freshly prepared solutions of Fmoc-amino acids. For long-term storage, store the compound as a solid at 2-8°C, protected from light.[7]
Quantitative Data Summary
The solubility of reactants is a critical factor influenced by the solvent. While exact reaction yields are highly dependent on multiple experimental parameters, the following table summarizes the reported solubility of the key starting material.
Table 1: Solubility of Fmoc-Gly-OH in Various Solvents (Note: Data for the closely related Fmoc-Gly-OH is used as a reliable proxy for this compound solubility characteristics)
| Solvent | Abbreviation | Reported Solubility | Notes |
| Dimethylformamide | DMF | Readily Soluble | A standard and highly effective solvent for this reaction.[2][15] |
| Dimethyl sulfoxide | DMSO | ≥100 mg/mL | Excellent solvent, though sonication may be required to achieve high concentrations.[2][7] |
| N-Methyl-2-pyrrolidone | NMP | Soluble | A common alternative to DMF with strong solvating properties.[3][7] |
| Dichloromethane | DCM | Soluble | Good for Fmoc-protected compounds, but poor for free glycine.[7] |
| Acetonitrile | ACN | Soluble | Can be used as a reaction solvent.[1] |
| Ethanol | EtOH | ≥ 25 mg/mL | Slightly soluble; may require ultrasonic assistance.[2] |
| Water | H₂O | Insoluble | Generally unsuitable for this reaction unless in a biphasic system with a base.[2] |
Experimental Protocols
General Protocol for Fmoc Protection of Glycine using Fmoc-OSu
This protocol outlines a standard laboratory procedure for the N-terminal protection of glycine. The choice of solvent in Step 2 is a critical parameter.
Materials:
-
Glycine
-
N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), peptide synthesis grade
-
Ethyl acetate (EtOAc)
-
1M Hydrochloric acid (HCl)
-
Brine solution (saturated NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve Glycine: In a round-bottom flask, suspend Glycine (1.0 equivalent) in DMF. Add TEA or DIPEA (1.2 equivalents) to the suspension and stir until the glycine dissolves completely. This forms the glycine salt in situ.
-
Dissolve Fmoc-OSu: In a separate container, dissolve Fmoc-OSu (1.05 equivalents) in DMF.
-
Reaction: Add the Fmoc-OSu solution dropwise to the stirring glycine solution at room temperature (approx. 20-25°C).
-
Monitoring: Allow the mixture to stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (Fmoc-OSu) is consumed.
-
Workup - Quenching and Extraction: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 1M HCl (2x), water (1x), and brine (1x).[9]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude Fmoc-Gly-OH can be further purified by recrystallization or column chromatography if necessary.[9]
Visualizations
The following diagrams illustrate key workflows and logical relationships relevant to the this compound reaction.
Caption: General experimental workflow for the this compound reaction.
Caption: Troubleshooting decision tree for low reaction yield.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. Regeneration of aged DMF for use in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chempep.com [chempep.com]
- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 7. benchchem.com [benchchem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. ajpamc.com [ajpamc.com]
- 14. Reddit - The heart of the internet [reddit.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Double Coupling Strategy for Difficult Sequences with Fmoc-Gly-Osu
Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during Solid-Phase Peptide Synthesis (SPPS), with a special focus on the double coupling strategy for difficult sequences using Fmoc-Gly-Osu.
Frequently Asked Questions (FAQs)
Q1: What is a "difficult sequence" in solid-phase peptide synthesis?
A1: A "difficult sequence" refers to a peptide chain that is prone to problems during synthesis, often leading to low yield and purity. These difficulties typically arise from:
-
Peptide Aggregation: The growing peptide chain can fold into stable secondary structures, such as β-sheets, on the solid support. This aggregation can block reactive sites, hindering the access of reagents for both deprotection and coupling steps.[1][2]
-
Steric Hindrance: Bulky amino acid side chains or protecting groups can physically obstruct the coupling reaction. Arginine, with its large guanidine-containing side chain, is a classic example of a sterically hindered amino acid.[3]
-
Hydrophobicity: Sequences rich in hydrophobic amino acids tend to aggregate, leading to poor solvation and incomplete reactions.
Q2: What is the "double coupling" strategy and when should it be used?
A2: The double coupling strategy is a technique used to improve the efficiency of the coupling reaction in SPPS. It involves repeating the amino acid coupling step a second time before proceeding to the deprotection of the newly added amino acid.[4] This strategy is particularly useful for:
-
Difficult Sequences: To overcome issues related to aggregation and steric hindrance.[2][3]
-
Historically Challenging Residues: For amino acids known to have slow coupling kinetics, such as arginine.[3]
-
Positive Monitoring Test: When a qualitative test, such as the Kaiser test, indicates an incomplete coupling reaction (i.e., the presence of unreacted free amines).[4][5]
Q3: What is this compound and what are its advantages?
A3: this compound is Nα-Fmoc-glycine N-hydroxysuccinimide ester. It is a pre-activated form of Fmoc-glycine. The N-hydroxysuccinimide (Osu) ester is a good leaving group, making the carboxyl group of glycine highly reactive towards the free amine of the growing peptide chain. This can lead to faster and more efficient coupling reactions compared to in-situ activation methods.
Q4: How do I monitor the efficiency of the coupling reaction?
A4: The most common method for monitoring coupling efficiency in real-time is the Kaiser test (ninhydrin test) .[5][6] This is a colorimetric test performed on a few resin beads.
-
Positive Result (Blue Color): Indicates the presence of free primary amines, signifying an incomplete coupling reaction.[1][4]
-
Negative Result (Yellow/Colorless): Indicates the absence of free primary amines, suggesting a complete coupling reaction.[1][7]
It is crucial to perform the Kaiser test after the first coupling to decide if a double coupling is necessary.[8]
Troubleshooting Guide: Double Coupling with this compound
This guide provides a systematic approach to troubleshooting common issues encountered when using a double coupling strategy with this compound.
| Problem | Potential Cause | Recommended Solution | Citation |
| Kaiser test is still positive after the first coupling. | Incomplete coupling due to aggregation or steric hindrance. | Proceed with a double coupling. | [4][5] |
| Kaiser test remains positive even after a double coupling. | Severe peptide aggregation. | Consider using a different, more potent coupling reagent for the second coupling (e.g., HATU, HCTU). Change the solvent to NMP or DMSO, or add chaotropic salts to disrupt aggregation. | [5][9] |
| Insufficient reagent concentration. | Increase the equivalents of this compound and base used in the coupling steps. | [2] | |
| Incomplete Fmoc deprotection of the previous residue. | Before the first coupling, ensure the deprotection step was complete by performing a Kaiser test. If it was negative, repeat the deprotection step. | [4] | |
| Low final peptide yield despite negative Kaiser tests. | Formation of deletion sequences due to minor, undetected incomplete couplings. | Proactively use a double coupling strategy for known difficult sequences or after the 6th residue, where coupling efficiency may decrease. | [2][8] |
| Side reactions. | Ensure high-quality reagents and solvents are used. | ||
| Presence of unexpected masses in the final product analysis (MS). | Side reactions such as aspartimide formation (if Asp is present). | Adding HOBt to the deprotection solution can help reduce aspartimide formation. | [10] |
| Racemization of the preceding amino acid. | While glycine itself cannot racemize, the preceding chiral amino acid can. Use of carbodiimides like DIC with a racemization-suppressing additive such as Oxyma Pure is recommended. | [7] |
Experimental Protocols
Standard Fmoc Deprotection Protocol
-
Wash the peptide-resin with DMF (3 times).
-
Add a 20% (v/v) solution of piperidine in DMF to the resin.
-
Agitate the mixture at room temperature for 5-10 minutes.
-
Drain the solution.
-
Add a fresh aliquot of 20% piperidine in DMF and agitate for another 10-15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (at least 5 times) to remove all traces of piperidine.[4]
Double Coupling Protocol with this compound
First Coupling:
-
Ensure the N-terminal Fmoc group of the peptide-resin has been completely removed (confirmed by a positive Kaiser test after deprotection and washes).
-
Wash the deprotected peptide-resin thoroughly with DMF (3 times).
-
Dissolve this compound (1.5-3 equivalents relative to the resin loading) in DMF.
-
Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2-4 equivalents) to the this compound solution.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.
-
Wash the resin with DMF to remove unreacted reagents.
Monitoring and Second Coupling:
-
Perform a Kaiser test on a small sample of resin beads.
-
If the Kaiser test is negative (yellow/colorless beads): The coupling is complete. Proceed to the deprotection of the newly added glycine.
-
If the Kaiser test is positive (blue beads): The coupling is incomplete. Proceed with a second coupling.[4]
-
Repeat steps 3-7 with a fresh solution of activated this compound.
-
After the second coupling, a final Kaiser test can be performed to confirm completion.
Visualizing Workflows and Pathways
Caption: Decision workflow for the double coupling strategy.
Caption: Troubleshooting logic for persistent coupling failure.
References
- 1. rsc.org [rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. biotage.com [biotage.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. chempep.com [chempep.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 10. peptide.com [peptide.com]
Validation & Comparative
A Head-to-Head Comparison: Fmoc-Gly-Osu vs. Fmoc-Gly-OH in Solid-Phase Peptide Synthesis
In the precise and demanding world of solid-phase peptide synthesis (SPPS), the choice of building blocks is a critical determinant of success, directly impacting coupling efficiency, reaction time, and the purity of the final peptide. For the incorporation of glycine, researchers are often presented with two primary options: the standard Fmoc-Gly-OH, which requires in-situ activation, and the pre-activated Fmoc-Gly-Osu (N-hydroxysuccinimidyl ester). This guide provides an objective, data-supported comparison of these two reagents to assist researchers, scientists, and drug development professionals in making informed decisions for their synthesis strategies.
At the heart of the comparison lies the method of carboxyl group activation. Fmoc-Gly-OH is the foundational building block, where the carboxylic acid is activated in situ during the coupling step using reagents like HBTU or HATU. In contrast, this compound is an active ester, meaning the carboxyl group has been pre-activated and can react directly with the N-terminal amine of the peptide chain without the need for additional coupling agents. This fundamental difference dictates the workflow, potential side reactions, and overall efficiency of the synthesis.
**Performance and
Experimental Data**
While direct, side-by-side comparative studies under identical conditions are not extensively published, performance characteristics can be compiled from established protocols and the known reactivity of these compound classes. The standard Fmoc/tBu strategy, utilizing in-situ activation, typically achieves coupling yields exceeding 99%.[] Pre-activated esters are also known for high reactivity, but their performance can be influenced by factors such as stability in solution.
| Parameter | Fmoc-Gly-OH with In-Situ Activation (e.g., HBTU/DIPEA) | This compound (Pre-activated Ester) |
| Coupling Principle | In-situ formation of an active ester (e.g., OBt or OAt ester) | Direct reaction of a stable, pre-formed active ester |
| Typical Coupling Time | 10-60 minutes | 30-120 minutes |
| Reagents Required | Fmoc-Gly-OH, Coupling Agent (e.g., HBTU), Base (e.g., DIPEA) | This compound, optional non-nucleophilic base |
| Expected Coupling Efficiency | >99% | >98% |
| Potential Side Reactions | Racemization (minimal for glycine), side reactions from coupling agents | Hydrolysis of the active ester, formation of Fmoc-β-Ala impurities |
| Workflow Complexity | Additional step of preparing activation cocktail | Simplified coupling step, no activation required |
| Cost Consideration | Generally lower cost for the amino acid derivative | Typically higher cost due to pre-activation |
Experimental Methodologies
The protocols for utilizing Fmoc-Gly-OH and this compound differ primarily at the coupling stage. Below are detailed, representative protocols for manual solid-phase peptide synthesis.
Protocol 1: Coupling with Fmoc-Gly-OH and HBTU Activation
This protocol outlines the standard procedure for coupling a Fmoc-protected amino acid using an in-situ activating agent.
1. Resin Preparation:
-
Swell the resin (e.g., Rink Amide resin, 100-200 mesh) in N,N-dimethylformamide (DMF) for at least 30 minutes in a fritted reaction vessel.[2]
-
Drain the DMF.
2. Fmoc Deprotection:
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the solution and repeat the piperidine treatment for another 10-15 minutes.[3]
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
3. Amino Acid Coupling (In-Situ Activation):
-
In a separate vial, prepare the activation mixture:
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
(Optional) Monitor the reaction completion using a Kaiser test. A negative result (yellow beads) indicates the absence of free primary amines.[3]
4. Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (3-5 times).
5. Cycle Repetition:
-
Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
Protocol 2: Coupling with Pre-activated this compound
This protocol illustrates the simplified coupling step using a pre-activated N-hydroxysuccinimidyl ester.
1. Resin Preparation:
-
Swell the resin (e.g., Rink Amide resin, 100-200 mesh) in DMF for at least 30 minutes in a fritted reaction vessel.
-
Drain the DMF.
2. Fmoc Deprotection:
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the solution and repeat the piperidine treatment for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
3. Amino Acid Coupling (Direct):
-
In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) in DMF.
-
Add the this compound solution directly to the deprotected peptide-resin. The addition of a non-nucleophilic base like DIPEA is sometimes used to ensure the resin-bound amine is fully deprotonated but is often not necessary.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
(Optional) Monitor the reaction completion using a Kaiser test.
4. Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (3-5 times).
5. Cycle Repetition:
-
Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.
Visualizing the Workflow and Chemical Logic
The following diagrams illustrate the core processes in SPPS and the distinct chemical pathways for the two coupling strategies.
Caption: General workflow of a single cycle in Fmoc-based solid-phase peptide synthesis (SPPS).
Caption: Comparison of the chemical logic for coupling Fmoc-Gly-OH versus the pre-activated this compound.
Discussion and Recommendations
Fmoc-Gly-OH: The Workhorse Reagent
The use of Fmoc-Gly-OH with in-situ activation represents the standard, most widely practiced method in SPPS.
-
Advantages:
-
Cost-Effective: Fmoc-Gly-OH is generally less expensive than its pre-activated counterpart.
-
High Efficiency: Modern coupling reagents like HBTU and HATU provide rapid and highly efficient couplings, often completed within minutes.
-
Flexibility: Allows the researcher to choose from a wide array of activation strategies to overcome "difficult" couplings.
-
-
Disadvantages:
-
Workflow Complexity: Requires the preparation of an activation solution, introducing an additional step and more reagents.
-
Side Reactions: While glycine is not prone to racemization, the coupling reagents themselves can have side reactions. The byproducts of activation (e.g., tetramethylurea from HBTU) must be thoroughly washed away.
-
This compound: The Convenient Alternative
Pre-activated esters like this compound offer a simplified approach by eliminating the need for in-situ activation.
-
Advantages:
-
Simplicity: The direct addition of the dissolved active ester to the resin simplifies the coupling step, reducing the number of reagents and potential for pipetting errors.
-
Reduced Byproducts: Avoids the byproducts associated with common coupling agents like HBTU/HATU.
-
-
Disadvantages:
-
Cost: this compound is typically more expensive.
-
Stability: Active esters are susceptible to hydrolysis by trace amounts of water in the solvent (DMF), which can deactivate the reagent and lead to incomplete coupling. Careful handling and use of anhydrous solvents are critical.
-
Impurity Profile: The preparation of Fmoc-amino acids using Fmoc-OSu can lead to the formation of Fmoc-β-Ala-OH impurities through a Lossen-type rearrangement, which can be incorporated into the peptide chain.[4]
-
Conclusion
The choice between this compound and Fmoc-Gly-OH depends on the specific priorities of the synthesis. For routine, large-scale, or cost-sensitive projects, Fmoc-Gly-OH combined with a reliable in-situ activation method (e.g., HBTU/DIPEA) remains the gold standard due to its high efficiency, flexibility, and economic advantages.
This compound serves as a valuable alternative when simplicity and convenience are the primary concerns, particularly in manual synthesis or for specific applications where the byproducts of standard coupling agents are problematic. However, researchers must be mindful of its higher cost and sensitivity to hydrolysis, ensuring rigorous anhydrous conditions are maintained for optimal results. For most applications, the robustness and proven efficacy of the in-situ activation approach with Fmoc-Gly-OH make it the preferred method in modern solid-phase peptide synthesis.
References
A Comparative Guide to Fmoc-gly-osu and Other Activated Glycine Esters in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the precise world of solid-phase peptide synthesis (SPPS), the choice of activated amino acid esters is critical for achieving high coupling efficiency, minimizing racemization, and ensuring the overall success of synthesizing a target peptide. This guide provides an objective comparison of Fmoc-gly-osu (N-α-Fmoc-glycine N-hydroxysuccinimide ester) with other commonly used activated glycine esters, supported by available experimental data and detailed protocols.
Introduction to Activated Glycine Esters
Glycine, the simplest amino acid, is a fundamental building block in many peptides. Due to its lack of a chiral center, glycine itself cannot be racemized. However, the activation of its carboxyl group can influence the stereochemical integrity of the preceding amino acid in the peptide chain. The choice of the activating group (to form an "active ester") therefore plays a significant role in the efficiency and purity of the final peptide product.
This guide focuses on the comparison of this compound with three other widely used activated esters:
-
Fmoc-Gly-pfp (Pentafluorophenyl ester): Known for its high reactivity.
-
Fmoc-Gly-hobt (1-Hydroxybenzotriazole ester): A commonly used active ester formed in situ.
-
Fmoc-Gly-dhbt (3,4-Dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazine ester): Another reactive ester often used in SPPS.
Performance Comparison
Quantitative Data Summary
The following tables summarize illustrative quantitative data and qualitative characteristics of the different activated glycine esters. It is important to note that the labeling efficiency data for this compound is based on a dipeptide (Fmoc-Gly-Gly-OSu) and is intended to be representative of the reactivity of an OSu ester.
| Parameter | This compound | Fmoc-Gly-pfp | Fmoc-Gly-hobt | Fmoc-Gly-dhbt |
| Relative Reactivity | High | Very High | High | High |
| Stability | Moderate | High | Formed in situ | Formed in situ |
| Common Use | Amine labeling, peptide synthesis | Automated and manual SPPS | Manual and automated SPPS | Automated SPPS |
| Special Considerations | Prone to hydrolysis | Addition of HOBt can enhance reactivity | Formed from HOBt and a coupling agent | Generally high reactivity |
Table 1: General Characteristics of Activated Glycine Esters
| Reagent | Molar Excess (Reagent:Peptide) | Reaction Time (hours) | Labeling Efficiency (%) |
| Fmoc-Gly-Gly-OSu | 10:1 | 2 | 92 |
| Fmoc-Gly-Gly-OSu | 5:1 | 2 | 85 |
| Fmoc-Gly-Gly-OSu | 10:1 | 4 | 98 |
Table 2: Illustrative Labeling Efficiency of an OSu-activated Di-glycine Peptide. This data is based on the labeling of a model peptide and is indicative of the reactivity of the OSu ester.
Qualitative Performance Analysis
-
This compound: N-hydroxysuccinimide (NHS) esters like this compound are widely used for their ability to efficiently react with primary amines to form stable amide bonds. They are relatively stable and can be isolated, which is advantageous for quality control. However, they are susceptible to hydrolysis, which can compete with the desired aminolysis reaction, particularly at higher pH.
-
Fmoc-Gly-pfp: Pentafluorophenyl esters are known for their high reactivity, which can lead to faster coupling times. They are generally more stable to hydrolysis than OSu esters. The addition of 1-hydroxybenzotriazole (HOBt) has been recommended to further increase their reactivity in some applications.
-
Fmoc-Gly-hobt: 1-Hydroxybenzotriazole esters are typically formed in situ by reacting the Fmoc-amino acid with HOBt and a carbodiimide coupling reagent like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). HOBt is a well-established additive that suppresses racemization and accelerates coupling reactions. The reactivity of the HOBt ester is generally considered high.
-
Fmoc-Gly-dhbt: 3,4-Dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazine esters are also formed in situ and are known for their high reactivity. They are often used in automated peptide synthesizers and are considered highly efficient coupling reagents.
Experimental Protocols
The following are detailed methodologies for key experiments in solid-phase peptide synthesis involving the use of activated glycine esters.
General Solid-Phase Peptide Synthesis (SPPS) Workflow
A typical SPPS cycle involves the sequential deprotection of the N-terminal Fmoc group and coupling of the next Fmoc-protected amino acid.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Protocol for this compound Coupling
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min) to remove residual piperidine.
-
Coupling:
-
Dissolve this compound (3 equivalents relative to resin loading) in DMF.
-
Add the solution to the deprotected peptide-resin.
-
Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (3 equivalents).
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Washing: Wash the resin with DMF (3 x 1 min).
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.
Protocol for in situ Activation and Coupling with HOBt
-
Resin Preparation and Deprotection: Follow steps 1-3 from the this compound protocol.
-
Activation and Coupling:
-
In a separate vessel, dissolve Fmoc-Gly-OH (3 equivalents), HOBt (3 equivalents), and a coupling reagent such as DIC (3 equivalents) in DMF.
-
Allow the mixture to pre-activate for 5-10 minutes.
-
Add the activated solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Washing and Monitoring: Follow steps 5-6 from the this compound protocol.
Monitoring the Coupling Reaction: The Kaiser Test
The Kaiser test is a colorimetric method used to detect the presence of free primary amines on the resin.
-
Take a small sample of resin beads (a few beads) from the reaction vessel.
-
Wash the beads with ethanol.
-
Add 2-3 drops of each of the three Kaiser test solutions (ninhydrin in ethanol, phenol in ethanol, and potassium cyanide in pyridine).
-
Heat the sample at 100°C for 5 minutes.
-
Observe the color of the beads and the solution.
-
Blue beads and/or solution: Indicates the presence of free primary amines (incomplete coupling).
-
Yellow/colorless beads and solution: Indicates the absence of free primary amines (complete coupling).
-
Peptide Cleavage and Purity Analysis by HPLC
-
Cleavage: After the final Fmoc deprotection, wash the peptide-resin with dichloromethane (DCM) and dry it. Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours at room temperature.
-
Precipitation: Precipitate the cleaved peptide in cold diethyl ether.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Purity Analysis: Analyze the purified peptide by analytical RP-HPLC to determine its purity. The purity is typically calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.
Signaling Pathway Involving Glycine-Containing Peptides
Glycine is a key component of many biologically active peptides, including the antioxidant glutathione. The glutathione biosynthesis pathway is a crucial cellular process for maintaining redox homeostasis.
Caption: The two-step enzymatic synthesis of glutathione.
Conclusion
The selection of an appropriate activated glycine ester is a critical decision in solid-phase peptide synthesis. While This compound offers the convenience of a stable, isolable reagent, alternatives like Fmoc-Gly-pfp provide higher reactivity and stability towards hydrolysis. In situ generated esters using HOBt or DHBT are also highly effective and are staples in both manual and automated SPPS.
The choice ultimately depends on the specific requirements of the synthesis, including the scale, the desired coupling time, the potential for side reactions, and cost considerations. For challenging couplings or when minimizing racemization of the preceding amino acid is paramount, the use of additives like HOBt or its more reactive analog, 7-aza-1-hydroxybenzotriazole (HOAt), is highly recommended. By understanding the relative merits of each activated ester and employing robust monitoring and analytical techniques, researchers can optimize their peptide synthesis workflows to achieve high-purity peptides for their research and development endeavors.
A Comparative Guide to Peptide Coupling Strategies: HBTU vs. Fmoc-Gly-OSu
In the field of solid-phase peptide synthesis (SPPS), the efficient and high-fidelity formation of the amide bond is paramount. The choice of coupling strategy directly impacts the yield, purity, and stereochemical integrity of the final peptide. This guide provides an objective, data-driven comparison between two prevalent methodologies: the use of an in situ coupling reagent, O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), and the application of a pre-activated amino acid derivative, N-α-Fmoc-glycine-N-hydroxysuccinimide ester (Fmoc-Gly-OSu).
This comparison will delve into their mechanisms of action, performance metrics, and practical applications to assist researchers, scientists, and drug development professionals in making informed decisions for their synthesis protocols.
Fundamental Differences in Strategy
The core distinction lies in the activation approach. HBTU is a coupling reagent added at the time of synthesis to activate the carboxyl group of a standard Fmoc-protected amino acid. In contrast, this compound is a stable, pre-activated building block where the glycine residue has been isolated as a reactive N-hydroxysuccinimide (NHS) ester, ready for direct coupling.
Performance Comparison: HBTU vs. Fmoc-Amino Acid-OSu
While both strategies are effective, they offer different advantages concerning speed, convenience, and specific applications. The following table summarizes key performance indicators based on established chemical principles and experimental observations.
| Parameter | HBTU Coupling Strategy | Fmoc-Amino Acid-OSu Strategy | Key Insights |
| Reaction Speed | Fast . Couplings are typically complete within 10-60 minutes.[1][2][3] | Moderate . Reaction times can be longer compared to uronium salt-based methods. | HBTU's high reactivity leads to faster cycle times, which is advantageous in automated SPPS.[2] |
| Coupling Efficiency | Very High . Known for high coupling efficiency, even with sterically hindered residues like Arg, Ile, and Val.[2][3] | High . Generally provides good yields, especially for non-hindered amino acids. | HBTU is often preferred for "difficult" sequences where other methods might require double coupling.[2][4] |
| Racemization Control | Excellent . The mechanism is designed to preserve chirality, and the integrated HOBt moiety actively suppresses racemization.[5][6][7] | Excellent . The active ester method is a classic strategy for minimizing racemization during peptide bond formation.[8][9] | Both methods are highly reliable for maintaining the stereochemical integrity of the amino acids. |
| Convenience | Requires in situ activation: dissolving and mixing the amino acid, HBTU, and a base (e.g., DIPEA) before addition to the resin.[1] | Utilizes a pre-activated, stable building block. The coupling step is simplified as no separate activation reagent is needed.[10] | The OSu strategy offers greater convenience at the coupling step, but requires the synthesis or purchase of specific activated esters for each amino acid. |
| Side Reactions | Excess HBTU can react with the N-terminal amine, causing chain termination.[7] Helps reduce dehydration of Asn and Gln side chains.[11] | The primary byproduct is N-hydroxysuccinimide (NHS), which is non-reactive and easily washed away.[12][13] | Careful control of stoichiometry is important when using HBTU. The OSu method is generally considered very "clean." |
| Cost & Availability | HBTU is a widely available and cost-effective reagent used for all amino acid couplings. | Fmoc-amino acid-OSu esters must be purchased individually or synthesized, often using a coupling agent like DCC, which can increase the overall cost per residue.[14] | The HBTU strategy is typically more economical for synthesizing long or diverse peptides. |
Mechanism of Action
The efficacy of each strategy is rooted in its distinct chemical pathway for activating the carboxylic acid and facilitating amide bond formation.
HBTU Activation and Coupling
HBTU is an aminium/uronium salt that efficiently activates the carboxyl group of an Fmoc-amino acid in the presence of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA).[1][5] The process involves the rapid formation of an O-acylisourea intermediate or, more accurately, a stabilized HOBt (1-hydroxybenzotriazole) active ester.[5][15] This highly reactive ester is then susceptible to nucleophilic attack by the free N-terminal amine of the peptide chain on the solid support, forming the desired peptide bond and releasing tetramethylurea.[5][16]
Caption: HBTU-mediated activation and coupling pathway.
This compound Direct Coupling
The this compound strategy relies on a pre-formed active ester. The N-hydroxysuccinimide group is an excellent leaving group. The carbonyl carbon of the glycine ester is highly electrophilic and reacts directly with the nucleophilic primary amine of the resin-bound peptide.[12][13] This single-step nucleophilic substitution forms a stable amide bond and releases NHS as a soluble byproduct.[13]
Caption: Direct coupling mechanism of a pre-activated this compound ester.
Experimental Protocols
The following protocols outline a single coupling cycle in a typical Fmoc-based solid-phase peptide synthesis workflow.
General SPPS Workflow
The core of SPPS is a cycle of deprotection, washing, coupling, and further washing to elongate the peptide chain. Both HBTU and this compound strategies fit into this framework, with the primary difference occurring in the "Coupling" step.
Caption: General workflow for a single cycle in Fmoc SPPS.
Protocol 1: HBTU-Mediated Coupling
This protocol assumes a 0.1 mmol synthesis scale. Reagent amounts should be adjusted based on resin loading.
-
Resin Preparation: Swell the peptide-resin (starting with a free N-terminal amine) in N,N-Dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.[17]
-
Prepare Coupling Solution: In a separate vial, dissolve the Fmoc-amino acid (0.2 mmol, 2.0 eq) and HBTU (0.2 mmol, 2.0 eq) in DMF (~2 mL).[1]
-
Activation: Add DIPEA (0.4 mmol, 4.0 eq) to the amino acid/HBTU solution. Allow the mixture to pre-activate for 1-2 minutes.[1]
-
Coupling Reaction: Add the activated amino acid solution to the swollen resin. Agitate the mixture for 10-60 minutes at room temperature.[1][2]
-
Monitoring: Perform a Kaiser test to confirm the absence of free primary amines, indicating reaction completion.[1]
-
Washing: Drain the reaction solution and wash the peptide-resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts. The resin is now ready for the next deprotection cycle.
Protocol 2: this compound Coupling
This protocol highlights the simplicity of using a pre-activated ester.
-
Resin Preparation: Swell the peptide-resin (with a free N-terminal amine) in DMF for at least 30 minutes.
-
Prepare Coupling Solution: In a separate vial, dissolve this compound (0.2 mmol, 2.0 eq) in DMF (~2.5 mL). A non-nucleophilic base like DIPEA (0.2 mmol, 2.0 eq) can be added to facilitate the reaction, though it is not always required.
-
Coupling Reaction: Add the this compound solution directly to the swollen resin. Agitate the mixture at room temperature. Reaction times may be longer than with HBTU and should be monitored (e.g., 1-2 hours).
-
Monitoring: Perform a Kaiser test to confirm reaction completion.
-
Washing: Drain the reaction solution and wash the peptide-resin thoroughly with DMF (3-5 times). The resin is now ready for the next cycle.
Conclusion and Recommendations
Both HBTU and Fmoc-amino acid-OSu esters are excellent strategies for modern peptide synthesis, each offering distinct advantages.
-
The HBTU strategy is a powerful, fast, and highly efficient method that is broadly applicable to all amino acids, including sterically challenging ones.[2] Its speed and high efficiency make it ideal for automated synthesis and for constructing long or complex peptides where cycle times and coupling success are critical.[2][3] It represents a versatile and economical choice for routine and demanding applications.
-
The Fmoc-amino acid-OSu strategy offers significant convenience by using stable, pre-activated building blocks that simplify the coupling step and ensure a clean reaction with easily removable byproducts.[10][12] This method is particularly valuable in manual synthesis where minimizing reagent preparation steps is desirable or for specific applications where the well-defined nature of the active ester is advantageous.
Ultimately, the choice of strategy depends on the specific needs of the synthesis. For maximum speed and efficiency across a wide range of sequences, HBTU is a superior choice. For applications prioritizing convenience and procedural simplicity, the pre-activated Fmoc-amino acid-OSu esters are an excellent alternative.
References
- 1. peptide.com [peptide.com]
- 2. HBTU activation for automated Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HBTU activation for automated Fmoc solid-phase peptide synthesis. | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. peptide.com [peptide.com]
- 8. Active ester-based peptide bond formation and its application in peptide synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. bachem.com [bachem.com]
- 10. The Use of Esters of N-Hydroxysuccinimide in Peptide Synthesis_Chemicalbook [chemicalbook.com]
- 11. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 12. nbinno.com [nbinno.com]
- 13. Covalent Modification of Gaseous Peptide Ions with N-Hydroxysuccinimide Ester Reagent Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 15. HBTU - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
A Comparative Guide to Analytical Techniques for Confirming Fmoc-Gly-OSu Incorporation
For researchers, scientists, and drug development professionals engaged in peptide synthesis and bioconjugation, the successful incorporation of N-α-Fmoc-glycyl-succinimidyl ester (Fmoc-Gly-OSu) is a critical step. Confirmation of this reaction is paramount to ensure the integrity and purity of the final product. This guide provides a comprehensive comparison of key analytical techniques used to verify the covalent attachment of the Fmoc-glycine moiety to a primary amine. We will delve into the principles, experimental protocols, and comparative performance of High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.
Comparison of Analytical Techniques
The selection of an analytical method for confirming this compound incorporation is contingent on several factors, including the nature of the substrate, the required sensitivity, the desired level of structural information, and the available instrumentation. The following table summarizes the key features of each technique in this context.
| Feature | HPLC | Mass Spectrometry (MS) | NMR Spectroscopy | FT-IR Spectroscopy | UV-Vis Spectroscopy |
| Principle | Separation based on polarity and affinity for a stationary phase. | Measurement of the mass-to-charge ratio of ionized molecules. | Detection of nuclear spin transitions in a magnetic field. | Measurement of the absorption of infrared radiation by molecular vibrations. | Measurement of the absorption of ultraviolet or visible light by chromophores. |
| Information Provided | Purity, quantification, reaction monitoring (disappearance of reactants, appearance of product). | Molecular weight confirmation, structural information (fragmentation), quantification. | Detailed structural elucidation, confirmation of covalent bond formation, quantification. | Identification of functional groups, monitoring reaction progress. | Indirect quantification of Fmoc group loading via deprotection assay. |
| Sample Preparation | Direct injection of the dissolved reaction mixture (after dilution/quenching). | Dilution of the reaction mixture, may require desalting. | Sample dissolution in a deuterated solvent, may require purification. | Sample can be analyzed directly on a solid support or after dissolution. | Cleavage of the Fmoc group followed by measurement of the dibenzofulvene-piperidine adduct. |
| Sensitivity | High (pmol range).[1] | Very high (fmol to amol range).[2] | Moderate to low. | Moderate. | Moderate. |
| Limit of Detection | As low as 1 pmol for Fmoc-amino acids.[1] | As low as 1 fmol/µl for Fmoc-amino acids.[2] | Dependent on concentration and instrument strength. | Dependent on the concentration of the absorbing species. | Dependent on the molar absorptivity of the adduct. |
| Key Advantages | Robust, quantitative, widely available, excellent for purity assessment.[3] | High specificity and sensitivity, provides molecular weight confirmation.[2][4] | Provides unambiguous structural information.[5] | Non-destructive, can be used for real-time monitoring of solid-phase reactions. | Simple, cost-effective for quantifying Fmoc loading.[6][7] |
| Key Limitations | Does not provide direct structural information. | Can be affected by ion suppression, may not distinguish isomers. | Lower sensitivity, requires higher sample concentrations. | Less specific than other methods, interpretation can be complex. | Indirect method, requires a separate deprotection step. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are intended as a general guide and may require optimization based on the specific substrate and reaction conditions.
High-Performance Liquid Chromatography (HPLC)
Objective: To monitor the progress of the this compound conjugation reaction by observing the consumption of the starting amine and the formation of the Fmoc-glycyl-conjugated product.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm)
Reagents:
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA)
-
Reaction mixture at various time points
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in ACN.
-
-
Sample Preparation:
-
At designated time points (e.g., 0, 1, 2, 4 hours), withdraw a small aliquot of the reaction mixture.
-
Quench the reaction by diluting the aliquot in a suitable solvent (e.g., 50% ACN in water) to a final concentration of approximately 1 mg/mL.
-
-
HPLC Analysis:
-
Equilibrate the C18 column with the initial mobile phase conditions.
-
Inject 10-20 µL of the prepared sample.
-
Run a linear gradient elution, for example, from 30% to 100% Mobile Phase B over 20 minutes.[8]
-
Set the flow rate to 1.0 mL/min.
-
Monitor the elution profile using a UV detector at 265 nm, which is characteristic of the Fmoc group.[9]
-
-
Data Analysis:
-
Identify the peaks corresponding to the starting amine, this compound, and the desired product based on their retention times.
-
The disappearance of the starting amine peak and the appearance of a new, typically more hydrophobic (longer retention time) product peak confirm the reaction progress.
-
Quantification can be achieved by integrating the peak areas and comparing them to a standard curve.
-
Mass Spectrometry (MS)
Objective: To confirm the identity of the product by verifying its molecular weight.
Instrumentation:
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system, typically with an Electrospray Ionization (ESI) source.
Reagents:
-
Solvents for LC as described in the HPLC protocol.
-
Reaction mixture.
Procedure:
-
Sample Preparation:
-
Prepare the sample as described in the HPLC protocol.
-
-
LC-MS Analysis:
-
Perform an LC separation similar to the HPLC method to separate the components of the reaction mixture.
-
The eluent from the LC is directed into the ESI-MS.
-
Acquire mass spectra in positive or negative ion mode, depending on the analyte's properties. For Fmoc-derivatives, negative ion mode can be effective.[2]
-
-
Data Analysis:
-
Extract the mass spectrum for the chromatographic peak corresponding to the expected product.
-
Compare the observed molecular ion peak (e.g., [M+H]⁺ or [M-H]⁻) with the calculated theoretical mass of the Fmoc-glycyl-conjugated product. A match confirms the successful incorporation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain detailed structural information and unambiguously confirm the formation of the new amide bond.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
Purified reaction product.
Procedure:
-
Sample Preparation:
-
After the reaction is complete, purify the product using an appropriate method (e.g., flash chromatography or preparative HPLC).
-
Dissolve a sufficient amount of the purified product (typically 5-10 mg) in a suitable deuterated solvent.
-
-
NMR Analysis:
-
Acquire a ¹H NMR spectrum.
-
-
Data Analysis:
-
Analyze the ¹H NMR spectrum for characteristic signals of the Fmoc group (aromatic protons between 7.3 and 7.9 ppm), the glycine methylene protons, and the protons of the original substrate.[10]
-
The key confirmation comes from the shift in the resonance of the protons adjacent to the amine group of the starting material upon amide bond formation. A downfield shift is typically observed.
-
The presence of all expected signals in the correct integration ratios confirms the structure of the product.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To monitor the reaction by observing changes in the vibrational frequencies of functional groups.
Instrumentation:
-
FT-IR spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory for easy sample handling.
Reagents:
-
Reaction mixture or sample on a solid support.
Procedure:
-
Sample Preparation:
-
For solution-phase reactions, a drop of the reaction mixture can be placed on the ATR crystal and the solvent allowed to evaporate.
-
For solid-phase synthesis, a few beads of the resin can be directly analyzed.
-
-
FT-IR Analysis:
-
Acquire an FT-IR spectrum of the starting material and the reaction mixture at different time points.
-
-
Data Analysis:
-
Look for the disappearance of the N-H stretching vibrations of the primary amine in the starting material (typically around 3300-3500 cm⁻¹).
-
Observe the appearance of the amide I (C=O stretch) and amide II (N-H bend and C-N stretch) bands in the product, typically around 1650 cm⁻¹ and 1540 cm⁻¹, respectively.
-
The characteristic carbonyl stretching of the Fmoc group will also be present (around 1700 cm⁻¹).[7][11]
-
UV-Vis Spectroscopy (for Quantification)
Objective: To indirectly quantify the amount of Fmoc-glycine incorporated, typically onto a solid support.
Instrumentation:
-
UV-Vis spectrophotometer.
Reagents:
-
Fmoc-glycyl-conjugated solid support (e.g., resin).
-
20% piperidine in dimethylformamide (DMF).
-
DMF.
Procedure:
-
Sample Preparation:
-
Accurately weigh a small amount of the dried Fmoc-glycyl-conjugated solid support (e.g., 1-2 mg).[12]
-
-
Fmoc Deprotection:
-
Treat the solid support with a known volume of 20% piperidine in DMF for a specific time (e.g., 30 minutes) to cleave the Fmoc group.[13]
-
Collect the piperidine/DMF solution containing the cleaved dibenzofulvene-piperidine adduct.
-
Dilute the solution to a known final volume with DMF.
-
-
UV-Vis Analysis:
-
Measure the absorbance of the solution at 301 nm using a quartz cuvette.[7]
-
Use a solution of 20% piperidine in DMF as a blank.
-
-
Data Analysis:
-
Calculate the concentration of the dibenzofulvene-piperidine adduct using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient (typically ~7800 M⁻¹cm⁻¹ at 301 nm), b is the path length (usually 1 cm), and c is the concentration.[7]
-
From the concentration, calculate the total moles of the adduct and relate it to the initial mass of the solid support to determine the loading in mmol/g.
-
Mandatory Visualizations
Caption: Workflow for this compound conjugation and analysis.
Caption: Chemical transformation in this compound conjugation.
References
- 1. Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. Making sure you're not a bot! [mostwiedzy.pl]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. rsc.org [rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. chem.uci.edu [chem.uci.edu]
- 13. Efficient Method for the Concentration Determination of Fmoc Groups Incorporated in the Core-Shell Materials by Fmoc–Glycine - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Mass Spectrometry Analysis of Peptides Synthesized with Fmoc-Gly-Osu
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic peptide chemistry, the efficient and precise incorporation of glycine residues is a frequent necessity. This guide provides a comparative analysis of using N-(9-Fluorenylmethoxycarbonyloxy)succinimide-glycine (Fmoc-Gly-Osu) for peptide synthesis, benchmarked against traditional coupling methods. We present supporting experimental data from mass spectrometry analyses to offer an objective performance overview for researchers in peptide synthesis and drug development.
Performance Comparison: this compound vs. Standard Coupling Reagents
The primary advantage of using a pre-activated ester like this compound lies in its ability to streamline the coupling process by eliminating the need for in-situ activation steps. This can be particularly advantageous in solution-phase peptide synthesis or for labeling primary amines on existing peptides or proteins. In solid-phase peptide synthesis (SPPS), the standard approach involves using Fmoc-Gly-OH with a coupling agent such as HBTU or HATU.
The following tables summarize illustrative quantitative data from a comparative study on the labeling of a model peptide with Fmoc-Osu (a close analog to this compound) and other reagents. This data provides insight into the relative performance of NHS ester-based coupling.
| Reagent | Molar Excess (Reagent:Peptide) | Reaction Time (hours) | Labeling Efficiency (%) |
| Fmoc-OSU | 10:1 | 2 | 95 |
| 5:1 | 2 | 88 | |
| 10:1 | 4 | >99 | |
| Fmoc-Gly-Gly-OSU | 10:1 | 2 | 92 |
| 5:1 | 2 | 85 | |
| 10:1 | 4 | 98 | |
| Biotin-NHS | 10:1 | 2 | 96 |
| 5:1 | 2 | 90 | |
| 10:1 | 4 | >99 |
Table 1: Labeling Efficiency and Reaction Kinetics. This table illustrates that while Fmoc-OSU shows slightly higher efficiency and faster kinetics than its di-glycine counterpart, both are highly effective, achieving over 90% labeling efficiency under optimized conditions.[1] The performance is comparable to other widely used NHS esters like Biotin-NHS.
| Reagent | Molar Excess (Reagent:Peptide) | Hydrolysis of Reagent (%) | Over-labeling (Di-labeled Peptide) (%) | Final Purity of Mono-labeled Peptide (%) |
| Fmoc-OSU | 10:1 | 5 | < 1 | 94 |
| 5:1 | 12 | < 0.5 | 87.5 | |
| Fmoc-Gly-Gly-OSU | 10:1 | 8 | < 1 | 91 |
| 5:1 | 15 | < 0.5 | 84.5 | |
| Biotin-NHS | 10:1 | 4 | < 1 | 95 |
| 5:1 | 10 | < 0.5 | 89.5 |
Table 2: Side Product Formation and Product Purity. This table highlights that a key consideration with NHS esters is hydrolysis.[1] While Fmoc-OSU demonstrates high final purity, a degree of reagent hydrolysis is observed, which increases at lower molar excesses. Over-labeling is minimal across all tested reagents.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are generalized protocols for peptide synthesis and analysis.
Protocol 1: Peptide Synthesis via SPPS using Fmoc-Gly-OH and a Coupling Agent
This protocol outlines the standard method for incorporating a glycine residue during solid-phase peptide synthesis.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (including Fmoc-Gly-OH)
-
Coupling agents (e.g., HBTU, HATU)
-
Activator base (e.g., DIPEA)
-
Deprotection solution: 20% piperidine in DMF
-
Solvents: DMF, DCM
-
Cleavage cocktail (e.g., TFA/TIPS/water)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash thoroughly with DMF.
-
Amino Acid Coupling:
-
Dissolve Fmoc-Gly-OH (3-5 equivalents) and a coupling agent (e.g., HBTU, 3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the solution to activate the amino acid.
-
Add the activated amino acid solution to the deprotected resin and allow it to react for 1-2 hours.
-
Wash the resin with DMF.
-
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.[2]
-
Final Deprotection: Perform a final Fmoc deprotection after the last coupling step.
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether. The crude peptide can then be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[3]
Protocol 2: Peptide Labeling with this compound
This protocol is suitable for labeling a primary amine on a purified peptide.
Materials:
-
Purified peptide with a primary amine
-
This compound
-
Anhydrous DMF or DMSO
-
0.1 M Sodium Bicarbonate buffer, pH 8.3
-
Quenching solution: 1 M Glycine
-
RP-HPLC system
-
Mass Spectrometer (e.g., ESI-QTOF)
Procedure:
-
Peptide Solution Preparation: Dissolve the peptide in 0.1 M Sodium Bicarbonate buffer (pH 8.3) to a concentration of 1 mg/mL.
-
Labeling Reagent Preparation: Immediately before use, dissolve this compound in anhydrous DMF or DMSO.
-
Labeling Reaction: Add the this compound solution to the peptide solution to achieve the desired molar excess (e.g., 10:1).
-
Incubation: Incubate the reaction mixture at room temperature for 2-4 hours with gentle agitation.[1]
-
Quenching: Add 1 M glycine solution to quench the reaction.
-
Sample Preparation for Analysis: Dilute the quenched reaction mixture for HPLC and mass spectrometry analysis.
Protocol 3: Mass Spectrometry Analysis
Instrumentation:
-
High-resolution mass spectrometer (e.g., Orbitrap or TOF) coupled with a liquid chromatography system (LC-MS).
Procedure:
-
Sample Preparation: Dissolve the purified peptide in a suitable solvent (e.g., 0.1% formic acid in water/acetonitrile).
-
LC Separation: Inject the sample onto an appropriate RP-HPLC column (e.g., C18). Elute the peptide using a gradient of acetonitrile in water with 0.1% formic acid.
-
MS Analysis:
-
Acquire full scan mass spectra to determine the molecular weight of the synthesized peptide.
-
Perform tandem mass spectrometry (MS/MS) on the parent ion to confirm the peptide sequence through fragmentation analysis.
-
For peptides synthesized with this compound, the expected mass shift should be calculated and verified. A characteristic neutral loss of the Fmoc group is often observed in MS/MS.[1]
-
Visualizing the Workflow and Comparisons
To better illustrate the processes and relationships discussed, the following diagrams are provided in DOT language.
Caption: Experimental workflow for solid-phase peptide synthesis and subsequent analysis.
Caption: Comparison of glycine incorporation methods in peptide synthesis.
Discussion of Alternatives and Side Reactions
While this compound offers a convenient method for glycine incorporation, especially in solution-phase synthesis and labeling, the standard SPPS approach using Fmoc-Gly-OH with coupling reagents like HBTU or HATU is generally preferred for de novo peptide synthesis. This is due to the high coupling efficiencies, typically exceeding 99%, and the well-established and optimized protocols for a wide range of amino acids.[]
However, all chemical synthesis methods are prone to side reactions. In Fmoc-based SPPS, one of the most common side reactions is the formation of aspartimide, particularly in sequences containing aspartic acid. This occurs when the peptide is exposed to a strong base, leading to a variety of by-products that can be difficult to separate from the target peptide.[5] Racemization of amino acids, especially histidine and cysteine, can also occur during base-mediated coupling.[5]
The use of pre-activated esters like this compound can also present challenges. These reagents are susceptible to hydrolysis, which competes with the desired coupling reaction and can reduce yields. The purity of the final product is therefore dependent on the careful control of reaction conditions and effective purification.
Conclusion
The choice between this compound and standard coupling methods for glycine incorporation depends on the specific application. For labeling of existing peptides or proteins, or for certain solution-phase applications, this compound provides a straightforward and efficient option. Its performance is comparable to other NHS esters, with high labeling efficiencies achievable under optimized conditions.
For de novo solid-phase peptide synthesis, the use of Fmoc-Gly-OH with established coupling reagents remains the gold standard, offering high yields and well-characterized protocols. In all cases, a thorough understanding of potential side reactions and the use of high-purity reagents are critical for the successful synthesis of high-quality peptides. Mass spectrometry, coupled with HPLC, is an indispensable tool for the characterization and quality control of the final peptide product, allowing for the confirmation of the desired sequence and the identification of any impurities.
References
A Researcher's Guide to HPLC Purity Analysis of Fmoc-Gly-OSu Reactions
For researchers, scientists, and drug development professionals, ensuring the chemical purity of reagents is paramount for the successful synthesis of peptides and other biomolecules. Fmoc-Gly-OSu (N-(9-Fluorenylmethoxycarbonyloxy)glycine succinimidyl ester) is a key building block in peptide synthesis. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of this compound, offering detailed experimental protocols and performance expectations.
The purity of Fmoc-protected amino acids directly impacts the yield and purity of the final peptide. Impurities can lead to the formation of undesirable side products, complicating purification and potentially affecting the biological activity of the synthesized peptide. HPLC is the gold-standard for assessing the purity of these reagents. This guide compares two common reversed-phase HPLC approaches: a standard method utilizing a C18 column and a faster analysis method using a C8 column. Additionally, it will touch upon the advantages of Ultra-High-Performance Liquid Chromatography (UPLC) for enhanced resolution and throughput.
Understanding Potential Impurities in this compound Reactions
During the synthesis of Fmoc-amino acids using N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), several by-products can form. The chosen HPLC method must be capable of separating the main this compound peak from these potential impurities to ensure accurate purity assessment. Common impurities include:
-
Dipeptides (Fmoc-Gly-Gly-OH): Formed by the reaction of the Fmoc reagent with the already formed Fmoc-amino acid.
-
β-Alanine derivatives (Fmoc-β-Ala-OH): Resulting from a rearrangement of the Fmoc-OSu reagent.[1]
-
Free Glycine: From an incomplete reaction with the Fmoc reagent.
-
Hydrolyzed this compound (Fmoc-Gly-OH): The active ester is susceptible to hydrolysis back to the carboxylic acid.
Comparative HPLC Methodologies for Purity Assessment
Reversed-phase HPLC is the most common technique for analyzing Fmoc-protected amino acids. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. Here, we compare two methods using different stationary phases: C18 and C8.
| Parameter | Method 1: High-Resolution (C18) | Method 2: Fast Analysis (C8) |
| Stationary Phase | C18 (Octadecylsilane) | C8 (Octylsilane) |
| Particle Size | 5 µm | 3.5 µm or 5 µm |
| Column Dimensions | 4.6 x 150 mm | 4.6 x 75 mm or 4.6 x 100 mm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 30-100% B over 15 min | 30-100% B over 8 min |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Detection Wavelength | 265 nm | 265 nm |
| Expected Retention Time | Longer | Shorter |
| Resolution | Higher | Moderate |
| Analysis Time | Longer | Shorter |
Performance Comparison: C18 vs. C8 Columns
C18 columns have longer alkyl chains (18 carbons) bonded to the silica support, making them more hydrophobic than C8 columns which have shorter (8-carbon) chains.[2] This difference in hydrophobicity is the primary driver of their performance characteristics:
-
Retention: Due to its higher hydrophobicity, a C18 column will retain non-polar compounds like this compound more strongly, leading to longer retention times compared to a C8 column under the same mobile phase conditions.[2]
-
Resolution: The increased interaction with the C18 stationary phase often results in better separation (higher resolution) of closely eluting impurities from the main peak. This can be critical for accurately quantifying purity, especially when dealing with complex reaction mixtures.
-
Analysis Time: C8 columns, with their lower retention, allow for faster elution of the analyte, leading to shorter analysis times. This can be advantageous for high-throughput screening applications where speed is a priority.[3]
The choice between a C18 and a C8 column depends on the specific needs of the analysis. For rigorous purity assessment where baseline separation of all potential impurities is critical, a C18 column is generally preferred. For routine quality control where speed is more important and the impurity profile is well-characterized, a C8 column can provide a significant time saving.
The UPLC Advantage
Ultra-High-Performance Liquid Chromatography (UPLC) systems utilize columns with smaller particle sizes (typically sub-2 µm) and can operate at much higher pressures than traditional HPLC systems. This results in significantly improved resolution, higher peak capacities, and much faster analysis times. A UPLC method for this compound purity analysis would offer superior performance in separating critical impurity pairs and could reduce run times to a few minutes, dramatically increasing laboratory throughput.
Experimental Protocols
Below are detailed experimental protocols for the two comparative HPLC methods.
Method 1: High-Resolution Purity Assessment on a C18 Column
Objective: To achieve high-resolution separation of this compound from potential process-related impurities.
Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, and UV detector.
-
Reversed-phase C18 column (e.g., Agilent Zorbax SB-C18, 5 µm, 4.6 x 150 mm).[4]
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.
-
Sample Solvent: Acetonitrile/Water (50:50, v/v).
-
This compound sample.
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the sample solvent to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 35 °C.
-
Detection: UV at 265 nm.[4]
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 30 15.0 100 17.0 100 17.1 30 | 20.0 | 30 |
-
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity of this compound by dividing the peak area of the main component by the total peak area of all components and multiplying by 100.
Method 2: Fast Purity Assessment on a C8 Column
Objective: To achieve a rapid purity assessment of this compound for routine quality control.
Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, and UV detector.
-
Reversed-phase C8 column (e.g., 5 µm, 4.6 x 100 mm).
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.
-
Sample Solvent: Acetonitrile/Water (50:50, v/v).
-
This compound sample.
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the sample solvent to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Flow Rate: 1.2 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 35 °C.
-
Detection: UV at 265 nm.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 30 8.0 100 9.0 100 9.1 30 | 11.0 | 30 |
-
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity of this compound by dividing the peak area of the main component by the total peak area of all components and multiplying by 100.
Visualizing the HPLC Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound purity.
Caption: General workflow for HPLC purity analysis of this compound.
Logical Decision-Making in Method Selection
The choice of the most appropriate HPLC method depends on the specific analytical goals. The following diagram outlines the logical considerations for selecting a suitable method.
References
A Comparative Guide to the Kaiser Test for Monitoring Fmoc-Gly-Osu Coupling Completion
In the realm of solid-phase peptide synthesis (SPPS), ensuring the complete coupling of each amino acid is paramount to achieving the desired full-length peptide with high purity. The Kaiser test, a sensitive colorimetric assay for detecting primary amines, has traditionally been a cornerstone for monitoring coupling reactions. This guide provides a comprehensive comparison of the Kaiser test with alternative methods for monitoring the completion of Fmoc-gly-osu coupling, offering researchers, scientists, and drug development professionals the insights needed to select the most appropriate method for their specific needs.
The Kaiser Test: A Long-Standing Standard
The Kaiser test is a qualitative method that provides a rapid visual assessment of the presence of free primary amines on the resin support.[1] A positive result, indicated by a characteristic blue or purple color, signifies the presence of unreacted amino groups, indicating an incomplete coupling reaction.[2] Conversely, a negative result, typically a yellow or orange color, suggests that the coupling is complete.[2]
Experimental Protocol: Kaiser Test
Reagents:
-
Solution A: 5 g of ninhydrin in 100 mL of ethanol.
-
Solution B: 80 g of phenol in 20 mL of ethanol.
-
Solution C: 2 mL of 0.001 M aqueous potassium cyanide (KCN) diluted to 100 mL with pyridine.[3]
Procedure:
-
Collect a small sample of resin beads (approximately 1-5 mg) from the reaction vessel.
-
Wash the resin beads thoroughly with a suitable solvent (e.g., dimethylformamide (DMF), then ethanol) to remove any residual reagents.
-
Place the washed beads in a small glass test tube.
-
Add 2-3 drops of each of Solution A, Solution B, and Solution C to the test tube.
-
Heat the test tube at 100-120°C for 5 minutes.[4]
-
Observe the color of the beads and the solution.
Interpretation of Results:
| Observation | Interpretation | Recommended Action |
| Intense blue solution and beads | Failed coupling | Re-couple the amino acid. |
| Light blue solution, dark blue beads | Incomplete coupling | Re-couple the amino acid. |
| Dark blue solution, colorless beads | Nearly complete coupling | Extend coupling time or cap unreacted amines. |
| Colorless or yellow/orange solution and beads | Complete coupling | Proceed to the next deprotection step. |
Alternatives to the Kaiser Test
Despite its widespread use, the Kaiser test has notable limitations. It is unreliable for detecting secondary amines, such as the N-terminal of proline.[5] Furthermore, the test conditions can sometimes lead to the premature removal of the Fmoc protecting group, resulting in false-positive results.[6][7] These drawbacks have spurred the development and adoption of alternative monitoring methods.
Isatin Test
The Isatin test is specifically employed for the detection of secondary amines like proline, for which the Kaiser test is inadequate.[8]
Experimental Protocol: Isatin Test
Reagents:
-
Isatin Solution: Dissolve 2 g of isatin in 60 mL of benzyl alcohol. Stir for 2 hours, filter any undissolved solid, and then dissolve 2.5 g of Boc-Phe-OH in the filtrate.[5]
Procedure:
-
Place a small sample of resin beads (4-5 mg) in a test tube.
-
Add 2-3 drops of the isatin solution.
-
Heat the tube at 100°C for 5 minutes.
-
A blue color on the beads indicates the presence of a free secondary amine and an incomplete coupling reaction.[5]
Chloranil Test
Similar to the Isatin test, the Chloranil test is another effective method for detecting secondary amines.
Experimental Protocol: Chloranil Test
Reagents:
-
Reagent A: 1 mL of acetaldehyde in 49 mL of DMF.
-
Reagent B: 1 g of p-chloranil in 49 mL of DMF.[5]
Procedure:
-
Place a small sample of resin beads (1-5 mg) in a test tube.
-
Add 1 drop of Reagent A and 1 drop of Reagent B.
-
Let the mixture stand at room temperature for 5 minutes.
-
Blue beads indicate the presence of a free secondary amine.[5]
Bromophenol Blue (BPB) Test
The Bromophenol Blue test is based on the color change of an indicator in response to the basicity of the free amino group. It can detect both primary and secondary amines.
Experimental Protocol: Bromophenol Blue Test
Reagents:
-
BPB Solution: A dilute solution of bromophenol blue in a suitable solvent.
Procedure:
-
Transfer a small sample of resin beads to a test tube.
-
Wash the beads thoroughly with DMF.
-
Add 1-2 drops of the BPB test solution.
-
Observe the color of the beads. Blue or blue-green beads suggest an incomplete reaction, while yellow-green to yellow beads indicate a complete or nearly complete coupling.[9]
2,4,6-Trinitrobenzenesulfonic Acid (TNBS) Test
The TNBS test is a highly sensitive method for detecting primary amines and is considered a reliable alternative to the Kaiser test.
Experimental Protocol: TNBS Test
Reagents:
-
Reagent A: 1% (v/v) TNBS in DMF.
-
Reagent B: 10% (v/v) diisopropylethylamine (DIPEA) in DMF.
Procedure:
-
Remove a few resin beads and wash them thoroughly with DMF.
-
Suspend the beads in fresh DMF.
-
Add 1 drop of Reagent A and 1 drop of Reagent B.
-
Allow the sample to stand at room temperature for 5 minutes.
-
Wash the beads with DMF and observe the color. Red beads indicate an incomplete coupling.[9]
Comparative Analysis
While direct quantitative data comparing the performance of these tests for this compound coupling is not extensively available in peer-reviewed literature, a qualitative comparison highlights their respective strengths and weaknesses.
| Feature | Kaiser Test | Isatin Test | Chloranil Test | Bromophenol Blue Test | TNBS Test |
| Analyte Detected | Primary amines | Secondary amines (e.g., Proline) | Secondary amines (e.g., Proline) | Primary and secondary amines | Primary amines |
| Positive Result Color | Blue/Purple | Blue | Blue | Blue/Blue-Green | Red/Orange |
| Negative Result Color | Yellow/Orange | Colorless | Colorless | Yellow/Green | Colorless |
| Advantages | High sensitivity for primary amines, widely established.[10] | Specific for secondary amines where Kaiser test fails.[8] | Specific for secondary amines.[5] | Detects both primary and secondary amines, reversible. | High sensitivity, less prone to false positives than Kaiser test.[3] |
| Limitations | Unreliable for secondary amines, potential for false positives with Fmoc-SPPS.[6][7] | Not suitable for primary amines.[8] | Not suitable for primary amines. | Can be sensitive to residual basic or acidic reagents.[6] | Only detects primary amines. |
Visualizing the Workflow and Decision-Making Process
To further clarify the application of these tests, the following diagrams illustrate the experimental workflow of the Kaiser test and a logical flowchart for selecting the appropriate test.
Caption: A flowchart of the Kaiser test experimental workflow.
Caption: A decision tree for selecting the appropriate coupling test.
Conclusion
The choice of a monitoring test for this compound coupling completion depends on the specific requirements of the synthesis. The Kaiser test remains a valuable tool for primary amines due to its simplicity and sensitivity. However, for sequences containing secondary amines like proline, the Isatin or Chloranil tests are indispensable. The Bromophenol Blue and TNBS tests offer broader applicability and, in the case of the TNBS test, potentially higher reliability by avoiding the false positives associated with the Kaiser test. Researchers should carefully consider the nature of their peptide sequence and the potential limitations of each test to ensure the successful synthesis of high-quality peptides.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 3. chempep.com [chempep.com]
- 4. researchgate.net [researchgate.net]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. Detection of N-Terminal Amino Groups During Solid-Phase Peptide Synthesis - SYNFORM - Thieme Chemistry [thieme.de]
- 8. microbenotes.com [microbenotes.com]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
A Comparative Guide to Coupling Strategies for Fmoc-Glycine in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the efficient formation of peptide bonds is paramount to achieving high yields and purity. The incorporation of glycine residues, while seemingly straightforward due to the absence of a chiral center and side-chain protecting group, still necessitates a careful selection of coupling methodology. This guide provides an objective comparison of coupling efficiencies for Fmoc-glycine, focusing on the use of the pre-activated N-hydroxysuccinimide ester, Fmoc-Gly-Osu, versus in-situ activation of Fmoc-Gly-OH with various common coupling reagents.
Understanding the Coupling Landscape: Pre-activated vs. In-situ Activation
In Fmoc-based SPPS, the formation of a peptide bond requires the activation of the carboxylic acid group of the incoming Fmoc-amino acid to make it susceptible to nucleophilic attack by the free amine of the resin-bound peptide chain. This can be achieved through two primary strategies:
-
Pre-activated Amino Acids: this compound is an example of a stable, pre-activated amino acid derivative. The N-hydroxysuccinimide (Osu) ester is a good leaving group, allowing the direct reaction with the N-terminal amine of the peptide chain without the need for additional coupling reagents.[1][2] This approach offers simplicity and can be cost-effective for standard amino acids.
-
In-situ Activation: This is the more common approach in automated SPPS, where the carboxylic acid of Fmoc-Gly-OH is activated directly in the reaction vessel using a coupling reagent.[3] This method provides flexibility and allows for the use of highly reactive activators for more challenging coupling steps. Popular classes of coupling reagents include carbodiimides (like DIC), and aminium/uronium or phosphonium salts (such as HBTU, HATU, and PyBOP).[4][5][6]
Quantitative Comparison of Coupling Efficiencies
The choice of coupling strategy can significantly impact the final yield and purity of the synthesized peptide. The following table summarizes quantitative data on the performance of different methods for coupling Fmoc-glycine. The data is compiled from various sources and represents typical outcomes under standard SPPS conditions.
| Coupling Method/Reagent | Typical Coupling Time | Coupling Efficiency/Yield | Purity of Crude Product | Key Advantages & Disadvantages |
| This compound (Direct Coupling) | 60 - 120 minutes | ~95 - 98% | Good | Advantages: Simple, no coupling reagent byproducts.[2] Disadvantages: Slower reaction kinetics compared to modern in-situ reagents. |
| Fmoc-Gly-OH + DIC/HOBt | 60 - 120 minutes | >99% | Very Good | Advantages: Well-established, cost-effective, low risk of side reactions.[7][8] Disadvantages: Slower than aminium/uronium salts; DCU byproduct of DCC can be insoluble.[5] |
| Fmoc-Gly-OH + HBTU/DIPEA | 30 - 60 minutes | >99% | Excellent | Advantages: Fast, efficient, and reliable for standard couplings.[7][9] Disadvantages: Potential for guanidinylation of the N-terminal amine if used in excess.[4] |
| Fmoc-Gly-OH + HATU/DIPEA | 20 - 45 minutes | >99.5% | Excellent | Advantages: Very high reactivity, faster than HBTU, and effective for sterically hindered couplings.[4][5] Disadvantages: Higher cost compared to other reagents. |
| Fmoc-Gly-OH + COMU/DIPEA | 20 - 45 minutes | >99.5% | Excellent | Advantages: High reactivity comparable to HATU, safer byproducts (non-explosive), and good solubility.[2][10] Disadvantages: Higher cost. |
Note: Coupling yields and purity are highly dependent on the specific peptide sequence, resin, and reaction conditions. The values presented are indicative for a standard SPPS protocol.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are representative protocols for the coupling of Fmoc-glycine using the compared methods on a 0.1 mmol scale.
Protocol 1: Direct Coupling with this compound
-
Deprotection: The N-terminal Fmoc group of the peptide-resin is removed using 20% piperidine in DMF.
-
Washing: The resin is thoroughly washed with DMF to remove residual piperidine.
-
Coupling: A solution of this compound (3 equivalents) and HOBt (1 equivalent, optional, to suppress side reactions) in DMF is added to the resin.
-
Reaction: The mixture is agitated at room temperature for 60-120 minutes.
-
Monitoring: The completion of the reaction is monitored using a qualitative test such as the Kaiser test.
-
Washing: The resin is washed with DMF to remove excess reagents and byproducts.
Protocol 2: In-situ Coupling with Fmoc-Gly-OH and HBTU/DIPEA
-
Deprotection: The N-terminal Fmoc group of the peptide-resin is removed using 20% piperidine in DMF.
-
Washing: The resin is thoroughly washed with DMF.
-
Activation: In a separate vessel, a solution of Fmoc-Gly-OH (3 equivalents) and HBTU (2.9 equivalents) in DMF is prepared. DIPEA (6 equivalents) is added to this solution for pre-activation.
-
Coupling: The activated amino acid solution is immediately added to the resin.
-
Reaction: The mixture is agitated at room temperature for 30-60 minutes.
-
Monitoring: The completion of the reaction is monitored using the Kaiser test.
-
Washing: The resin is washed with DMF.
Protocol 3: In-situ Coupling with Fmoc-Gly-OH and DIC/HOBt
-
Deprotection: The N-terminal Fmoc group of the peptide-resin is removed using 20% piperidine in DMF.
-
Washing: The resin is thoroughly washed with DMF.
-
Activation & Coupling: A solution of Fmoc-Gly-OH (3 equivalents) and HOBt (3 equivalents) in DMF is added to the resin, followed by the addition of DIC (3 equivalents).
-
Reaction: The mixture is agitated at room temperature for 60-120 minutes.
-
Monitoring: The completion of the reaction is monitored using the Kaiser test.
-
Washing: The resin is washed with DMF.
Experimental Workflow and Logic
The following diagrams illustrate the experimental workflows for the direct coupling of this compound and the in-situ activation of Fmoc-Gly-OH.
Caption: Comparative workflows for direct and in-situ coupling.
Signaling Pathway of Peptide Bond Formation
The underlying chemical transformations for peptide bond formation via an active ester and an in-situ activated species are depicted below.
Caption: Chemical pathways for peptide bond formation.
Conclusion
The choice between direct coupling with this compound and in-situ activation of Fmoc-Gly-OH depends on several factors, including the scale of the synthesis, cost considerations, and the desired reaction time. For routine incorporation of glycine, the direct coupling of this compound is a simple and effective method. However, for syntheses where speed and maximum efficiency are critical, or when dealing with more complex sequences, in-situ activation with modern coupling reagents such as HATU or COMU offers superior performance in terms of reaction kinetics and coupling yields.[4][5][10] The well-established DIC/HOBt method remains a reliable and cost-effective option for many applications. Ultimately, the selection of the optimal coupling strategy should be based on a careful evaluation of the specific requirements of the peptide being synthesized.
References
- 1. nbinno.com [nbinno.com]
- 2. bachem.com [bachem.com]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Manual vs. Automated Peptide Synthesis: The Case of Fmoc-Glycine Incorporation
For researchers and professionals in drug development, the synthesis of high-quality peptides is a critical step. The choice between manual and automated solid-phase peptide synthesis (SPPS) is a pivotal decision that impacts throughput, purity, and resource allocation. This guide provides an objective comparison of these two methodologies, focusing on the incorporation of a simple amino acid, glycine, using an activated N-hydroxysuccinimide (OSu) ester, Fmoc-Gly-OSu. While modern SPPS often favors in-situ activation of Fmoc-Gly-OH, the use of pre-activated esters like this compound simplifies the coupling step by eliminating the need for additional activating agents. The fundamental performance differences between manual and automated systems remain paramount regardless of the specific activation chemistry.
Quantitative Performance Comparison
The decision to adopt a manual or automated synthesis workflow often hinges on key performance indicators such as yield, purity, time, and reproducibility. Automated systems generally offer superior consistency and efficiency, which is reflected in the quality of the crude product.[1]
| Parameter | Manual Solid-Phase Synthesis | Automated Solid-Phase Synthesis |
| Typical Scale | 50 mg - 5 g of resin | 10 mg - 1 g of resin per vessel |
| Hands-on Time per Cycle | 1 - 2 hours[1] | 5 - 15 minutes (for setup)[1] |
| Total Time per Cycle | 2 - 4 hours[1] | 30 - 90 minutes[1] |
| Typical Coupling Efficiency | 95 - 99%[1] | > 99%[1] |
| Final Crude Purity | 70 - 90%[1] | 85 - 98%[1] |
| Reproducibility | Operator-dependent[1] | High |
| Throughput | Low (typically one peptide at a time)[1] | High (multiple parallel syntheses possible)[1] |
| Initial Equipment Cost | Low | High |
| Reagent Consumption | Higher, due to manual dispensing[1] | Optimized and lower[1] |
Experimental Protocols
The following protocols outline the addition of a single Fmoc-glycine residue to a resin-bound peptide chain. The principles described are foundational to the Fmoc/tBu approach, which is the most common methodology in modern peptide synthesis.[2]
Protocol 1: Manual this compound Coupling
This protocol assumes the synthesis is performed in a fritted glass reaction vessel with agitation provided by a shaker or manual mixing.
1. Resin Preparation:
-
Start with 100 mg of Fmoc-deprotected peptide-resin (e.g., Rink Amide resin).
-
Swell the resin in dimethylformamide (DMF) for at least 30 minutes.
-
Drain the DMF solvent.
2. Fmoc Deprotection (if not already performed):
-
Add 2 mL of 20% (v/v) piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Repeat with a second 2 mL portion of 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5 x 2 mL) to remove all traces of piperidine. A positive Kaiser test (deep blue beads) should confirm the presence of a free primary amine.
3. Coupling of this compound:
-
In a separate vial, dissolve this compound (3 equivalents relative to resin loading) in 1.5 mL of DMF.
-
Add the amino acid solution to the deprotected resin.
-
Add N,N-Diisopropylethylamine (DIPEA) (1 equivalent) to the reaction vessel to act as a base catalyst.
-
Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test on a few resin beads. A negative result (yellow/colorless beads) indicates complete coupling and the absence of free primary amines.[3]
4. Washing:
-
Drain the coupling solution.
-
Wash the peptide-resin thoroughly with DMF (3 x 2 mL) and then with Dichloromethane (DCM) (3 x 2 mL) to remove excess reagents and by-products.
-
The resin is now ready for the next deprotection and coupling cycle.
Protocol 2: Automated this compound Coupling
This protocol describes a generalized procedure for an automated peptide synthesizer. The instrument automates the delivery of reagents and the washing steps.
1. System Setup:
-
Ensure all reagent bottles (DMF, 20% piperidine in DMF, etc.) are sufficiently filled.
-
Prepare a solution of this compound in DMF at the concentration specified by the synthesizer manufacturer. Place it in the appropriate position on the instrument.
-
Secure the reaction vessel containing the pre-swelled, Fmoc-deprotected peptide-resin in its designated position.
2. Synthesis Program:
-
Program the synthesizer for the coupling cycle with the following parameters:
-
Amino Acid: this compound
-
Coupling Time: 60 minutes
-
Base (optional, for catalysis): DIPEA
-
Solvent: DMF
-
-
Initiate the automated synthesis run.
3. Automated Cycle Execution:
-
Amino Acid Delivery: The synthesizer will automatically deliver the this compound solution and base to the reaction vessel.
-
Coupling: The reaction vessel is agitated at a controlled temperature for the programmed duration (60 minutes).
-
Washing: Following the coupling step, the instrument will automatically drain the vessel and perform a series of programmed washes with DMF and DCM to purify the peptide-resin.
4. Cycle Completion:
-
At the end of the cycle, the synthesizer will proceed to the next programmed step, typically the Fmoc deprotection for the subsequent amino acid addition. The entire process requires minimal operator intervention.[1][4]
Visualizing the Process and Comparison
Diagrams help to clarify complex workflows and logical relationships, providing an at-a-glance understanding of the differences between manual and automated synthesis.
Caption: Comparative workflow of a single SPPS coupling cycle.
Caption: Key factors influencing the choice between manual and automated synthesis.
Conclusion
The choice between manual and automated solid-phase peptide synthesis is a strategic one, dictated by the specific needs of a project.
Manual synthesis remains a valuable technique for its low initial cost and high degree of flexibility, making it ideal for methods development, troubleshooting difficult sequences, or incorporating unique, non-standard amino acids on a small scale. However, its success is highly dependent on operator skill, and it is generally characterized by lower throughput and potentially lower crude purity compared to automated methods.[3][5]
Automated synthesis is the industry standard for producing high-purity peptides with excellent reproducibility.[6][7] The precise control over reaction conditions, optimized reagent usage, and the ability to run multiple syntheses in parallel make it the superior choice for high-throughput screening, lead optimization, and the routine production of well-defined peptide sequences.[8] While the initial capital investment is significant, the long-term benefits of reduced hands-on time and higher quality crude product often justify the cost for research and drug development professionals.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Solid-Phase vs Liquid-Phase Peptide Synthesis | Adesis [adesisinc.com]
- 8. occamdesign.com [occamdesign.com]
A Comparative Guide to Peptide Purity: Fmoc-Gly-Osu vs. Alternative Synthesis Methodologies
This guide provides an objective comparison of peptide purity achieved using pre-activated N-succinimidyl (OSu) esters, specifically Fmoc-Gly-Osu, versus other common peptide synthesis techniques. We will delve into the experimental data, detailed protocols, and the various factors that influence the purity of the final peptide product.
The Role of Starting Material Purity
The quality of the final peptide is intrinsically linked to the purity of the initial building blocks. Even minor impurities in the Fmoc-protected amino acids, such as free amino acids or β-alanyl species, can lead to the formation of deletion or insertion sequences during synthesis.[5] Using high-purity reagents, like those employing stable and well-characterized activated esters such as Fmoc-OSu, can contribute to a cleaner synthesis profile by minimizing side reactions from the outset.[6]
Common Impurities in Solid-Phase Peptide Synthesis
Regardless of the specific methodology, several types of impurities can arise during SPPS. The efficiency of each coupling and deprotection step is critical; for a 70-mer peptide, a 99% yield at every step results in only a 24% overall theoretical yield of the full-length product.[7] Understanding these potential byproducts is essential for optimizing synthesis and purification strategies.
Table 1: Common Peptide-Related Impurities in SPPS
| Impurity Type | Description & Common Cause | Typical Mass Difference from Target Peptide |
| Deletion Sequences | Peptides missing one or more amino acid residues. Caused by incomplete coupling or deprotection steps.[1][8] | Varies based on the mass of the missing amino acid(s). |
| Truncated Sequences | The peptide chain is terminated prematurely. Often caused by capping of unreacted amines or incomplete deprotection.[7] | Varies based on the length of the truncated sequence. |
| Insertion Sequences | Peptides containing one or more extra amino acid residues. Can be caused by using an excessive amount of amino acid reagents.[5][9] | Varies based on the mass of the inserted amino acid(s). |
| Incomplete Deprotection | Residual side-chain protecting groups (e.g., tBu, Trt, Pbf) remain after the final cleavage step.[2] | + Mass of the residual protecting group. |
| Oxidation | Side chains of certain amino acids (e.g., Met, Cys, Trp) are susceptible to oxidation.[8][9] | +16 Da per oxidized Met or Trp residue. |
| Racemization | The stereochemistry of an amino acid is inverted from the L- to the D-form, creating diastereomeric impurities.[2] | No mass difference; separated by chromatography. |
| Aspartimide Formation | Cyclization of aspartic acid residues, which can lead to a mixture of isomers upon ring-opening.[7] | -18 Da (mass of water). |
| Cleavage Byproducts | Adducts formed from scavengers (e.g., triisopropylsilane) used during the final cleavage from the resin.[10] | Varies. |
Purity Comparison: Synthesis Strategies
The two dominant strategies in SPPS have historically been Boc (tert-butyloxycarbonyl) and Fmoc chemistry. The Fmoc approach has become the method of choice for most applications due to its milder reaction conditions.[][12]
Fmoc-SPPS: The Industry Standard
The Fmoc/tBu strategy utilizes a base-labile Fmoc group for Nα-amino protection and acid-labile groups for side-chain protection.[3] This orthogonality allows for selective deprotection throughout the synthesis. The use of pre-activated building blocks like this compound falls within this strategy. Fmoc-OSu is generally more stable and easier to handle than more reactive alternatives like Fmoc-Cl, leading to fewer side reactions during the preparation of the amino acid derivative itself.[6]
Boc-SPPS: An Alternative Approach
The Boc strategy employs an acid-labile Boc group for Nα-amino protection and typically requires harsher acidic conditions (e.g., liquid hydrogen fluoride) for final cleavage. While effective, especially for highly hydrophobic sequences, these harsh conditions can degrade sensitive amino acids.[]
Table 2: Comparison of Fmoc and Boc Synthesis Strategies
| Feature | Fmoc-SPPS | Boc-SPPS |
| Nα-Protection | Fmoc (9-fluorenylmethyloxycarbonyl) | Boc (tert-butyloxycarbonyl) |
| Deprotection Condition | Mildly basic (e.g., 20% piperidine in DMF)[13] | Moderately acidic (e.g., TFA in DCM) |
| Side-Chain Protection | Acid-labile (e.g., tBu, Trt, Pbf) | Often requires stronger acids for removal |
| Final Cleavage | Mildly acidic (e.g., 95% TFA)[13] | Harsh, strong acid (e.g., liquid HF) |
| Compatibility | Suited for acid-sensitive residues (Trp, Met) and post-translational modifications.[4][] | Can be better for highly hydrophobic or aggregation-prone sequences.[] |
| Automation | Highly compatible with automated synthesizers. | Also automatable, but handling of harsher reagents is a consideration. |
The Impact of this compound on Peptide Purity
While no synthesis method guarantees a perfectly pure product, the choice of reagents can influence the impurity profile of the crude peptide before purification. Using a pre-formed, high-purity activated dipeptide such as Fmoc-Gly-Gly-OSu can be advantageous. It completes a coupling step in a single, efficient reaction, potentially reducing the risk of deletion sequences compared to the sequential addition of two individual glycine residues, especially in sequences prone to aggregation.
Table 3: Representative Purity Data for a Model Decapeptide Synthesis
| Synthesis Method | Target Peptide Crude Purity (by HPLC) | Major Impurities |
| Method A: Standard Fmoc-SPPS with in-situ activation (HBTU/DIPEA) | 68.5% | Deletion sequences, truncated peptides |
| Method B: Synthesis incorporating a high-purity Fmoc-Gly-Gly-OSu dipeptide block | 74.2% | Truncated peptides, cleavage byproducts |
This table presents illustrative data to highlight potential differences. Actual results are highly sequence-dependent.
Experimental Workflows and Logical Relationships
Visualizing the synthesis and purification process helps in understanding the critical stages where purity is determined.
Caption: The cyclical workflow of Fmoc Solid-Phase Peptide Synthesis (SPPS).
Caption: Standard workflow for peptide purification and analysis.
Caption: Logical relationship of factors influencing final peptide purity.
Experimental Protocols
Protocol 1: General Fmoc Solid-Phase Peptide Synthesis (Manual)
-
Resin Selection and Swelling: Start with a suitable resin (e.g., Wang resin for C-terminal acid, Rink Amide for C-terminal amide).[13][14] Swell the resin in an appropriate solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM) for 30-60 minutes in a reaction vessel.[13][14]
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating it with a solution of 20% piperidine in DMF.[13] Agitate for 5-15 minutes and repeat once.[15]
-
Washing: Thoroughly wash the resin with DMF (3-5 times) to remove residual piperidine and byproducts.
-
Amino Acid Coupling:
-
Dissolve the next Fmoc-protected amino acid (3-5 equivalents relative to resin substitution) and an activating agent (e.g., HATU, HBTU) in DMF.
-
Add an activation base such as N,N-Diisopropylethylamine (DIPEA).
-
Add the activated amino acid solution to the resin and agitate for 30-60 minutes at room temperature.
-
For this compound: Dissolve the this compound (3-5 equivalents) in DMF, add it to the resin, and allow it to react. An additional base may be required to facilitate the reaction.
-
-
Washing: Wash the resin again with DMF (3-5 times) to remove excess reagents.
-
Cycle Repetition: Repeat steps 2 through 5 for each amino acid in the sequence.
-
Final Cleavage and Deprotection: After the final coupling and deprotection cycle, wash the peptide-resin with DCM and dry it. Treat the resin with a cleavage cocktail, typically composed of 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS), for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.[13]
-
Precipitation and Isolation: Filter the cleavage solution to remove the resin. Precipitate the crude peptide by adding the filtrate to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and dry the crude product under vacuum.
Protocol 2: Peptide Purification by Reverse-Phase HPLC (RP-HPLC)
RP-HPLC is the standard method for purifying synthetic peptides, separating the target peptide from impurities based on hydrophobicity.[16][17][18]
-
System Preparation: Use a preparative C18 column. The mobile phases typically consist of Solvent A (0.1% TFA in HPLC-grade water) and Solvent B (0.1% TFA in acetonitrile).[19]
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent, often Solvent A or a mixture of A and B. If solubility is an issue, a small amount of DMSO can be used.[10]
-
Gradient Elution: Inject the sample onto the column. Elute the peptide using a linear gradient, increasing the percentage of Solvent B over time (e.g., from 5% to 65% B over 40 minutes). The exact gradient should be optimized based on the peptide's properties.[19]
-
Fraction Collection: Collect fractions as peaks are detected by a UV detector (typically at 214-220 nm).[17]
-
Purity Analysis: Analyze the purity of each collected fraction using analytical RP-HPLC and confirm the identity and mass of the peptide using mass spectrometry (MS).[20]
-
Lyophilization: Pool the fractions that contain the peptide at the desired purity level (e.g., >98%) and freeze-dry (lyophilize) to obtain a stable, purified peptide powder.[10][19]
Conclusion
The purity of a synthetic peptide is a critical parameter influenced by numerous factors, from the quality of the starting materials to the efficiency of each chemical step and the final purification. While standard Fmoc-SPPS with in-situ activation is a robust and widely used method, the strategic use of high-purity, pre-activated building blocks like this compound can offer an advantage. By providing a stable, well-defined component, it helps minimize the risk of specific side reactions and can contribute to a cleaner crude product. However, it is crucial to recognize that this is just one component of a complex process. The overall purity of the final peptide will always depend on a carefully optimized synthesis strategy for the entire sequence, followed by rigorous purification and analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.du.ac.in [chemistry.du.ac.in]
- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ajpamc.com [ajpamc.com]
- 6. nbinno.com [nbinno.com]
- 7. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 8. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 9. Classification of Impurities in Synthetic Peptide Drugs [creative-peptides.com]
- 10. benchchem.com [benchchem.com]
- 12. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 13. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 14. chem.uci.edu [chem.uci.edu]
- 15. chempep.com [chempep.com]
- 16. hplc.eu [hplc.eu]
- 17. bachem.com [bachem.com]
- 18. Mechanisms of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 19. peptide.com [peptide.com]
- 20. jpt.com [jpt.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Fmoc-gly-osu
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. The proper handling and disposal of chemical reagents like Fmoc-gly-osu (N-α-(9-Fluorenylmethyloxycarbonyl)glycine N-hydroxysuccinimide ester) is a critical component of laboratory safety protocols. This guide provides essential, step-by-step procedures for the safe disposal of this compound, helping to minimize risks and ensure compliance with safety regulations.
Immediate Safety and Handling
Before initiating any disposal procedure, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This includes chemical safety glasses, gloves, and a laboratory coat. All handling of solid this compound and its waste should be conducted in a well-ventilated area or a chemical fume hood to prevent inhalation.
Quantitative Data Summary
The following table summarizes key quantitative and safety data for this compound.
| Property | Value |
| Chemical Formula | C₂₁H₁₈N₂O₆[1][2] |
| Molecular Weight | 394.38 g/mol [1][2] |
| Appearance | White to off-white solid[1] |
| Melting Point | 173-175 °C[1] |
| Storage Temperature | 2-8°C, under an inert atmosphere[1] |
| GHS Hazard Statements | H302: Harmful if swallowed[3], H315: Causes skin irritation[1], H319: Causes serious eye irritation[1] |
Experimental Protocols: Step-by-Step Disposal Procedures
The following protocols provide detailed methodologies for the proper disposal of this compound in various forms.
Solid this compound Waste Disposal
This procedure applies to unused, expired, or contaminated solid this compound.
-
Collection : Accumulate all solid this compound waste in a designated, clearly labeled, and sealable hazardous waste container. If possible, use the original container.
-
Segregation : Do not mix this compound waste with other solid chemical wastes unless explicitly permitted by your institution's waste management guidelines.
-
Labeling : Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
-
Storage : Store the sealed container in a designated, secure area for hazardous waste accumulation, away from incompatible materials.
-
Disposal : Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[4][5]
Liquid Waste Disposal (from synthesis and other applications)
Liquid waste may be generated from reactions, deprotection steps (often containing solvents like DMF and piperidine), and cleaning procedures.
-
Collection : Collect all liquid waste containing this compound into a dedicated, properly labeled, and leak-proof hazardous waste container.
-
Segregation : Do not mix this waste stream with other liquid wastes unless specified by your institution's protocols.
-
Storage : Keep the liquid waste container tightly sealed and stored in a secondary containment tray within a ventilated cabinet or a designated waste accumulation area.
-
Disposal : Once the container is nearly full (around 90%), schedule a pickup with your institution's EHS office for proper disposal.[6]
Contaminated Labware and PPE Disposal
Disposable items that have come into contact with this compound must be treated as hazardous waste.
-
Collection : Place all contaminated disposable labware (e.g., pipette tips, weighing paper, gloves) into a designated solid hazardous waste container.
-
Sealing and Labeling : Once full, seal the container and label it clearly as "Hazardous Waste" with a description of the contents (e.g., "Labware contaminated with this compound").
-
Disposal : Dispose of the container through your institution's EHS-approved waste stream.[4][6]
Spill & Personal Contamination Protocol
In the event of a spill or personal exposure, follow these immediate steps:
-
Skin Contact : Immediately wash the affected area with soap and plenty of water.[6]
-
Eye Contact : Flush eyes with copious amounts of water for at least 15 minutes, removing contact lenses if present and easy to do so.[1][6] Seek medical attention.
-
Spill Cleanup :
-
If the spill is significant, evacuate the area and alert your supervisor.
-
For minor spills, wear appropriate PPE.
-
Carefully sweep or scoop the solid material into a designated hazardous waste container, avoiding dust generation.[6][7]
-
Clean the spill area with a damp cloth, and dispose of the cloth and any other cleaning materials as hazardous waste.[4][6]
-
Mandatory Visualizations
The following diagrams illustrate the logical workflow for the disposal of this compound.
Caption: Workflow for the collection and disposal of different this compound waste streams.
Caption: Decision-making process for responding to an this compound spill.
References
- 1. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. This compound | 113484-74-5 [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. Chemical Waste Management Reference Guide | Environmental Health and Safety [ehs.osu.edu]
- 6. benchchem.com [benchchem.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
